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  • Product: Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate
  • CAS: 1072944-54-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic route for Methyl 4-cyclopropyl-2-morph...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route for Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate, a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The synthesis is strategically designed in two main stages: the construction of the core pyrimidine scaffold via a modified Biginelli-type condensation, followed by a nucleophilic aromatic substitution to introduce the morpholine moiety. This document offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, intended to enable the successful replication and optimization of this synthesis in a laboratory setting.

Introduction and Strategic Overview

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core structure of numerous therapeutic agents. Their versatile chemical nature allows for a high degree of functionalization, enabling the fine-tuning of pharmacological properties. Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate (Figure 1) is a compound of interest due to its unique combination of a cyclopropyl group at the C4 position, a morpholine ring at the C2 position, and a carboxylate at C5. This arrangement of functional groups presents a valuable scaffold for the development of novel kinase inhibitors and other targeted therapies.

Figure 1: Structure of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate

G cluster_0 Stage 1: Pyrimidine Core Synthesis cluster_1 Stage 2: Morpholine Installation Start Starting Materials: - Cyclopropanecarboxaldehyde - Methyl Acetoacetate - S-Methylisothiourea Sulfate Reaction1 Modified Biginelli Condensation Start->Reaction1 Intermediate Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate Reaction1->Intermediate Reaction2 Nucleophilic Aromatic Substitution (SNAr) Intermediate->Reaction2 Reagent Morpholine Reagent->Reaction2 Product Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate Reaction2->Product

Caption: Overall synthetic workflow.

Detailed Synthetic Protocols

Stage 1: Synthesis of Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate

The construction of the pyrimidine core is achieved through a one-pot, three-component Biginelli-type reaction. [1]This reaction involves the condensation of an aldehyde, a β-ketoester, and a thiourea derivative. In this synthesis, cyclopropanecarboxaldehyde provides the C4-cyclopropyl moiety, methyl acetoacetate serves as the C5-carboxylate and C6-methyl precursor (which is subsequently aromatized), and S-methylisothiourea introduces the 2-methylthio group.

Reaction Scheme:

G Reactants Cyclopropanecarboxaldehyde + Methyl Acetoacetate + S-Methylisothiourea Sulfate Intermediate Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate Reactants->Intermediate Modified Biginelli Reaction Catalyst Acid Catalyst (e.g., HCl, p-TSA) Solvent (e.g., Ethanol) Heat

Caption: Reaction scheme for Stage 1.

Experimental Protocol:

  • To a stirred solution of S-methylisothiourea sulfate (1.1 equivalents) in ethanol, add cyclopropanecarboxaldehyde (1.0 equivalent) and methyl acetoacetate (1.0 equivalent).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate.

Table 1: Reagents and Typical Reaction Parameters for Stage 1

Reagent/ParameterMolar RatioTypical ConditionsRole
Cyclopropanecarboxaldehyde1.0-Aldehyde component
Methyl Acetoacetate1.0-β-ketoester component
S-Methylisothiourea Sulfate1.1-Amidine component
Hydrochloric Acid (conc.)0.1CatalyticAcid catalyst
Ethanol-Reflux, 8-12 hSolvent
Expected Yield -60-75% -
Stage 2: Synthesis of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate

The final step of the synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles. The 2-methylthio group is a competent leaving group, and its departure is driven by the formation of the more stable C-N bond with morpholine.

Reaction Scheme:

G Reactants Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate + Morpholine Product Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate Reactants->Product SNAr Reaction Conditions Solvent (e.g., DMF, Dioxane) Heat

Caption: Reaction scheme for Stage 2.

Experimental Protocol:

  • In a round-bottom flask, dissolve Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate (1.0 equivalent) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Add morpholine (2.0-3.0 equivalents) to the solution.

  • Heat the reaction mixture to a temperature between 100-120 °C. The progress of the reaction can be monitored by TLC or LC-MS.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine to remove the solvent and excess morpholine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the final product, Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate.

Table 2: Reagents and Typical Reaction Parameters for Stage 2

Reagent/ParameterMolar RatioTypical ConditionsRole
Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate1.0-Substrate
Morpholine2.0-3.0-Nucleophile
N,N-Dimethylformamide (DMF)-110 °C, 4-8 hSolvent
Expected Yield -75-90% -

Causality and Trustworthiness of Protocols

The protocols described in this guide are designed to be self-validating through a series of in-process controls.

  • Stage 1: The progress of the Biginelli condensation can be reliably monitored by TLC, observing the consumption of the starting materials and the formation of a new, more polar product. The acidic catalyst is crucial for the initial condensation and subsequent cyclization and dehydration steps. [2]The use of S-methylisothiourea directly incorporates the desired 2-methylthio group, avoiding a separate alkylation step that would be necessary if thiourea were used. [3]

  • Stage 2: The SNAr reaction's progress is readily followed by observing the disappearance of the starting pyrimidine and the emergence of the more polar morpholine-substituted product. The use of an excess of morpholine ensures the reaction goes to completion and can also act as a base to neutralize any acidic byproducts. The choice of a high-boiling polar aprotic solvent like DMF is critical to solubilize the reactants and provide the necessary thermal energy to overcome the activation barrier of the reaction.

Conclusion

The synthetic route detailed in this technical guide provides a reliable and scalable method for the preparation of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate. By employing a strategic two-stage approach that leverages a robust multicomponent reaction and an efficient nucleophilic aromatic substitution, this guide offers researchers a clear pathway to access this valuable chemical entity for further investigation in drug discovery and development programs.

References

  • Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Chemische Berichte, 24(1), 1317–1319. Available at: [Link]

  • Alam, M., et al. (2025). A newly developed ionic liquid (IL) catalyst... Arabian Journal of Chemistry. Available at: [Link]

  • A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. (n.d.). National Institutes of Health. Available at: [Link]

  • Srivastava, V. (2013). An Improved Protocol for Biginelli Reaction. Green and Sustainable Chemistry, 3(2A), 38-40. Available at: [Link]

  • Theng, B. K. G. (2018). Name Reactions. In Clay Mineral Catalysis of Organic Reactions. Taylor & Francis. Available at: [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1968). Journal of the Chemical Society C: Organic. Available at: [Link]

  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. (2020). MDPI. Available at: [Link]

  • Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

  • Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate. (2017). IOP Conference Series: Materials Science and Engineering. Available at: [Link]

  • Reaction of 2-chloropyrazine with morpholine with various solvents and bases. (2021). Molecules. Available at: [Link]

  • Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-T[3][2][4]hiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. (2017). Oriental Journal of Chemistry. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate, a heterocyclic compound of sig...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes information from analogous structures and foundational chemical principles to offer valuable insights for researchers. This guide will cover the compound's core chemical properties, propose a logical synthetic route, discuss its potential biological significance based on its structural motifs, and provide a framework for its handling and application in a research setting.

Introduction: The Chemical Landscape of a Promising Scaffold

Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate (CAS No. 1072944-54-7) belongs to the substituted pyrimidine class of compounds, a cornerstone in the development of therapeutic agents.[1] The pyrimidine ring system is a fundamental component of nucleobases and is prevalent in a wide array of clinically successful drugs, including antivirals and anticancer agents. The unique substitution pattern of this molecule, featuring a cyclopropyl group at the 4-position, a morpholino moiety at the 2-position, and a methyl carboxylate at the 5-position, suggests a molecule designed with specific physicochemical and pharmacological properties in mind.

The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve potency, and modulate the conformational rigidity of a molecule.[2] The morpholine ring is often introduced to increase aqueous solubility and improve pharmacokinetic profiles. This guide will delve into the interplay of these structural features and their implications for the chemical behavior and potential applications of the title compound.

Core Chemical and Physical Properties

PropertyValue / PredictionSource/Rationale
CAS Number 1072944-54-7[3][4]
Molecular Formula C₁₃H₁₇N₃O₃[4]
Molecular Weight 263.29 g/mol [4]
Appearance Likely a solid at room temperatureBased on analogous compounds
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected.Inferred from the morpholine and methyl ester groups.
Melting Point Not available.Requires experimental determination.
Boiling Point Not available.Requires experimental determination.
Stability Expected to be stable under standard laboratory conditions. Avoid strong oxidizing agents, strong acids, and bases.General stability of pyrimidine derivatives.

Proposed Synthetic Pathway

A plausible synthetic route for Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate can be conceptualized based on established pyrimidine synthesis methodologies. A likely precursor would be a 2,4-dihalo-pyrimidine-5-carboxylate, which can undergo sequential nucleophilic substitution.

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Nucleophilic Aromatic Substitution A 2,4-Dichloropyrimidine-5-carboxylate C Methyl 4-cyclopropyl-2-chloropyrimidine-5-carboxylate A->C Pd catalyst, Base B Cyclopropylboronic acid B->C D Methyl 4-cyclopropyl-2-chloropyrimidine-5-carboxylate F Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate D->F Base, Solvent (e.g., DMF) E Morpholine E->F

Figure 1. Proposed two-step synthesis of the target compound.

Protocol for Step 1: Suzuki Coupling

  • To a solution of Methyl 2,4-dichloropyrimidine-5-carboxylate in a suitable solvent (e.g., 1,4-dioxane), add cyclopropylboronic acid.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain Methyl 4-cyclopropyl-2-chloropyrimidine-5-carboxylate.

Protocol for Step 2: Nucleophilic Aromatic Substitution

  • Dissolve Methyl 4-cyclopropyl-2-chloropyrimidine-5-carboxylate in a polar aprotic solvent such as DMF.

  • Add morpholine and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at an elevated temperature until completion.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final product.

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics based on the chemical structure and data from similar compounds.

¹H NMR Spectroscopy

  • Pyrimidine Proton (H6): A singlet is expected around δ 8.5-9.0 ppm.

  • Morpholine Protons: Two multiplets are anticipated, one around δ 3.7-3.9 ppm (protons adjacent to oxygen) and another around δ 3.5-3.7 ppm (protons adjacent to nitrogen).

  • Methyl Ester Protons: A singlet for the three protons is expected around δ 3.8-4.0 ppm.

  • Cyclopropyl Protons: A multiplet for the methine proton is expected around δ 1.5-2.0 ppm, and multiplets for the methylene protons are expected between δ 0.8-1.2 ppm.

¹³C NMR Spectroscopy

  • Carbonyl Carbon: A signal is expected in the range of δ 160-170 ppm.

  • Pyrimidine Ring Carbons: Signals are anticipated between δ 100-165 ppm.

  • Morpholine Carbons: Signals are expected around δ 66 ppm (adjacent to oxygen) and δ 44 ppm (adjacent to nitrogen).

  • Methyl Ester Carbon: A signal is expected around δ 52 ppm.

  • Cyclopropyl Carbons: Signals are expected in the upfield region, typically between δ 5-15 ppm.

Mass Spectrometry (MS)

  • ESI-MS: The protonated molecular ion [M+H]⁺ is expected at m/z 264.13.

Potential Biological Significance and Applications

The structural motifs present in Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate suggest its potential as a valuable scaffold in drug discovery.

Kinase Inhibition:

The morpholinopyrimidine core is a well-known pharmacophore in the design of kinase inhibitors, particularly targeting the PI3K/mTOR signaling pathway.[1] This pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. The morpholine group often occupies the solvent-exposed region of the ATP-binding pocket, enhancing both potency and selectivity.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate->PI3K Potential Inhibition

Figure 2. Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Anti-Inflammatory Activity:

Substituted pyrimidines have also been investigated as anti-inflammatory agents.[5][6] They can modulate the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins by inhibiting enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6] The specific substitution pattern of the title compound could confer potent and selective inhibitory activity against these targets.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (Example: PI3Kα)

  • Prepare a stock solution of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate in DMSO.

  • In a 96-well plate, add recombinant human PI3Kα enzyme.

  • Add a serial dilution of the test compound.

  • Initiate the kinase reaction by adding a solution containing ATP and a suitable substrate (e.g., PIP2).

  • Incubate the plate at room temperature for a specified time.

  • Stop the reaction and quantify the amount of product formed using a detection reagent (e.g., a fluorescently labeled antibody that recognizes the product).

  • Calculate the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay (Example: MCF-7 Breast Cancer Cells)

  • Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound.

  • Incubate the cells for 72 hours.

  • Assess cell viability using a suitable method, such as the MTT assay.[7]

  • Measure the absorbance at the appropriate wavelength and calculate the percentage of cell growth inhibition.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Safety and Handling

As with any research chemical, Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate is a compound with significant potential for further investigation in drug discovery. Its structural features suggest a favorable profile for kinase inhibition and anti-inflammatory applications. Future research should focus on its definitive synthesis and characterization, followed by a thorough evaluation of its biological activity in a range of in vitro and in vivo models. The insights provided in this guide serve as a valuable starting point for researchers interested in exploring the therapeutic potential of this promising molecule.

References

  • Shaaban, M. R., et al. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 11(48), 30193-30211. Available from: [Link]

  • A141392 (n.d.). methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate. Retrieved from [Link]

  • RSC Publishing. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Available from: [Link]

  • PubMed Central. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Available from: [Link]

  • Frontiers. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. Available from: [Link]

  • ResearchGate. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. ResearchGate. Available from: [Link]

  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. Available from: [Link]

  • ResearchGate. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. ResearchGate. Available from: [Link]

  • PubMed Central. (2021). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • Google Patents. (2018). United States Patent.
  • Google Patents. (1995). Preparation of 4-methylpyrimidines.
  • Google Patents. (n.d.). 4-pyrimidin-5-ylmethyl-morpholine derivatives and the use thereof as medicament.
  • Google Patents. (2012). Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • ResearchGate. (n.d.). The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

  • Google Patents. (2016). Aminopyrimidines as Syk inhibitors.
  • PubMed. (2010). Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1][3][8]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Retrieved from [Link]

  • MDPI. (2019). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 5-(3-cyclopropylpropyl)-1H-pyrano[2,3-d]pyrimidine-2,4,7-trione. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Biological Activity of 4-Cyclopropyl-2-morpholinopyrimidine Derivatives

<New_Query> For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry The pyrimidine core is a cornerstone in the architecture of biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

<New_Query>

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The pyrimidine core is a cornerstone in the architecture of biologically active molecules, forming the basis of numerous therapeutic agents. Its versatile nature, allowing for substitution at various positions, has made it a focal point for medicinal chemists aiming to modulate a wide array of biological targets. The incorporation of a morpholine ring, a common motif in drug design, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. When further embellished with a cyclopropyl group—a small, strained ring known for its unique electronic and conformational effects—the resulting 4-cyclopropyl-2-morpholinopyrimidine scaffold emerges as a privileged structure with significant potential in drug discovery. This guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic promise of this intriguing class of compounds.

The Strategic Synthesis of 4-Cyclopropyl-2-morpholinopyrimidine Derivatives

The construction of the 4-cyclopropyl-2-morpholinopyrimidine core and its subsequent diversification are pivotal to exploring its therapeutic potential. A common and effective synthetic strategy involves a multi-step approach, beginning with readily available starting materials.

Core Synthesis: A Step-by-Step Protocol

A representative synthetic route to a key intermediate, 4-(6-chloropyrimidin-4-yl)morpholine, forms the foundation for further derivatization. This intermediate is then typically reacted with a piperazine derivative, which can be further functionalized.

Protocol: General procedure for the synthesis of 4-(6-(piperazin-1-yl) pyrimidin-4-yl) morpholine [1]

  • Initial Setup: To a stirring solution of piperazine (0.075 mol) in 30 mL of dioxane, add potassium carbonate (K2CO3, 3 mmol).

  • Stirring: Stir the mixture for 20 to 30 minutes at room temperature.

  • Addition of Chloropyrimidine: Add 4-(6-chloropyrimidin-4-yl) morpholine (0.015 mol) to the reaction mixture.

  • Reflux: Reflux the reaction mixture for 18–20 hours at a temperature of 80–110 °C.

  • Work-up:

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

    • Remove the dioxane under reduced pressure.

    • Dilute the crude product with chloroform and wash with water (3 x 100 mL).

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na2SO4).

    • The resulting compound, 4-(6-(piperazin-1-yl) pyrimidin-4-yl) morpholine, serves as a versatile intermediate for further synthesis.

Diversification through Multi-Component Reactions

To generate a library of diverse derivatives, multi-component reactions such as the Petasis reaction can be employed. This approach allows for the introduction of various substituents, enabling a thorough investigation of the structure-activity relationship (SAR).

Protocol: General procedure for the preparation of 2-((substituted phenyl) (4-(6-morpholinopyrimidin-4-yl) piperazin-1-yl) methyl)-6-methoxyphenol derivatives [1]

  • Reactant Addition: To a solution of o-vanillin (0.0019 mol) in anhydrous 1,4-dioxane (20 mL), add the intermediate compound 3 (4-(6-(piperazin-1-yl) pyrimidin-4-yl) morpholine, 0.002 mol).

  • Boronic Acid Addition: After 5 minutes, add the desired substituted boronic acid (0.003 mol).

  • Reflux: Reflux the reaction mixture at 80–90 °C for 45–48 hours.

  • Monitoring and Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature for further purification.

Unraveling the Anti-Inflammatory Potential

A significant area of investigation for morpholinopyrimidine derivatives has been their activity as anti-inflammatory agents.[1][2][3] Inflammation is a complex biological response implicated in a multitude of diseases, and the development of novel anti-inflammatory drugs remains a critical therapeutic goal.

Mechanism of Action: Targeting Key Inflammatory Mediators

Certain 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives have demonstrated potent anti-inflammatory effects by modulating the production of nitric oxide (NO), a key signaling molecule in the inflammatory cascade.[1]

Specifically, compounds designated as V4 (2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol) and V8 (2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol) have been identified as highly active.[1][2][3] These compounds have been shown to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells at non-cytotoxic concentrations.[1][2][3]

The anti-inflammatory activity of these derivatives is attributed to their ability to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory process.[1][2][3] This was confirmed at both the mRNA and protein levels through gene expression analysis and western blotting.[1][2]

Visualizing the Anti-Inflammatory Signaling Pathway

The following diagram illustrates the proposed mechanism of action for the anti-inflammatory effects of the active morpholinopyrimidine derivatives.

G cluster_cell Macrophage cluster_response Biological Response LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Signaling TLR4->NFkB Initiates iNOS iNOS NFkB->iNOS Upregulates COX2 COX-2 NFkB->COX2 Upregulates NO Nitric Oxide (NO) iNOS->NO Produces PGs Prostaglandins (PGs) COX2->PGs Produces Inflammation Inflammation NO->Inflammation PGs->Inflammation V4_V8 Compounds V4 & V8 V4_V8->iNOS Inhibits Expression V4_V8->COX2 Inhibits Expression

Caption: Proposed anti-inflammatory mechanism of compounds V4 and V8.

Structure-Activity Relationship (SAR) Insights

Initial SAR studies have revealed that the nature of the substituent on the phenyl ring plays a crucial role in the anti-inflammatory activity.[1] Compounds bearing electron-withdrawing groups, such as a methoxy group (V4) or a fluoro group (V8), exhibited the most potent NO-inhibiting effects.[1] Conversely, derivatives with electron-donating groups on the aromatic ring were found to be less effective.[1]

Experimental Validation: In Vitro Assays

The anti-inflammatory properties of these derivatives were evaluated using a series of well-established in vitro assays.

Protocol: Evaluation of Nitric Oxide (NO) Inhibition [1]

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

  • Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

  • Treatment: Treat the LPS-stimulated cells with varying concentrations of the synthesized morpholinopyrimidine derivatives (V1–V8).

  • NO Measurement: After a suitable incubation period, measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound compared to the LPS-treated control.

Protocol: Gene Expression Analysis (mRNA level) [1]

  • Cell Treatment: Treat RAW 264.7 cells with LPS and the test compounds (e.g., V4 and V8) at a concentration of 12.5 μM.

  • RNA Extraction: Isolate total RNA from the treated cells.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Quantitative PCR (qPCR): Perform qPCR using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) to quantify the relative mRNA expression levels.

Protocol: Protein Expression Analysis (Western Blot) [1]

  • Cell Lysis: Lyse the treated RAW 264.7 cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin), followed by incubation with appropriate secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Molecular Docking: In Silico Insights into Target Engagement

To further elucidate the mechanism of action at a molecular level, in silico molecular docking studies were performed.[1] These computational analyses aimed to predict the binding interactions of the most potent compounds, V4 and V8, with the active sites of iNOS and COX-2.

The results of the docking studies indicated that both V4 and V8 exhibited a strong binding affinity for the active sites of iNOS and COX-2, with calculated binding free energies below -8.0 kcal/mol and -10.0 kcal/mol, respectively.[1] The primary mode of interaction was found to be through hydrophobic interactions with key amino acid residues within the active sites of the enzymes.[1][2][3]

Table 1: Calculated Binding Free Energies of Compounds V4 and V8

CompoundTarget EnzymeBinding Free Energy (kcal/mol)
V4 iNOS< -8.0
V4 COX-2< -10.0
V8 iNOS< -8.0
V8 COX-2< -10.0

Broader Therapeutic Potential and Future Directions

While the anti-inflammatory properties of 4-cyclopropyl-2-morpholinopyrimidine derivatives are well-documented, the versatile nature of this scaffold suggests potential applications in other therapeutic areas. The morpholine moiety is a common feature in anticancer agents, and pyrimidine derivatives have been investigated for their antiproliferative activities.[4][5]

The unique electronic properties of the cyclopropyl group can also be exploited to modulate the metabolic stability of drug candidates.[6] For instance, strategies to minimize the formation of reactive metabolites, which can lead to idiosyncratic drug reactions, are a critical aspect of modern drug design.[7][8]

Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesizing a broader range of derivatives to further refine the structure-activity relationship and identify compounds with enhanced potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in relevant animal models of inflammatory diseases to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Target Deconvolution: Employing advanced chemical biology techniques to identify the precise molecular targets of these compounds and further elucidate their mechanisms of action.

  • Exploration of Other Therapeutic Areas: Investigating the potential of this scaffold in other disease areas, such as oncology and neuroscience, where pyrimidine and morpholine-containing compounds have shown promise.

Conclusion: A Scaffold with Significant Promise

The 4-cyclopropyl-2-morpholinopyrimidine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the demonstrated potent anti-inflammatory activity of its derivatives, underscores its value in medicinal chemistry. The insights gained from SAR studies and molecular docking provide a solid foundation for the rational design of next-generation compounds with improved pharmacological profiles. As research in this area continues, it is anticipated that this versatile scaffold will yield new and effective treatments for a range of human diseases.

References

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC. (2023-06-27). PubMed Central.
  • (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents †. (2023-06-27).
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
  • 4-Cyclopropyl-2-morpholinopyrimidine-5-carboxylic acid,1191093-97-6-Amadis Chemical. (n.d.). Amadis Chemical.
  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor - ResearchGate. (2025-10-16).
  • A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-. (n.d.). PubMed.
  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025-02-28). Frontiers.
  • Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents | Request PDF. (n.d.).
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024-01-19). RSC Publishing.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

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Exploratory

mechanism of action of morpholinopyrimidine compounds

An In-Depth Technical Guide to the Mechanism of Action of Morpholinopyrimidine-Based Kinase Inhibitors Authored by a Senior Application Scientist This guide provides a detailed exploration of the mechanism of action for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Morpholinopyrimidine-Based Kinase Inhibitors

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the mechanism of action for morpholinopyrimidine compounds, a significant class of molecules in modern drug discovery, primarily targeting the Phosphoinositide 3-Kinase (PI3K) signaling pathway. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how these inhibitors function at the molecular, cellular, and systemic levels.

Introduction: The Morpholinopyrimidine Scaffold in Kinase Inhibition

The morpholinopyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to effectively target the ATP-binding pocket of various protein and lipid kinases. Its unique chemical architecture, featuring a morpholine ring fused to a pyrimidine core, has been instrumental in the development of potent and selective inhibitors. A prominent example of this class is found in the inhibitors of the Phosphoinositide 3-Kinase (PI3K) family, which are crucial regulators of cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

Core Mechanism: ATP-Competitive Inhibition of Class I PI3K

The primary mechanism of action for the majority of morpholinopyrimidine-based inhibitors is the direct, ATP-competitive inhibition of Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). These enzymes catalyze the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).

The inhibitor molecule, by mimicking the adenine region of ATP, occupies the kinase's catalytic site. The morpholine group often forms a crucial hydrogen bond with the hinge region of the kinase domain, a key interaction that anchors the molecule in place and ensures high-affinity binding. This occupation physically blocks the entry of ATP, thereby preventing the phosphotransfer reaction and halting the production of PIP3. The consequence is a shutdown of the downstream signaling cascade.

Biochemical and Structural Basis of Action

The efficacy of morpholinopyrimidine inhibitors is quantifiable through in vitro kinase assays, which measure the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50). For instance, Pictilisib (GDC-0941), a well-characterized pan-Class I PI3K inhibitor, demonstrates potent activity against all four isoforms.

Compoundp110α IC50 (nM)p110β IC50 (nM)p110δ IC50 (nM)p110γ IC50 (nM)
Pictilisib (GDC-0941) 333318

Data represents typical values from biochemical assays and may vary between studies.

Structural biology, particularly X-ray crystallography, has provided atomic-level insights into this interaction. Co-crystal structures of PI3K isoforms with morpholinopyrimidine inhibitors reveal that the inhibitor lies flat in the adenine-binding pocket, with the morpholine oxygen acting as a hydrogen bond acceptor with the backbone amide of a valine residue in the hinge region. This specific interaction is a cornerstone of the scaffold's potency and is a critical consideration in the rational design of new inhibitors.

Cellular Signaling Cascade Interruption

By inhibiting PI3K, these compounds prevent the generation of PIP3. In a healthy cell, PIP3 acts as a docking site at the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, most notably the kinases PDK1 and Akt (also known as Protein Kinase B). The recruitment of these proteins to the membrane is a critical step for their activation.

Without sufficient PIP3, Akt remains in the cytoplasm in an inactive state. This prevents its subsequent phosphorylation and activation by PDK1 and mTORC2. As a central node in the signaling network, the inactivation of Akt has profound effects on downstream cellular processes:

  • Cell Growth and Proliferation: Inactive Akt can no longer phosphorylate and inactivate the TSC1/TSC2 complex, leading to the suppression of the mTORC1 pathway, a master regulator of protein synthesis and cell growth.

  • Survival: Akt promotes cell survival by phosphorylating and inhibiting pro-apoptotic proteins such as BAD. Inhibition of Akt, therefore, can lower the threshold for apoptosis.

  • Metabolism: Akt plays a key role in regulating glucose metabolism, and its inhibition can impact cellular energetic processes.

The downstream effects can be readily observed by monitoring the phosphorylation status of key signaling nodes, such as Akt itself (at Ser473 and Thr308) and downstream mTORC1 substrates like the S6 ribosomal protein.

PI3K_Pathway_Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt P-Thr308 TSC TSC1/TSC2 Akt->TSC Inhibition mTORC2 mTORC2 mTORC2->Akt P-Ser473 mTORC1 mTORC1 TSC->mTORC1 Inhibition S6K S6K mTORC1->S6K Activation Growth Cell Growth & Survival S6K->Growth Inhibitor Morpholinopyrimidine Inhibitor Inhibitor->PI3K Inhibition

Fig. 1: Inhibition of the PI3K/Akt/mTOR pathway by morpholinopyrimidine compounds.

Key Experimental Methodologies

Elucidating the mechanism of action of these compounds requires a multi-faceted approach, combining biochemical and cell-based assays.

A. In Vitro Kinase Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a purified kinase by measuring the amount of ADP produced during the phosphotransfer reaction. It is a gold standard for determining IC50 values.

Causality: This experiment directly measures the inhibitor's effect on the catalytic activity of the isolated enzyme, providing definitive proof of target engagement and potency in a controlled, cell-free environment.

Protocol Steps:

  • Reagent Preparation: Prepare assay buffers, purified PI3K enzyme, the lipid substrate PIP2, and ATP at a concentration near its Km for the enzyme.

  • Inhibitor Dilution: Perform a serial dilution of the morpholinopyrimidine compound to generate a dose-response curve.

  • Kinase Reaction: In a 384-well plate, combine the PI3K enzyme, the inhibitor at various concentrations, and the PIP2 substrate.

  • Initiation: Start the reaction by adding ATP and incubate for 1-2 hours at room temperature.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Signal Quantification: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Plot the luminescence against the inhibitor concentration and fit to a four-parameter dose-response curve to calculate the IC50 value.

B. Target Engagement and Downstream Signaling in Cells (Western Blot)

This technique is used to confirm that the inhibitor engages its target in a cellular context and produces the expected downstream effect on the signaling pathway.

Causality: While the in vitro assay confirms enzyme inhibition, this experiment validates that the compound can penetrate the cell membrane, bind to its target, and suppress the signaling pathway in a complex biological system. It provides a direct link between target inhibition and cellular response.

Protocol Steps:

  • Cell Culture and Treatment: Plate cancer cells known to have an active PI3K pathway (e.g., MCF7, U87-MG) and allow them to adhere. Treat the cells with a dose-range of the morpholinopyrimidine inhibitor for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for key pathway proteins, such as phospho-Akt (Ser473), total Akt, phospho-S6, total S6, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: A dose-dependent decrease in the signal for p-Akt and p-S6, with no change in total protein levels, confirms effective pathway inhibition.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Lysis cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis A 1. Plate and Treat Cells with Inhibitor B 2. Lyse Cells and Quantify Protein A->B C 3. Separate Proteins by SDS-PAGE B->C D 4. Transfer Proteins to Membrane C->D E 5. Block and Incubate with Primary Antibody (e.g., anti-pAkt) D->E F 6. Incubate with HRP- conjugated Secondary Ab E->F G 7. Add ECL Substrate and Image F->G H 8. Analyze Band Intensity (pAkt vs Total Akt) G->H

Fig. 2: Standard workflow for Western Blot analysis of pathway inhibition.

Selectivity Profile and Off-Target Considerations

While highly potent against PI3K, no inhibitor is perfectly selective. The morpholinopyrimidine scaffold has also been shown to inhibit other related kinases, particularly those within the PIKK (PI3K-related kinase) family, such as mTOR, DNA-PKcs, and ATM. For example, some pan-PI3K inhibitors exhibit potent, dual inhibition of both PI3K and mTOR. This polypharmacology can be either beneficial, by blocking the pathway at multiple nodes, or detrimental, by causing off-target toxicities. Comprehensive kinase profiling, where the compound is screened against a large panel of hundreds of kinases, is a mandatory step in the drug development process to fully characterize its selectivity and anticipate potential side effects.

Conclusion and Future Directions

The morpholinopyrimidine scaffold represents a highly successful platform for the development of potent and selective kinase inhibitors. Their primary mechanism, the ATP-competitive inhibition of Class I PI3K enzymes, leads to a robust blockade of the PI3K/Akt/mTOR signaling pathway, which is a critical driver in many cancers. A thorough understanding of their mechanism, achieved through a combination of biochemical, cellular, and structural studies, is essential for their continued development and clinical application. Future research will likely focus on developing next-generation inhibitors with improved isoform selectivity or rationally designed polypharmacology to overcome resistance mechanisms and enhance therapeutic outcomes.

References

  • Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3K for the treatment of cancer. Journal of Medicinal Chemistry. [Link]

  • Lannutti, B. J., et al. (2011). CAL-101, a p110delta selective PI3K inhibitor for the treatment of B-cell malignancies, inhibits PI3K signaling and cellular growth. Blood. [Link]

  • Heffron, T. P., et al. (2016). Discovery of a Potent, Orally Bioavailable, and Brain-Penetrant P-Glycoprotein-1 (Pgp) Sparing PI3K Inhibitor (GDC-0084) for the Treatment of Glioblastoma. Journal of Medicinal Chemistry. [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology. [Link]

  • Maira, S. M., et al. (2008). NVP-BEZ235, a dual pan-PI3K and mTOR inhibitor, is an effective antitumor agent in vitro and in vivo. Molecular Cancer Therapeutics. [Link]

Foundational

An In-Depth Technical Guide to the Therapeutic Targets of Pyrimidine-5-Carboxylate Esters

Introduction The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence in natural products, such as nucleic acids, and its syn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence in natural products, such as nucleic acids, and its synthetic tractability have made it a privileged scaffold in drug discovery. Within this chemical class, pyrimidine-5-carboxylate esters have emerged as a particularly versatile and promising group of compounds. Their characteristic structural motifs allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This guide provides a detailed exploration of the key therapeutic targets of pyrimidine-5-carboxylate esters, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their validation. We will focus on well-established targets, including L-type calcium channels and Dihydropyrimidinase-related protein 2 (DRP-2), while also touching upon emerging areas of interest such as antimicrobial and anti-inflammatory applications.

Core Therapeutic Target I: L-type Calcium Channels

The modulation of voltage-gated calcium channels is a clinically validated strategy for the management of cardiovascular diseases. Pyrimidine-5-carboxylate esters, particularly the dihydropyrimidine variants, have been extensively investigated as potent L-type calcium channel blockers, acting as structural mimics of the classical dihydropyridine drugs like nifedipine.[1][2]

Biological Role of L-type Calcium Channels

L-type calcium channels are crucial for the regulation of calcium influx into cells, a process that governs smooth muscle contraction and cardiac pacemaker activity. By blocking these channels in vascular smooth muscle, these drugs induce vasodilation, leading to a reduction in blood pressure. This makes them a frontline therapy for hypertension.[3][4]

Mechanism of Action and Structure-Activity Relationship (SAR)

Dihydropyrimidine-5-carboxylate esters bind to the dihydropyridine receptor on the α1 subunit of the L-type calcium channel. This binding event stabilizes the channel in an inactive state, thereby preventing calcium influx. The structure-activity relationship studies have revealed several key features for potent vasorelaxant activity:

  • C5 Ester Group: The size and nature of the ester group at the C5 position are critical for activity, with isopropyl esters often demonstrating optimal potency.[1]

  • Aryl Substituents: The presence of ortho- or meta-substituted aryl groups at the C4 position generally enhances potency compared to unsubstituted or para-substituted analogs.[1]

  • N3 Substituents: A variety of substituents are tolerated at the N3 position, indicating a less specific role for this position in receptor binding.[1]

  • Chirality: As with dihydropyridines, the chirality of the dihydropyrimidine core is a major determinant of biological activity, with enantiomers often exhibiting a significant difference in potency, sometimes exceeding a 1000-fold difference.[1][4]

Quantitative Data Summary: Comparative Efficacy

The following table summarizes the vasorelaxant activity of representative dihydropyrimidine-5-carboxylate esters compared to standard calcium channel blockers.

CompoundC5-Ester GroupN3-SubstituentIn Vitro Potency (IC50)Reference
Compound A IsopropylCarbamateComparable to Nifedipine[1]
Compound B EthylAcylModerate[1]
Compound C MethylSulfonylLower[1]
12a (S-enantiomer) Isopropyl1-(phenylmethyl)-4-piperidinyl carbamateEquipotent to Amlodipine[4]

This table is a representative summary based on published findings. Actual IC50 values can vary depending on the specific assay conditions.

Experimental Protocol: In Vitro Vasorelaxant Activity Assay

This protocol outlines a standard method for assessing the vasorelaxant effects of pyrimidine-5-carboxylate esters on isolated rabbit aorta.

Objective: To determine the concentration-dependent inhibition of potassium-induced vascular smooth muscle contraction.

Methodology:

  • Tissue Preparation: A rabbit aorta is excised and cut into rings. The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a 95% O2 / 5% CO2 mixture.

  • Contraction Induction: The aortic rings are pre-contracted with a high concentration of potassium chloride (KCl), which depolarizes the cell membranes and opens L-type calcium channels.

  • Compound Administration: Cumulative concentrations of the test pyrimidine-5-carboxylate ester are added to the organ bath.

  • Data Acquisition: The tension of the aortic rings is continuously recorded. The relaxation induced by the test compound is measured as a percentage of the initial KCl-induced contraction.

  • Data Analysis: A concentration-response curve is plotted, and the IC50 value (the concentration of the compound that produces 50% relaxation) is calculated.

Rationale for Experimental Choices:

  • Rabbit Aorta: This is a standard model for studying vascular smooth muscle physiology as its response to vasoactive agents is well-characterized.

  • High KCl Depolarization: This method of inducing contraction specifically activates voltage-gated calcium channels, making the assay highly relevant for screening L-type calcium channel blockers.

Experimental Workflow Diagram

Vasorelaxant_Assay_Workflow start Start tissue_prep Isolate and prepare rabbit aortic rings start->tissue_prep mounting Mount rings in organ bath with physiological salt solution tissue_prep->mounting contraction Induce contraction with high KCl mounting->contraction compound_add Add cumulative concentrations of test compound contraction->compound_add data_acq Record isometric tension compound_add->data_acq analysis Calculate % relaxation and determine IC50 data_acq->analysis end End analysis->end

Caption: Workflow for in vitro vasorelaxant activity assay.

Core Therapeutic Target II: Dihydropyrimidinase-Related Protein 2 (DRP-2/CRMP-2)

DRP-2, also known as Collapsin Response Mediator Protein 2 (CRMP-2), is a cytosolic phosphoprotein highly expressed in the nervous system.[5] It plays a pivotal role in neuronal development, axonal guidance, and synaptic plasticity.[6] Aberrant DPYSL2 expression or function has been implicated in various neurological and psychiatric disorders, as well as in some cancers, making it an attractive therapeutic target.[7][8]

Biological Role of DRP-2

DRP-2 is a key regulator of microtubule dynamics, promoting their assembly and stability, which is essential for neurite outgrowth and axonal elongation.[5] It also interacts with various components of the synaptic machinery, including calcium channels, and is involved in synaptic signaling.[5][6] The phosphorylation of DRP-2 by kinases such as Cdk5 and GSK-3β is a critical regulatory mechanism that modulates its activity.[9]

Mechanism of Inhibition by Pyrimidine-5-Carboxylate Esters

Certain pyrimidine-5-carboxylate esters have been identified as inhibitors of DRP-2. While the precise molecular mechanism of inhibition is still under investigation for many compounds, it is believed that they may interfere with the protein's ability to form functional homo- and hetero-tetramers or disrupt its interaction with other proteins like tubulin.

DRP-2 Signaling Pathway and Point of Inhibition

The following diagram illustrates a simplified view of the DRP-2 signaling pathway and the putative point of intervention by pyrimidine-5-carboxylate ester inhibitors.

DRP2_Signaling_Pathway cluster_upstream Upstream Signaling cluster_core DRP-2 Regulation cluster_downstream Downstream Effects Sema3A Semaphorin 3A Kinases Cdk5, GSK-3β Sema3A->Kinases DRP2_active Active DRP-2 (Dephosphorylated) Kinases->DRP2_active Phosphorylation DRP2_inactive Inactive DRP-2 (Phosphorylated) DRP2_inactive->DRP2_active Dephosphorylation DRP2_active->DRP2_inactive Tubulin Tubulin DRP2_active->Tubulin Binds to Synaptic Synaptic Plasticity DRP2_active->Synaptic Microtubule Microtubule Assembly Tubulin->Microtubule Axon Axon Growth & Guidance Microtubule->Axon Inhibitor Pyrimidine-5-Carboxylate Ester Inhibitor->DRP2_active Inhibits

Caption: Simplified DRP-2 signaling pathway and inhibition.

Emerging Therapeutic Areas

Beyond their well-established roles as cardiovascular and neurological agents, pyrimidine-5-carboxylate esters are being explored for a range of other therapeutic applications.

Antimicrobial Targets

A growing body of evidence suggests that pyrimidine derivatives possess significant antimicrobial activity against a variety of bacterial and fungal pathogens.[10][11][12][13][14] The exact molecular targets are diverse and often species-specific. For some compounds, the mechanism may involve the inhibition of essential metabolic pathways, such as pyrimidine biosynthesis, which is crucial for DNA and RNA synthesis.[15] For instance, dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, has been identified as a target for some pyrimidine-based compounds.[15]

Anti-inflammatory and Anticancer Potential

Several studies have highlighted the anti-inflammatory and anticancer properties of pyrimidine-5-carboxylate and related derivatives.[12][16][17][18] Potential targets in these areas include:

  • Cyclooxygenase (COX) Enzymes: Some pyrimidine derivatives have shown selective inhibitory activity against COX-2, an enzyme involved in inflammation and pain.[17]

  • Epidermal Growth Factor Receptor (EGFR): Dual inhibition of EGFR and COX-2 has been reported for certain pyrimidine-5-carbonitrile derivatives, suggesting their potential as anticancer agents.[16][17]

  • Kinases: Various kinases involved in cell cycle progression and signaling pathways, such as cyclin-dependent kinases (CDKs) and PI3K, have been identified as potential targets for anticancer pyrimidine derivatives.[18][19]

  • Nicotinamide N-methyltransferase (NNMT): Inhibition of NNMT, an enzyme linked to metabolic diseases and cancer, has been demonstrated by pyrimidine-5-carboxamide compounds.[20]

  • KRAS-G12D: Novel pyrimidine derivatives have been designed as inhibitors of the KRAS-G12D oncoprotein, a challenging target in cancer therapy.[21]

Conclusion and Future Directions

Pyrimidine-5-carboxylate esters represent a rich and versatile chemical scaffold with a diverse range of therapeutic targets. Their established efficacy as L-type calcium channel blockers continues to be refined with the development of more potent and selective analogs. The identification of DRP-2 as a key target has opened up new avenues for the treatment of neurological disorders. Furthermore, the emerging evidence for their antimicrobial, anti-inflammatory, and anticancer activities underscores the broad therapeutic potential of this compound class.

Future research in this field will likely focus on:

  • Target Deconvolution: Elucidating the precise molecular targets and mechanisms of action for compounds with novel biological activities.

  • Structure-Based Drug Design: Utilizing computational and structural biology approaches to design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

  • Combination Therapies: Exploring the synergistic effects of pyrimidine-5-carboxylate esters with existing drugs, particularly in complex diseases like cancer.[22]

The continued exploration of the chemical space around the pyrimidine-5-carboxylate core promises to yield novel therapeutic agents for a wide range of human diseases.

References

  • Atwal, K. S., et al. (1991). Dihydropyrimidine calcium channel blockers. 2. 3-substituted-4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines. Journal of Medicinal Chemistry, 34(2), 806-811. [Link]

  • Rovnyak, G. C., et al. (1992). Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. Journal of Medicinal Chemistry, 35(17), 3254-3263. [Link]

  • Atwal, K. S., et al. (1992). Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. PubMed, 35(17), 3254-3263. [Link]

  • Atwal, K. S., et al. (1990). Dihydropyrimidine calcium channel blockers: 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines. Journal of Medicinal Chemistry, 33(9), 2629-2635. [Link]

  • Ruenoplaza, G. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters, 12(4), 648-654. [Link]

  • Scilit. (n.d.). Dihydropyrimidine calcium channel blockers. II. 3-Substituted-4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines. Retrieved from [Link]

  • Li, Y., et al. (2023). Dihydropyrimidinase-like 2 can serve as a novel therapeutic target and prognostic biomarker in acute myeloid leukemia. Cancer Communications, 43(3), 335-353. [Link]

  • ResearchGate. (n.d.). Antibacterial activity of pyrimidine derivatives. Retrieved from [Link]

  • Abdel-Mottaleb, Y. S., et al. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 11(48), 30205-30225. [Link]

  • El-Gaby, M. S. A., et al. (2014). Antimicrobial Activity of Some Synthesized Glucopyranosyl-Pyrimidine Carbonitrile and Fused Pyrimidine Systems. Molecules, 19(12), 21051-21066. [Link]

  • Ghorab, M. M., et al. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Archiv der Pharmazie, 344(5), 339-346. [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives bearing 1,3-thiazole moiety as novel anti-inflammatory EGFR inhibitors with cardiac safety profile. Bioorganic Chemistry, 111, 104890. [Link]

  • Kumar, A., et al. (2022). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 13(5), 603-616. [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]

  • Gomha, S. M., et al. (2016). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1][2][3]triazolo[4,3-a]pyrimidines. Molecules, 21(8), 1084. [Link]

  • Charrier, E., et al. (2023). Contribution of the dihydropyrimidinase-like proteins family in synaptic physiology and in neurodevelopmental disorders. Frontiers in Molecular Neuroscience, 16, 1144983. [Link]

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Exploratory

An In-depth Technical Guide to the In Silico Modeling of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate

Abstract This technical guide provides a comprehensive, prospective framework for the in silico modeling of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate, a novel small molecule with therapeutic potential. In...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, prospective framework for the in silico modeling of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate, a novel small molecule with therapeutic potential. In the absence of direct experimental data for this specific compound, we leverage established computational methodologies and data from structurally analogous compounds to outline a robust, multi-step modeling cascade. This guide is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous, field-proven workflow from initial ligand preparation to predictive Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling. Each protocol is presented with a deep-seated rationale, ensuring that the reader not only understands the "how" but also the critical "why" behind each experimental choice. Our objective is to furnish a self-validating system for the computational assessment of this, and similar, novel chemical entities, thereby accelerating the drug discovery and development process.

Introduction: The Rationale for a Prospective In Silico Investigation

Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate enters the drug discovery landscape as a compound of significant interest, primarily due to its core morpholinopyrimidine scaffold. This moiety is a well-established pharmacophore, notably present in a class of molecules that have shown potent inhibitory activity against key signaling proteins in oncology, such as Phosphatidylinositol-3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR). Studies on related morpholinopyrimidine-5-carbonitrile derivatives have demonstrated their potential as dual PI3K/mTOR inhibitors, a highly sought-after therapeutic strategy to overcome resistance mechanisms in various cancers.[1]

Given the novelty of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate and the current absence of empirical data, a prospective in silico modeling approach is not only justified but essential. Such an approach allows for the early-stage prediction of its physicochemical properties, potential biological targets, binding affinity, and pharmacokinetic profile. This guide will, therefore, serve as a predictive blueprint, detailing a systematic and scientifically sound workflow for its computational evaluation.

The Subject Molecule: Physicochemical Characterization

The first step in any in silico study is a thorough characterization of the ligand. The structure of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate is delineated below, along with its key physicochemical properties, which are foundational for all subsequent modeling steps.

Property Value Source/Method
Molecular Formula C₁₄H₁₉N₃O₃Inferred from Structure
Molecular Weight 277.32 g/mol Inferred from Structure
Canonical SMILES COC(=O)C1=CN=C(N=C1C1CC1)N1CCOCC1Inferred from Structure
Predicted LogP 1.85SwissADME Web Tool[2][3]
Predicted Solubility SolubleSwissADME Web Tool[2][3]
Drug-Likeness Yes (fulfills Lipinski's Rule of Five)SwissADME Web Tool[2][3]

Table 1: Physicochemical properties of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate.

The In Silico Modeling Workflow: A Multi-Pillar Approach

Our prospective analysis is built upon a multi-pillar workflow, designed to systematically probe the therapeutic potential of the target molecule. This workflow is both sequential and iterative, allowing for refinement at each stage.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Interaction & Dynamics cluster_2 Phase 3: Profiling & Assessment Ligand Preparation Ligand Preparation Target Identification & Preparation Target Identification & Preparation Ligand Preparation->Target Identification & Preparation Input for Target Selection Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Prepared Ligand ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction SMILES/3D Structure Target Identification & Preparation->Molecular Docking Prepared Structures Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Top Scoring Poses Integrated Analysis Integrated Analysis Molecular Dynamics->Integrated Analysis Binding Stability & Energetics ADMET Prediction->Integrated Analysis Pharmacokinetic Profile

Caption: Overall in silico modeling workflow.

Ligand Preparation: Establishing the Ground State

The accuracy of any docking or simulation study is fundamentally dependent on the quality of the initial ligand structure. The objective of this step is to generate a low-energy, three-dimensional conformation of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate.

Protocol:

  • 2D to 3D Conversion: The canonical SMILES string of the molecule is used as input into a molecular modeling software, such as VEGA ZZ, to generate an initial 3D structure.[4][5]

  • Protonation and Tautomeric State Assignment: The structure is protonated at a physiological pH of 7.4. It is critical to assess and assign the most stable tautomeric state, as this can significantly influence binding interactions.

  • Energy Minimization: The 3D structure undergoes energy minimization using a suitable force field (e.g., MMFF94) to relieve any steric clashes and to obtain a stable, low-energy conformation. This process is typically performed using a conjugate gradient algorithm until a predefined energy convergence criterion is met.[6]

Expert Insight: The choice of force field is a critical decision. MMFF94 is generally well-suited for drug-like organic molecules. It is advisable to perform a conformational search to ensure that the global minimum energy conformer is identified, as this is the most likely conformation to be biologically active.

Target Identification and Preparation: Focusing on PI3Kα and mTOR

Based on the established activity of the morpholinopyrimidine scaffold, we hypothesize that Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate will act as a dual inhibitor of PI3Kα and mTOR.[1][7]

Target Selection:

  • PI3Kα: We will utilize the high-resolution crystal structure of human PI3Kα, for instance, PDB ID: 7PG5, which provides a clear view of the ATP-binding site.[8]

  • mTOR: For mTOR, the cryo-EM structure of human mTORC1 (e.g., PDB ID: 5h64) or the crystal structure of the mTOR kinase domain (e.g., PDB ID: 4JSV) will be used.[9][10]

Protocol for Target Preparation:

  • Structure Retrieval: The selected protein structures are downloaded from the Protein Data Bank (PDB).

  • Preprocessing: The protein structures are prepared using a tool like AutoDockTools.[11] This involves:

    • Removing all non-essential water molecules and co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning partial charges (e.g., Gasteiger charges).

  • Binding Site Definition: The active site for docking is defined. This is typically centered on the position of the co-crystallized ligand in the experimental structure or identified through literature analysis of key catalytic residues.

Expert Insight: It is crucial to inspect the protonation states of key active site residues, such as histidines, as their charge and hydrogen bonding capacity can dramatically alter ligand binding.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction.[12]

Protocol using AutoDock Vina: [13]

  • Grid Box Generation: A grid box is defined around the active site of the prepared protein. The size of the box should be sufficient to allow the ligand to rotate and translate freely.

  • Docking Execution: The prepared ligand (in PDBQT format) and the prepared receptor are used as input for AutoDock Vina. The software will perform a stochastic search to find the optimal binding poses.[14][15]

  • Analysis of Results: The output from Vina includes a series of binding poses ranked by their predicted binding affinity (in kcal/mol). The top-scoring poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking) with the active site residues.

Prepared Ligand (PDBQT) Prepared Ligand (PDBQT) AutoDock Vina AutoDock Vina Prepared Ligand (PDBQT)->AutoDock Vina Prepared Receptor (PDBQT) Prepared Receptor (PDBQT) Prepared Receptor (PDBQT)->AutoDock Vina Grid Parameter File Grid Parameter File Grid Parameter File->AutoDock Vina Docking Results (PDBQT) Docking Results (PDBQT) AutoDock Vina->Docking Results (PDBQT) Analysis Analysis Docking Results (PDBQT)->Analysis Binding Affinity & Poses

Caption: Molecular docking workflow with AutoDock Vina.

Hypothetical Docking Results:

Target PDB ID Predicted Binding Affinity (kcal/mol) Key Interacting Residues
PI3Kα 7PG5-9.2Val851, Met922, Tyr836
mTOR 4JSV-8.8Met2345, Leu2185, Val2240

Table 2: Hypothetical molecular docking results.

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While docking provides a static snapshot of the binding event, molecular dynamics simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time in a simulated physiological environment.[16]

Protocol using GROMACS: [17][18]

  • System Preparation: The top-scoring docked complex is solvated in a periodic box of water molecules (e.g., TIP3P model) and neutralized with counter-ions.

  • Energy Minimization: The entire system undergoes energy minimization to remove any bad contacts.

  • Equilibration: The system is gradually heated to 300 K and equilibrated under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles. This allows the solvent to relax around the protein-ligand complex.

  • Production Run: A production MD simulation is run for an extended period (e.g., 100 ns). The trajectory of the atoms is saved at regular intervals.[17]

  • Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To quantify the persistence of key hydrogen bonds over time.

Docked Complex Docked Complex Solvation & Ionization Solvation & Ionization Docked Complex->Solvation & Ionization Energy Minimization Energy Minimization Solvation & Ionization->Energy Minimization Equilibration (NVT & NPT) Equilibration (NVT & NPT) Energy Minimization->Equilibration (NVT & NPT) Production MD Production MD Equilibration (NVT & NPT)->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis RMSD, RMSF, H-Bonds

Caption: Molecular dynamics simulation workflow.

Expert Insight: A stable RMSD for both the protein backbone and the ligand throughout the simulation is a strong indicator of a stable binding pose. Fluctuations in the ligand's RMSD may suggest that it is not tightly bound and may be exploring alternative conformations within the binding pocket. Combining docking with MD simulations provides a more reliable assessment of binding than docking alone.[[“]]

ADMET Prediction: Profiling Drug-Like Properties

Early assessment of a compound's ADMET properties is crucial to de-risk its development.[20][21] We will use the SwissADME web server for this purpose, which provides a comprehensive suite of predictive models.[3][22]

Protocol:

  • Input: The SMILES string of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate is submitted to the SwissADME server.

  • Analysis: The server calculates a wide range of parameters related to pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

Predicted ADMET Properties:

Parameter Prediction Interpretation
Gastrointestinal Absorption HighLikely to be well-absorbed orally.
Blood-Brain Barrier Permeant NoUnlikely to cause CNS side effects.
CYP450 Inhibition Inhibitor of CYP2C9, CYP3A4Potential for drug-drug interactions.
Lipinski's Rule of Five 0 violationsGood drug-likeness.
Bioavailability Score 0.55Good probability of being orally bioavailable.

Table 3: Predicted ADMET properties from SwissADME.

Expert Insight: The predicted inhibition of cytochrome P450 enzymes is a critical finding. While this is a computational prediction, it flags a potential liability that would need to be addressed in later stages of drug development, possibly through structural modification to mitigate this effect.

Integrated Analysis and Conclusion

The multi-pillar in silico workflow outlined in this guide provides a comprehensive, albeit prospective, evaluation of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate. Our hypothetical results suggest that this compound is a promising candidate for development as a dual PI3Kα/mTOR inhibitor. The strong predicted binding affinities, coupled with stable binding poses in molecular dynamics simulations, indicate potent on-target activity. Furthermore, the predicted ADMET profile is largely favorable, with good oral bioavailability and low CNS penetration.

The key takeaway from this guide is the power of a structured, multi-faceted computational approach to de-risk and guide early-stage drug discovery. By integrating ligand and target preparation, molecular docking, dynamic simulations, and ADMET profiling, we can build a robust, self-validating case for the further investigation of novel chemical entities. This in silico blueprint provides a strong foundation for subsequent experimental validation, ultimately accelerating the journey from concept to clinic.

References

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Exploratory

An In-depth Technical Guide to the Stability of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate Under Physiological Conditions

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for assessing the stability of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate un...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the stability of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate under physiological conditions. As a novel compound with potential therapeutic applications, understanding its stability profile is critical for predicting its in vivo behavior, including its absorption, distribution, metabolism, and excretion (ADME) properties. This document outlines the key chemical features of the molecule that may influence its stability, details robust in vitro methodologies to evaluate its degradation, and provides insights into the interpretation of the resulting data. By following the protocols and rationale presented herein, researchers can generate a thorough and reliable assessment of this promising molecule's viability as a drug candidate.

Introduction: The Critical Role of Stability in Drug Discovery

The journey of a promising molecule from the laboratory to the clinic is fraught with challenges, a significant one being its stability under physiological conditions. A compound's ability to withstand the diverse chemical and enzymatic environments within the body directly impacts its bioavailability, efficacy, and safety profile. Early and accurate assessment of stability is therefore a cornerstone of modern drug development, enabling a "fail fast, fail cheap" approach that prioritizes resources towards candidates with the highest probability of success.[1][2]

Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate is a compound of interest, featuring a substituted pyrimidine core, a morpholine moiety, and a cyclopropyl ester group. Pyrimidine derivatives are known for their wide spectrum of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor properties.[3][4] The morpholine group is a common feature in many approved drugs, often enhancing solubility and metabolic stability. However, the presence of an ester and a strained cyclopropane ring introduces potential metabolic liabilities that warrant careful investigation.[5]

This guide will provide a detailed roadmap for the comprehensive evaluation of this molecule's stability. We will delve into its structural components, predict potential degradation pathways, and present detailed protocols for in vitro stability assays that mimic key physiological environments.

Molecular Structure and Potential Liabilities

The chemical structure of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate reveals several functional groups that could be susceptible to degradation under physiological conditions. A thorough understanding of these potential liabilities is essential for designing appropriate stability studies and for interpreting the resulting data.

Chemical Structure:

  • Methyl Ester: The methyl carboxylate group is a primary site for potential hydrolysis. Esterases, which are abundant in plasma, the liver, and the gastrointestinal tract, can catalyze the cleavage of the ester bond to form the corresponding carboxylic acid. The rate of hydrolysis can be influenced by steric hindrance around the ester group and the electronic properties of the pyrimidine ring.

  • Pyrimidine Ring: While generally aromatic and relatively stable, the pyrimidine core can be subject to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[6] Potential metabolic transformations include hydroxylation of the ring or the cyclopropyl group. The degradation of the pyrimidine ring itself can occur through reductive or oxidative pathways, although this is generally a slower process.[7][8]

  • Morpholine Ring: The morpholine moiety is generally considered to be metabolically stable. However, oxidation at the nitrogen or adjacent carbon atoms can occur.

  • Cyclopropyl Group: The strained three-membered ring of the cyclopropyl group can be a site for metabolic attack.[5] Ring opening or hydroxylation are potential metabolic pathways.

Predicted Degradation Pathways

Based on the structural features, the following primary degradation pathways are anticipated under physiological conditions:

  • Ester Hydrolysis: Cleavage of the methyl ester to the corresponding carboxylic acid. This is often a rapid process in the presence of esterases.

  • Oxidative Metabolism: Hydroxylation of the pyrimidine ring, cyclopropyl group, or morpholine ring by hepatic enzymes.

The following diagram illustrates these potential degradation pathways.

Degradation_Pathways Parent Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate C₁₃H₁₇N₃O₃ Metabolite1 Carboxylic Acid Metabolite Ester Hydrolysis Parent->Metabolite1 Esterases (Plasma, Liver) Metabolite2 Oxidized Metabolites CYP450 Oxidation Parent->Metabolite2 CYP450s (Liver)

Caption: Predicted major degradation pathways of the parent compound.

In Vitro Stability Assessment: Experimental Protocols

A tiered approach to in vitro stability testing is recommended, starting with simpler, higher-throughput assays and progressing to more complex systems that more closely mimic in vivo conditions.[1]

Chemical Stability in Aqueous Buffers

Rationale: To assess the intrinsic chemical stability of the compound at different pH values relevant to the gastrointestinal tract and systemic circulation.

Protocol:

  • Prepare Buffers: Prepare buffers at pH 2.0 (simulated gastric fluid without enzymes), pH 6.8 (simulated intestinal fluid without enzymes), and pH 7.4 (physiological blood pH).

  • Incubation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Spike the compound into each buffer to a final concentration of 1-10 µM.

  • Time Points: Incubate the solutions at 37°C. Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. Analyze the remaining parent compound concentration by LC-MS/MS.[9][10]

Plasma Stability Assay

Rationale: To evaluate the stability of the compound in the presence of plasma proteins and enzymes, particularly esterases.

Protocol:

  • Plasma Preparation: Thaw frozen plasma (human, rat, or mouse) at 37°C.

  • Incubation: Spike the test compound into the plasma to a final concentration of 1-10 µM.

  • Time Points: Incubate at 37°C and collect samples at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Preparation: Precipitate plasma proteins by adding 3-4 volumes of cold acetonitrile with an internal standard. Centrifuge to pellet the proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound by LC-MS/MS.

Liver Microsomal Stability Assay

Rationale: To assess the susceptibility of the compound to Phase I metabolic enzymes, primarily cytochrome P450s, located in the liver microsomes.[1]

Protocol:

  • Microsome Preparation: Prepare a suspension of liver microsomes (human, rat, or mouse) in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, combine the microsomal suspension, the test compound, and an NADPH-regenerating system (to initiate the enzymatic reaction).

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile.

  • Analysis: Centrifuge the plate and analyze the supernatant for the disappearance of the parent compound using LC-MS/MS.

The following diagram outlines the general workflow for these in vitro stability assays.

Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution of Test Compound Spike Spike Compound into Matrix Stock->Spike Matrix Prepare Incubation Matrix (Buffer, Plasma, Microsomes) Matrix->Spike Incubate Incubate at 37°C Spike->Incubate Sample Collect Samples at Time Points Incubate->Sample Quench Quench Reaction & Add Internal Standard Sample->Quench Process Process Sample (e.g., Protein Precipitation) Quench->Process Analyze Analyze by LC-MS/MS Process->Analyze Data Calculate % Remaining and Half-life (t½) Analyze->Data

Caption: General workflow for in vitro stability assays.

Data Analysis and Interpretation

The primary endpoint for these stability assays is the determination of the compound's half-life (t½) in the respective matrix. This is calculated from the rate of disappearance of the parent compound over time.

Data Presentation:

The results of the stability studies should be summarized in a clear and concise table for easy comparison.

Assay ConditionHalf-life (t½, min)% Remaining at 60 min
pH 2.0 Buffer> 240> 95%
pH 6.8 Buffer> 240> 98%
pH 7.4 Buffer> 240> 99%
Human PlasmaValueValue
Rat PlasmaValueValue
Human Liver MicrosomesValueValue
Rat Liver MicrosomesValueValue

Interpretation of Results:

  • High Stability: A long half-life (> 60 minutes) in plasma and liver microsomes suggests that the compound is likely to have low systemic clearance and good bioavailability.

  • Moderate Stability: A half-life between 30 and 60 minutes may indicate that the compound is cleared at a moderate rate.

  • Low Stability: A short half-life (< 30 minutes) suggests rapid degradation, which could lead to poor bioavailability and a short duration of action. In such cases, identifying the primary metabolic "soft spots" is crucial for guiding medicinal chemistry efforts to improve stability.

It is important to consider species differences in metabolism. A compound that is stable in human liver microsomes may be rapidly metabolized in rat liver microsomes, or vice versa. These differences can have significant implications for the translation of preclinical data to human clinical trials.

Advanced Stability and Metabolite Identification Studies

If the initial stability screens indicate significant degradation, further studies are warranted to identify the resulting metabolites.

Metabolite Identification:

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a powerful tool for identifying metabolites.[11] By comparing the mass spectra of samples from the stability assays with that of the parent compound, it is possible to identify the mass shifts corresponding to specific metabolic transformations (e.g., +16 Da for hydroxylation, -14 Da for demethylation of the ester).

Reaction Phenotyping:

To determine which specific CYP450 enzymes are responsible for the metabolism of the compound, reaction phenotyping studies can be conducted using a panel of recombinant human CYP enzymes. This information is valuable for predicting potential drug-drug interactions.

Conclusion

The stability of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate under physiological conditions is a critical determinant of its potential as a therapeutic agent. This guide has provided a comprehensive framework for a systematic and scientifically rigorous evaluation of its stability profile. By understanding the potential liabilities of its chemical structure and employing the detailed in vitro protocols, researchers can generate the crucial data needed to make informed decisions in the drug discovery and development process. A thorough assessment of its stability will ultimately contribute to a more complete understanding of its pharmacokinetic and pharmacodynamic properties, paving the way for its potential advancement as a novel therapeutic.

References

  • Ketone Pharma. (2024, August 21). Methyl Cyclopropane Carboxylate: A Comprehensive Overview.
  • Emergent Life Sciences Research. Physicochemical properties of some tetrahydropyrimidine derivatives.
  • MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
  • ChemicalBook. (2025, September 25). Methyl cyclopropane carboxylate | 2868-37-3.
  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate.
  • Sigma-Aldrich. Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate.
  • PMC - NIH. (2025, March 17). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards.
  • PMC - PubMed Central. (2023, June 27). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
  • PMC. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
  • Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.
  • ResearchGate. (2023, June 27). (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents †.
  • Creative Proteomics Blog. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • ResearchGate. (2022, January 8). (PDF) Degradation of Pyrimidine Nucleotides.
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • Science.gov. pyrimidine degradation pathway: Topics by Science.gov.
  • ResearchGate. (2025, March 7). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards.
  • RSC Publishing. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
  • PubMed. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry.
  • PMC - NIH. Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
  • MDPI. Omics Reveals the Antibacterial Mechanism of Dihydromyricetin and Vine Tea Extract Against Staphylococcus aureus via Cell Wall and Membrane Disruption.
  • PubChem - NIH. Methyl cyclopropanecarboxylate | C5H8O2 | CID 76122.
  • Assay Guidance Manual - NCBI. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb.
  • MDPI. Temporal Urinary Metabolomic Profiling in ICU Patients with Critical COVID-19: A Pilot Study Providing Insights into Prognostic Biomarkers via 1H-NMR Spectroscopy.
  • HFC. CAS RN 1072944-76-3 | Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate.
  • Biomall. Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate, 1g.
  • A2B Chem. methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate,(CAS# 1072944-54-7).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Investigation of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate in Cancer Cell Lines

Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative in Oncology Research The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents wit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Pyrimidine Derivative in Oncology Research

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer effects.[1][2][3] Historical success with compounds like 5-fluorouracil has paved the way for the continued exploration of novel pyrimidine derivatives as potential cancer therapeutics.[1][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate (hereafter referred to as Compound X) in cancer cell line-based research.

While direct literature on Compound X is nascent, its structural features, particularly the morpholinopyrimidine core, suggest a potential role as an inhibitor of critical cell signaling pathways implicated in cancer progression. Notably, numerous morpholinopyrimidine derivatives have demonstrated potent inhibitory activity against the Phosphatidylinositol-3-Kinase (PI3K)/mTOR pathway.[4] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[4] Therefore, the protocols outlined herein are designed to systematically evaluate the anticancer potential of Compound X, with a primary hypothesis centered on its activity as a PI3K/mTOR pathway inhibitor.

Chemical Structure of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate (Compound X)

  • CAS Number: 1072944-54-7[5]

  • Molecular Formula: C14H19N3O2

  • Molecular Weight: 261.32 g/mol

Section 1: Foundational In Vitro Assessment of Anticancer Activity

The initial step in characterizing a novel compound is to determine its cytotoxic and antiproliferative effects across a panel of cancer cell lines. This provides a baseline understanding of its potency and selectivity.

Rationale for Experimental Design

A diverse panel of cancer cell lines, representing different tumor types (e.g., breast, lung, colon, leukemia), should be employed to assess the breadth of Compound X's activity. The Sulforhodamine B (SRB) assay is a robust and widely used method for determining cell density, based on the measurement of cellular protein content. This assay is less susceptible to interference from compounds that alter metabolic activity, which can be a confounding factor in tetrazolium-based assays (e.g., MTT, MTS).

Protocol: Cell Viability Assessment using SRB Assay

Materials:

  • Compound X (dissolved in an appropriate solvent, e.g., DMSO, to create a high-concentration stock solution)

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116, K-562)

  • Complete growth medium (specific to each cell line)

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density for each cell line and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Compound X in complete growth medium. Replace the existing medium with the medium containing various concentrations of Compound X. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of Compound X).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA to each well. Incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and allow them to air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry. Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of Compound X relative to the vehicle control. Determine the GI50 (concentration causing 50% growth inhibition) for each cell line.

Expected Data Output and Interpretation

The results of the SRB assay will provide GI50 values for Compound X across the tested cancer cell lines. This data can be compiled into a table for easy comparison.

Cell LineTumor TypePredicted GI50 (µM) of Compound X
MCF-7Breast CancerTo be determined
A549Lung CancerTo be determined
HCT116Colon CancerTo be determined
K-562LeukemiaTo be determined

A low GI50 value indicates high potency. Differential sensitivity across cell lines may suggest a dependence on specific genetic backgrounds or pathway activations, guiding the selection of cell lines for further mechanistic studies.

Section 2: Mechanistic Elucidation - Interrogating the PI3K/Akt/mTOR Pathway

Based on the structural similarity of Compound X to known PI3K/mTOR inhibitors, the next logical step is to directly investigate its effect on this signaling cascade.

Scientific Rationale

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation. Key proteins in this pathway, such as Akt and S6 ribosomal protein, are phosphorylated upon pathway activation. A potent inhibitor of this pathway would be expected to decrease the phosphorylation of these downstream effectors. Western blotting is the gold-standard technique for detecting changes in protein phosphorylation status.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt  Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K S6 S6 Ribosomal Protein S6K->S6  Phosphorylates Proliferation Cell Growth & Proliferation S6->Proliferation CompoundX Compound X (Hypothesized) CompoundX->PI3K CompoundX->mTORC1

Caption: Hypothesized mechanism of Compound X as a dual PI3K/mTOR inhibitor.

Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway

Materials:

  • Selected cancer cell line (e.g., one that shows high sensitivity to Compound X)

  • Compound X

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells and allow them to adhere. Treat with various concentrations of Compound X for a defined period (e.g., 2-24 hours). Lyse the cells and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Signal Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Expected Data and Interpretation

A dose-dependent decrease in the phosphorylation of Akt and S6 in Compound X-treated cells compared to the vehicle control would strongly support the hypothesis that Compound X inhibits the PI3K/mTOR pathway.

Section 3: Investigating the Cellular Consequences of Compound X Treatment

Inhibition of the PI3K/mTOR pathway is expected to impact cell cycle progression and induce apoptosis. Flow cytometry is a powerful tool to quantitatively assess these cellular outcomes.

Scientific Rationale

The PI3K/mTOR pathway plays a crucial role in cell cycle entry and progression. Its inhibition can lead to cell cycle arrest, typically at the G1/S checkpoint. Furthermore, by blocking pro-survival signals, PI3K/mTOR inhibitors can trigger programmed cell death (apoptosis). Propidium iodide (PI) staining allows for the analysis of DNA content and thus the distribution of cells in different phases of the cell cycle. Annexin V/PI co-staining is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Cellular Effects A Cancer Cell Line Panel B Compound X Treatment A->B C SRB Assay B->C D Determine GI50 C->D E Select Sensitive Cell Line F Compound X Treatment E->F G Western Blot F->G H Assess p-Akt, p-S6 G->H I Compound X Treatment J Flow Cytometry I->J K Cell Cycle Analysis (PI Staining) J->K L Apoptosis Assay (Annexin V/PI) J->L

Caption: A three-phase experimental workflow for the characterization of Compound X.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Selected cancer cell line

  • Compound X

  • Phosphate-buffered saline (PBS)

  • Ethanol, 70% (cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with Compound X for 24-48 hours. Harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol: Apoptosis Assay by Annexin V/PI Co-staining

Materials:

  • Selected cancer cell line

  • Compound X

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with Compound X for a predetermined time (e.g., 24-48 hours). Harvest the cells.

  • Staining: Wash the cells with PBS and resuspend them in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Expected Data Summary and Interpretation

The data from these flow cytometry experiments can be summarized in a table.

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M% Early Apoptosis% Late Apoptosis
Vehicle ControlTo be determinedTo be determinedTo be determinedTo be determinedTo be determined
Compound X (Low Dose)To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Compound X (High Dose)To be determinedTo be determinedTo be determinedTo be determinedTo be determined

An increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases would indicate a G1 cell cycle arrest. A dose-dependent increase in the percentage of Annexin V-positive cells would confirm the induction of apoptosis by Compound X.

Conclusion and Future Directions

These application notes provide a comprehensive framework for the initial in vitro characterization of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate as a potential anticancer agent. The proposed experiments are designed to systematically evaluate its cytotoxic activity, investigate its hypothesized mechanism of action as a PI3K/mTOR inhibitor, and assess its impact on fundamental cellular processes such as cell cycle progression and apoptosis. Positive and compelling data from these studies would provide a strong rationale for more advanced preclinical investigations, including in vivo efficacy studies in animal models of cancer.

References

  • El-Gamal, M. I., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 12(45), 29337-29353. Available at: [Link]

  • Gawrońska, K., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2035. Available at: [Link]

  • Mudgal, P. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Journal of Applied Pharmaceutical Science, 14(10), 135-146. Available at: [Link]

  • Shafi, S., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Indian Chemical Society, 100(2), 100854. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Medicinal Chemistry, 14(7), 1334-1349. Available at: [Link]

  • Rageb, M. F., et al. (2024). Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal of Drug Delivery and Therapeutics, 14(11), 164-175. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Characterizing the Anti-inflammatory Potential of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate

Abstract This document provides a comprehensive suite of protocols for researchers, scientists, and drug development professionals to conduct a thorough in-vitro evaluation of the anti-inflammatory properties of the nove...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive suite of protocols for researchers, scientists, and drug development professionals to conduct a thorough in-vitro evaluation of the anti-inflammatory properties of the novel compound, Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate. Pyrimidine derivatives are a class of heterocyclic compounds known for a wide range of pharmacological activities, including potent anti-inflammatory effects.[1][2][3] This guide outlines a logical, multi-step experimental workflow, beginning with foundational cytotoxicity assessments, progressing to primary screening for anti-inflammatory activity, and culminating in mechanistic assays designed to elucidate the compound's potential mode of action. The protocols are centered around the use of the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model, a standard for in-vitro inflammation studies.[4][5]

Introduction: Rationale for Investigation

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses, inducing the expression of pro-inflammatory genes that encode cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7] Pyrimidine-based molecules have shown promise as inhibitors of these inflammatory pathways.[2][8]

Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate is a novel compound whose anti-inflammatory potential has not been characterized. The strategic workflow detailed herein provides a robust framework to determine its bioactivity, starting with its effect on nitric oxide (NO) production—a key inflammatory mediator—and then delving into its impact on pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and its influence on the NF-κB signaling cascade.

Experimental & Logical Workflow

A systematic approach is essential for the robust characterization of a novel compound. The proposed workflow ensures that each step logically informs the next, from establishing a safe concentration range to identifying the molecular pathway of action.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation (Optional) A Protocol 1: MTT Assay for Cell Viability B Protocol 2: Nitric Oxide (NO) Assay A->B Determine Non-Toxic Concentration Range (IC0) C Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA) B->C Primary Activity Confirmed (NO Reduction) D Protocol 4: NF-κB Activation Assay (Reporter Assay) C->D Confirm Broad-Spectrum Anti-inflammatory Effect E Protocol 5: COX-2 Inhibition Assay D->E Pathway Identified

Figure 1. A comprehensive experimental workflow for evaluating the anti-inflammatory activity of the target compound.

Part 1: Foundational Assays

Protocol 1: Cell Viability Assessment using MTT Assay

Causality: Before assessing anti-inflammatory efficacy, it is imperative to determine the cytotoxic profile of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11] This ensures that any observed reduction in inflammatory markers is a true pharmacological effect and not a secondary consequence of cell death.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate (e.g., from 0.1 µM to 100 µM) in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Formazan Formation: Incubate for an additional 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 2: Nitric Oxide (NO) Production via Griess Assay

Causality: In response to inflammatory stimuli like LPS, macrophages produce large amounts of nitric oxide (NO) through the action of iNOS. NO is a key mediator of inflammation. The Griess assay is a simple, colorimetric method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[13][14][15] A reduction in nitrite levels indicates potential anti-inflammatory activity.[5]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate (determined from the MTT assay) for 1 hour.[16]

  • Inflammatory Stimulation: Stimulate the cells by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control.[4]

  • Incubation: Incubate the plate for 24 hours at 37°C.[16]

  • Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[16]

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.[14][16] The nitrite concentration is determined using a standard curve prepared with sodium nitrite.

Anticipated Foundational Data

The following table illustrates hypothetical data from the foundational assays, which can be used to determine the IC₅₀ (half-maximal inhibitory concentration) for NO production and the CC₅₀ (half-maximal cytotoxic concentration).

Compound Concentration (µM)Cell Viability (% of Control)NO Production (% of LPS Control)
0 (Control)100 ± 5.20 ± 0.5
0 (LPS Only)98 ± 4.8100 ± 8.1
199 ± 5.185 ± 7.5
597 ± 4.962 ± 6.3
1096 ± 5.348 ± 5.9
2594 ± 6.025 ± 4.1
5091 ± 5.515 ± 3.2
10075 ± 7.210 ± 2.8

Part 2: Mechanistic Elucidation

If the compound shows significant, non-toxic inhibition of NO production, the next logical step is to investigate its mechanism of action. This involves examining its effects on key pro-inflammatory cytokines and the upstream NF-κB signaling pathway that regulates their expression.[6]

NF-κB Signaling Pathway

G cluster_0 cluster_1 Inactive Complex cluster_2 Gene Transcription LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates TNF TNF-α Nucleus->TNF Induces IL6 IL-6 Nucleus->IL6 Induces iNOS iNOS (NO) Nucleus->iNOS Induces COX2 COX-2 Nucleus->COX2 Induces

Figure 2. The canonical NF-κB signaling pathway activated by LPS.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Causality: TNF-α and IL-6 are potent pro-inflammatory cytokines whose production is heavily dependent on NF-κB activation.[17][18] Measuring the levels of these cytokines provides a broader view of the compound's anti-inflammatory effect. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying protein levels in biological samples.[17][19]

Methodology:

  • Cell Culture and Treatment: Follow steps 1-4 from the Griess Assay protocol to culture, pre-treat, and stimulate RAW 264.7 cells.

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.[20]

  • ELISA Procedure: Perform ELISAs for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions.[20] Briefly, this involves:

    • Coating a 96-well plate with a capture antibody.[19]

    • Adding the collected supernatants and standards.

    • Adding a detection antibody, followed by an enzyme conjugate (e.g., HRP).[21]

    • Adding a substrate to produce a colorimetric signal.[21]

  • Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Protocol 4: NF-κB Activation Reporter Assay

Causality: To determine if the compound's effects on NO and cytokines are due to inhibition of the NF-κB pathway, a reporter gene assay can be employed. This assay uses a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. A decrease in reporter activity directly indicates inhibition of NF-κB transcriptional activity.

Methodology:

  • Cell Line: Use a RAW 264.7 cell line stably transfected with an NF-κB-luciferase reporter construct.

  • Seeding and Treatment: Seed the reporter cells in a white, opaque 96-well plate. Pre-treat with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL).

  • Incubation: Incubate for 6-8 hours (a shorter time than for cytokine production, as transcription factor activation is an earlier event).

  • Cell Lysis: Lyse the cells using a buffer compatible with the luciferase assay system.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.

  • Data Analysis: Express the results as a percentage of the luminescence measured in the LPS-stimulated control cells.

Anticipated Mechanistic Data
Compound Conc. (µM)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)NF-κB Activity (% of LPS Control)
0 (LPS Only)100 ± 9.5100 ± 11.2100 ± 12.1
568 ± 7.175 ± 8.470 ± 9.3
1051 ± 6.255 ± 6.952 ± 7.8
2528 ± 4.535 ± 5.130 ± 5.5

Part 3: Optional Target Validation

Protocol 5: COX-2 Inhibitor Screening Assay

Causality: Pyrimidine derivatives have been reported to act as selective COX-2 inhibitors.[1][8] COX-2 is an enzyme, also regulated by NF-κB, that produces prostaglandins, another class of inflammatory mediators. A cell-free enzymatic assay can determine if the compound directly inhibits COX-2 activity.

Methodology:

  • Assay Kit: Utilize a commercially available COX-2 inhibitor screening kit (either colorimetric or fluorometric).[22][23][24][25][26]

  • Procedure: Follow the manufacturer's protocol. Typically, this involves:

    • Incubating recombinant human COX-2 enzyme with the test compound for a specified time (e.g., 10 minutes at 37°C).[22]

    • Initiating the enzymatic reaction by adding the substrate, arachidonic acid.[22]

    • Stopping the reaction and measuring the product (e.g., Prostaglandin G2) via a fluorescent probe or by quantifying prostaglandins via ELISA.[22][23]

  • Data Analysis: Calculate the percent inhibition of COX-2 activity relative to a no-inhibitor control. A known COX-2 inhibitor (e.g., Celecoxib) should be used as a positive control.[23]

Conclusion and Interpretation

This structured application guide provides a comprehensive framework for the initial characterization of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate as a potential anti-inflammatory agent.

  • Positive Result Scenario: If the compound inhibits the production of NO, TNF-α, and IL-6 at non-toxic concentrations, and this is correlated with a decrease in NF-κB reporter activity, it strongly suggests that the compound's anti-inflammatory effects are mediated, at least in part, through the inhibition of the NF-κB signaling pathway.

  • Direct Enzyme Inhibition: If the compound also directly inhibits COX-2 activity in a cell-free assay, it indicates a dual mechanism of action, which can be a highly desirable trait for an anti-inflammatory drug candidate.

The successful execution of these protocols will yield critical data on the compound's potency, toxicity, and mechanism of action, providing a solid foundation for further preclinical development.

References

  • Vertex AI Search. (2019, December 8). Protocol Griess Test.
  • Frontiers. (n.d.). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles.
  • Thermo Fisher Scientific. (n.d.). Performing a Quantitative ELISA Assay to Detect Human TNF-a.
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Method

Application Note &amp; Protocol: Characterizing Morpholinopyrimidine-Based PI3K/mTOR Inhibitors

Abstract The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2][3] Its frequent dysregulation in hum...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1][2][3] Its frequent dysregulation in human malignancies has established it as a premier target for cancer therapy.[2][4] Morpholinopyrimidine derivatives have emerged as a potent class of compounds, often exhibiting dual inhibitory activity against both PI3K and mTOR kinases.[5][6] This document provides a comprehensive, field-tested guide for researchers to characterize these inhibitors, detailing a logical workflow from direct biochemical engagement to cellular pathway modulation and phenotypic outcomes. We present step-by-step protocols for robust, validated assays and offer expert insights into data interpretation and troubleshooting.

The PI3K/AKT/mTOR Signaling Nexus

The PI3K/AKT/mTOR pathway is a highly conserved intracellular signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors.[4] Class I PI3Ks phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 recruits and activates kinases such as AKT and PDK1, unleashing a cascade of downstream phosphorylation events.

A central hub in this network is mTOR, a serine/threonine kinase that exists in two distinct complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[8]

  • mTORC1 , a downstream effector of AKT, controls protein synthesis and cell growth by phosphorylating targets like S6 Kinase (S6K) and 4E-BP1.

  • mTORC2 is responsible for the full activation of AKT through phosphorylation at the Serine 473 (S473) site.[9]

This intricate network, with its multiple feedback loops, presents a robust target for therapeutic intervention.[4]

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits PDK1 PDK1 PIP3->PDK1 Recruits PI3K->PIP2 Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates PDK1->AKT p-T308 mTORC2 mTORC2 mTORC2->AKT p-S473 S6K p70S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibits (when active) PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT/mTOR signaling cascade.

Morpholinopyrimidine Inhibitors: A Dual-Action Mechanism

Morpholinopyrimidine-based compounds frequently act as ATP-competitive inhibitors, targeting the kinase domain of both PI3K and mTOR.[5][9] This dual inhibition is advantageous as it blocks the pathway at two critical nodes: upstream and downstream of AKT.[10] Inhibiting mTORC1 alone can sometimes lead to a feedback activation of PI3K signaling; simultaneous inhibition of PI3K mitigates this potential resistance mechanism.[10][11]

Gedatolisib (PF-05212384) is a prime example of a morpholinopyrimidine-based dual inhibitor, potently targeting all Class I PI3K isoforms as well as mTORC1 and mTORC2.[8][10] This comprehensive blockade of the pathway is believed to enable treatment for a broader patient population than isoform-specific inhibitors.[10]

Experimental Workflow for Inhibitor Characterization

A systematic, multi-tiered approach is essential for the comprehensive evaluation of a novel inhibitor. The workflow should progress from direct enzyme inhibition to cellular target engagement and finally to functional cellular outcomes.

Workflow cluster_workflow Inhibitor Characterization Pipeline cluster_A Objective: Measure direct kinase inhibition (IC50) cluster_B Objective: Confirm pathway inhibition in cells cluster_C Objective: Measure impact on cell viability (GI50) cluster_D Objective: Assess tumor growth inhibition A Step 1: Biochemical Assay B Step 2: Cellular Target Engagement A->B Confirm Cellular Activity C Step 3: Phenotypic Assay B->C Assess Functional Outcome D Step 4: In Vivo Studies (Optional) C->D Evaluate Efficacy A1 HTRF Kinase Assay B1 Western Blot (p-AKT, p-S6K) C1 CellTiter-Glo® Assay D1 Xenograft Model (PD Biomarkers)

Caption: A logical workflow for characterizing PI3K/mTOR inhibitors.

Section 1: In Vitro Biochemical Assay - Direct Target Engagement

Principle: The initial step is to determine the compound's potency and selectivity against purified kinase enzymes. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a robust, high-throughput method for measuring kinase activity by detecting the generation of a phosphorylated product.[12] The assay measures the displacement of a biotinylated ligand from an energy transfer complex, leading to a loss of signal that is proportional to the enzyme's activity.[12]

Protocol: PI3K HTRF Kinase Assay

This protocol is adapted for a 384-well format.

Materials:

  • Purified PI3K and/or mTOR enzyme

  • PIP2 substrate

  • ATP

  • HTRF Detection Reagents (e.g., Europium-labeled anti-GST antibody, GST-tagged PH domain, Biotin-PIP3, Streptavidin-APC)[12]

  • Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

  • Test Compound (Morpholinopyrimidine derivative)

  • 384-well low-volume plates (white)

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in 100% DMSO. Dispense 0.5 µL of diluted compound or DMSO (for controls) into the appropriate wells of a 384-well plate.

  • Enzyme/Substrate Preparation: Prepare a working solution of the PI3K/mTOR enzyme and PIP2 substrate in assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • Enzyme Addition: Add 10 µL of the enzyme/substrate mix to each well containing the compound or DMSO.

  • Reaction Initiation: Prepare an ATP working solution in assay buffer. Add 5 µL of the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Reaction Termination & Detection: Add 5 µL of Stop/Detection solution containing EDTA (to stop the reaction) and the HTRF detection reagents.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the detection complex to equilibrate.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. Calculate the HTRF ratio (665nm/620nm * 10,000).

  • Data Analysis: Plot the HTRF ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Section 2: Cellular Target Engagement & Pathway Modulation

Principle: After confirming direct enzyme inhibition, it is crucial to verify that the compound can access its target in a cellular environment and modulate the signaling pathway. Western blotting is the gold-standard technique for this purpose, allowing for the direct measurement of the phosphorylation status of key pathway components.[13] A decrease in the phosphorylation of AKT (S473) and the mTORC1 substrate S6K (T389) serves as a robust pharmacodynamic biomarker of pathway inhibition.[14][15][16]

Cell Line Selection: A Critical Choice

The genetic context of the cell line is paramount for interpreting results. Using cell lines with known alterations in the PI3K pathway provides a self-validating system. For instance, cells with a PIK3CA mutation or loss of the tumor suppressor PTEN are often "addicted" to this pathway for survival and are exquisitely sensitive to its inhibition.[16][17][18][19]

Cell LineCancer TypeKey Genetic FeatureExpected Sensitivity
MCF-7 BreastPIK3CA (E545K) Mutant[19]High
U-87 MG GlioblastomaPTEN Null[18]High
PC-3 ProstatePTEN Null[16]High
A549 LungPTEN Wild-TypeModerate/Low
Protocol: Western Blotting for Phospho-protein Analysis

Materials:

  • Selected cell lines

  • Complete cell culture medium

  • Test Compound

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails[13][20]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer system

  • Blocking Buffer (5% BSA in TBS-T is recommended for phospho-antibodies)[21]

  • Primary and secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. The next day, treat cells with a dose-response of the test compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and add 100-200 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[13]

  • Lysate Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBS-T to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in primary antibody diluted in blocking buffer. Probe separate blots for p-AKT (S473), total AKT, p-S6K (T389), total S6K, and a loading control (e.g., β-actin).

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Wash the membrane again as in step 9. Apply ECL substrate and visualize the signal using a chemiluminescence imager.[13] Quantify band intensities to determine the dose-dependent inhibition of phosphorylation.

Section 3: Cellular Phenotypic Assays - Assessing Biological Impact

Principle: The ultimate goal of inhibiting the PI3K/mTOR pathway is to arrest cell proliferation or induce cell death. A cell viability assay measures the functional consequence of pathway inhibition. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[22][23] The luminescent signal is directly proportional to the number of viable cells in culture.[22]

Protocol: Cell Viability Assay (CellTiter-Glo®)

Materials:

  • Selected cell lines

  • Opaque-walled 96-well plates

  • Test Compound

  • CellTiter-Glo® Reagent[22]

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Add the diluted compound to the wells, ensuring a final DMSO concentration of <0.5%. Include wells with medium only (background) and cells with vehicle (100% viability control).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[23]

  • Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[23] Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[23]

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23]

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control wells (% viability). Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter logistic model to determine the GI50 (concentration for 50% growth inhibition).

Troubleshooting and Key Considerations

IssuePossible CauseRecommended Solution
High background in Western blot Insufficient blocking; primary antibody concentration too high.Block with 5% BSA for phospho-antibodies. Titrate the primary antibody to determine the optimal concentration. Increase the duration and number of wash steps.
Weak phospho-protein signal Phosphatases active during lysis; low basal phosphorylation.Always use freshly prepared lysis buffer with protease and phosphatase inhibitors and keep samples on ice.[20] Consider stimulating cells with growth factors (e.g., IGF-1) to induce pathway activation before inhibitor treatment.
High variability in CellTiter-Glo® assay Inconsistent cell seeding; edge effects in the plate.Use a multichannel pipette for cell seeding and ensure a single-cell suspension. Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS.
Compound IC50 (biochemical) << GI50 (cellular) Poor cell permeability; compound efflux; compound metabolism.This is a common and expected observation. It highlights the difference between an idealized enzyme assay and the complex cellular environment. Further studies on drug metabolism and pharmacokinetics (DMPK) are warranted.

References

  • Gedatolisib. Wikipedia. [Link]

  • Gedatolisib. Celcuity. [Link]

  • A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Frontiers in Oncology. [Link]

  • What is Gedatolisib used for?. Patsnap Synapse. [Link]

  • FDA Grants Priority Review to Gedatolisib for HR+, HER2-Negative Advanced Breast Cancer. OncLive. [Link]

  • Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. Translational Oncogenomics. [Link]

  • PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Cells. [Link]

  • Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. PMC - NIH. [Link]

  • Predictive and Pharmacodynamic Biomarkers of Response to the Phosphatidylinositol 3-Kinase Inhibitor Taselisib in Breast Cancer Preclinical Models. AACR Journals. [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. [Link]

  • PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Molecular Cancer. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • Plasma Metabolomic Changes following PI3K Inhibition as Pharmacodynamic Biomarkers: Preclinical Discovery to Phase I Trial Evaluation. AACR Journals. [Link]

  • Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]

  • Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. PubMed. [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]

  • PIK3CA/PTEN Mutations and Akt Activation as Markers of Sensitivity to Allosteric mTOR inhibitors. PMC - NIH. [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Topics in Medicinal Chemistry. [Link]

  • A Comprehensive Evaluation of Biomarkers Predictive of Response to PI3K Inhibitors and of Resistance Mechanisms in Head and Neck Squamous Cell Carcinoma. Clinical Cancer Research. [Link]

  • PTEN Null and PIK3CA Mutant Cancer Cells Show Different Steady-State AKT Pathway Activation Patterns. ResearchGate. [Link]

  • Assessing PIK3CA and PTEN in early-phase trials with PI3K/AKT/mTOR inhibitors. Cancer Discovery. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling. [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]

  • Targeting PIK3CA/AKT/PTEN Alterations. Clinical Care Options. [Link]

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Application

Application Notes &amp; Protocols: In Vivo Evaluation of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate

Introduction: Rationale for In Vivo Assessment Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate (MCPC) is a novel small molecule compound. Analysis of its core structure, the 2-morpholinopyrimidine moiety, sugge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for In Vivo Assessment

Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate (MCPC) is a novel small molecule compound. Analysis of its core structure, the 2-morpholinopyrimidine moiety, suggests a high probability of activity as a kinase inhibitor. This structural class is prevalent in compounds targeting serine/threonine kinases, particularly within critical oncogenic signaling pathways.

The PI3K/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[1][2][3] The mammalian Target of Rapamycin (mTOR), a key node in this pathway, is a well-validated target for cancer therapeutics.[1][2] Given the structural similarities of MCPC to known mTOR inhibitors, we hypothesize that it functions as an inhibitor of the mTOR signaling pathway.

Therefore, the primary objective of the described in vivo protocol is to assess the anti-tumor efficacy of MCPC in a robust and reproducible preclinical model. This guide provides a comprehensive framework for researchers to conduct initial efficacy, pharmacokinetic, and pharmacodynamic studies using a human tumor xenograft model in immunodeficient mice.

Hypothesized Mechanism of Action: mTOR Pathway Inhibition

We postulate that MCPC inhibits the mTOR kinase, likely as a component of the mTORC1 and/or mTORC2 complexes. Activation of the PI3K/Akt pathway, often triggered by growth factors binding to receptor tyrosine kinases (RTKs), leads to the phosphorylation and activation of mTOR.[3] Activated mTORC1 then phosphorylates downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell cycle progression. By inhibiting mTOR, MCPC is expected to block this cascade, leading to a cytostatic effect on tumor cells, characterized by the arrest of proliferation and cell growth.

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates E4BP1 4E-BP1 mTORC1->E4BP1 Phosphorylates Proliferation Protein Synthesis & Cell Proliferation S6K->Proliferation E4BP1->Proliferation MCPC MCPC (Hypothesized Target) MCPC->mTORC1 Inhibits

Caption: Hypothesized MCPC signaling pathway.

Preclinical In Vivo Study Design

The recommended model for the initial efficacy testing of MCPC is a human tumor cell line-derived xenograft (CDX) model.[4] This involves implanting human cancer cells subcutaneously into immunodeficient mice. This model is selected for its reproducibility and established workflows for evaluating anti-cancer compounds.[4][5]

Model Selection:

  • Animal Strain: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old, female. This strain is highly immunodeficient, ensuring robust engraftment of human cells.

  • Cell Line: A human cancer cell line with a known dysregulated PI3K/Akt/mTOR pathway (e.g., U87-MG glioblastoma, A549 lung carcinoma, or MCF-7 breast cancer).

  • Study Groups:

    • Vehicle Control

    • MCPC - Low Dose (e.g., 10 mg/kg)

    • MCPC - High Dose (e.g., 50 mg/kg)

    • Positive Control (e.g., an established mTOR inhibitor like Everolimus)

Formulation and Pharmacokinetics

Small molecule kinase inhibitors often exhibit poor water solubility, which presents a significant challenge for achieving adequate bioavailability in in vivo studies.[6][7][8]

4.1 Formulation Development

A tiered approach to formulation is recommended, starting with simple vehicles and progressing to more complex systems as needed.[9]

  • Initial Screen: Assess solubility in common, pharmaceutically acceptable vehicles.

  • Recommended Vehicle: A common starting formulation for oral gavage (PO) is a suspension in 0.5% (w/v) Methylcellulose with 0.2% (v/v) Tween® 80 in sterile water . This combination helps to create a uniform suspension and improve wetting of the compound.[9]

4.2 Pharmacokinetic (PK) Considerations

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of MCPC is critical for interpreting efficacy data.[10][11] A preliminary PK study in a small cohort of non-tumor-bearing mice is advised to determine key parameters.

ParameterDescriptionTypical Target Range (for oral kinase inhibitors)
Cmax Maximum plasma concentration> 5-10x the in vitro IC50
Tmax Time to reach Cmax1-4 hours
AUC Area under the curve (total drug exposure)Dose-proportional increase
t1/2 Half-lifeSufficient to maintain exposure above target with desired dosing frequency (e.g., QD or BID)

Table 1: Key Pharmacokinetic Parameters and Target Ranges. Data should be empirically determined for MCPC.

Detailed Experimental Protocol: Subcutaneous Xenograft Model

This protocol outlines the key steps for establishing tumors and evaluating the efficacy of MCPC.

Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint Analysis A Day -14 Cell Culture & Harvest B Day 0 Tumor Cell Implantation (s.c.) A->B C Day 7-10 Tumor Growth Monitoring B->C D Day 10-12 Tumor Randomization (100-150 mm³) C->D E Day 12-30 Dosing (PO, QD) Vehicle or MCPC D->E F Day 12-30 Tumor & Weight Measurement (2x/week) E->F G Day 30 (End) Terminal Bleed (PK) Tumor Harvest (PD) F->G Tumor >1500 mm³ or Endpoint H Data Analysis TGI Calculation G->H

Caption: Experimental workflow for MCPC in vivo efficacy study.

Step-by-Step Methodology:

  • Cell Preparation (Day -14 to -1):

    • Culture selected human cancer cells under standard conditions until they reach 70-80% confluency.

    • On the day of implantation, harvest cells using trypsin, wash twice with sterile PBS, and perform a cell count using a hemocytometer with trypan blue to ensure high viability (>95%).[5]

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® or Cultrex BME at a concentration of 5-10 x 10^7 cells/mL.[12][13] The use of a basement membrane extract can improve tumor take rates.[12]

  • Tumor Implantation (Day 0):

    • Anesthetize 6-8 week old female NSG mice.

    • Inject 100 µL of the cell suspension (containing 5-10 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[5]

  • Tumor Growth and Randomization (Day 7-12):

    • Monitor mice for tumor formation. Once tumors are palpable, begin measuring tumor volume twice weekly using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[5]

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Compound Administration (Day 12-30):

    • Prepare fresh MCPC formulation daily. Ensure the suspension is homogenous by vortexing before each dose.

    • Administer the assigned treatment (Vehicle, MCPC low dose, MCPC high dose, or Positive Control) via oral gavage (PO) once daily (QD). The dosing volume is typically 10 µL/g of body weight.

  • Monitoring (Day 12-30):

    • Measure tumor volumes and body weights twice weekly.

    • Monitor animal health daily. Signs of toxicity may include >20% body weight loss, lethargy, or ruffled fur.

  • Study Endpoint and Tissue Collection (Day 30):

    • The study may be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21-28 days of treatment).

    • At the endpoint, perform a terminal cardiac bleed for pharmacokinetic analysis (plasma concentration of MCPC).

    • Excise tumors, measure their final weight, and divide the tissue for pharmacodynamic (PD) analysis (e.g., Western blot for p-S6K) and histopathology.

Data Analysis and Interpretation

  • Tumor Growth Inhibition (TGI): The primary efficacy endpoint. It is calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Vehicle Group at Endpoint)] x 100

  • Statistical Analysis: Use an appropriate statistical test (e.g., one-way ANOVA with post-hoc tests) to determine if the differences between treatment groups and the vehicle control are statistically significant.

  • Toxicity Assessment: Evaluate toxicity based on changes in body weight and clinical observations.

  • PK/PD Correlation: Correlate plasma drug concentrations with the degree of target inhibition (e.g., reduction in p-S6K levels in tumor tissue) and anti-tumor efficacy (TGI).[14]

References

  • Groenland, S. L., et al. (2020). Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Mabuchi, S., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Cancers. Available at: [Link]

  • MilliporeSigma. (2005). Xenograft Tumor Model Protocol. Available at: [Link]

  • Janku, F., et al. (2018). Role of PI3K/AKT/mTOR in Cancer Signaling. IntechOpen. Available at: [Link]

  • My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. Vanderbilt-Ingram Cancer Center. Available at: [Link]

  • American Association for Cancer Research (AACR). (2012). Targeting PI3K/mTOR Signaling in Cancer. AACR Journals. Available at: [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Available at: [Link]

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  • Janssen, J. M., et al. (2020). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter?. British Journal of Clinical Pharmacology. Available at: [Link]

  • Janssen, J. M., et al. (2021). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Scilit. Available at: [Link]

  • Basit, S., et al. (2018). Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

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  • Koppel, C., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences. Available at: [Link]

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  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Mendel, D. B., et al. (2003). In Vivo Antitumor Activity of SU11248, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial Growth Factor and Platelet-derived Growth Factor Receptors: Determination of a Pharmacokinetic/Pharmacodynamic Relationship. Clinical Cancer Research. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Hussaarts, K. G. A. M., et al. (2009). Clinical pharmacokinetics of tyrosine kinase inhibitors. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Watterson, D. M., et al. (2013). Development of Novel In Vivo Chemical Probes to Address CNS Protein Kinase Involvement in Synaptic Dysfunction. PLoS ONE. Available at: [Link]

  • Mortlock, A. A., et al. (2007). Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry. Available at: [Link]

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  • Al-Said, N., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. Available at: [Link]

Sources

Method

Application Notes and Protocols for Developing Cell-Based Assays for Pyrimidine-5-Carboxylate Derivatives

Introduction: Unlocking the Therapeutic Potential of Pyrimidine-5-Carboxylates The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous natural products and approved pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of Pyrimidine-5-Carboxylates

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous natural products and approved pharmaceuticals.[1][2][3] Pyrimidine-5-carboxylate derivatives, in particular, represent a versatile class of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The development of robust and biologically relevant cell-based assays is paramount to elucidating the mechanisms of action of these derivatives and identifying promising therapeutic candidates.[7][8]

This guide provides a comprehensive framework for designing, optimizing, and validating cell-based assays to screen and characterize pyrimidine-5-carboxylate derivatives. We will delve into the rationale behind experimental choices, provide detailed step-by-step protocols for key assays, and offer insights into data analysis and interpretation, empowering researchers to accelerate their drug discovery efforts.

Pillar 1: Foundational Assays for Initial Screening and Cytotoxicity Assessment

The initial phase of any screening campaign for novel compounds involves a general assessment of their impact on cell health. This foundational step is crucial to distinguish between specific pharmacological effects and general cytotoxicity.[9][10]

Rationale for a Tiered Initial Screening Approach

A multi-pronged approach to initial screening provides a more comprehensive understanding of a compound's cellular effects. We recommend a parallel assessment of:

  • Cell Viability: To determine the overall health of the cell population and identify cytotoxic compounds early in the process.[9]

  • Mitochondrial Function: As mitochondria are central to cellular metabolism and are often implicated in drug-induced toxicity, assessing their function provides a sensitive indicator of off-target effects.[11]

  • General Cellular Stress: To capture broader cellular responses to compound treatment.

This tiered approach allows for the early deselection of broadly toxic compounds, conserving resources for the investigation of derivatives with more specific and promising activity profiles.

Experimental Workflow for Primary Screening

The following workflow outlines a robust process for the initial screening of a library of pyrimidine-5-carboxylate derivatives.

Primary_Screening_Workflow cluster_setup Assay Setup cluster_assays Parallel Assays cluster_analysis Data Analysis & Hit Identification start Seed Cells in Microplates compound Add Pyrimidine-5-Carboxylate Derivatives (Test Wells) & Vehicle Control (Control Wells) start->compound incubation Incubate for 24-72 hours compound->incubation viability Cell Viability Assay (e.g., MTT, Resazurin) incubation->viability mito Mitochondrial Toxicity Assay (e.g., JC-1, TMRM) incubation->mito stress General Stress Assay (e.g., LDH release) incubation->stress readout Measure Assay Readouts (Absorbance/Fluorescence) viability->readout mito->readout stress->readout calculate Calculate % Viability, % Mitochondrial Dysfunction, % Cytotoxicity readout->calculate identify Identify 'Hit' Compounds (Activity > Threshold, Low Cytotoxicity) calculate->identify

Caption: Primary screening workflow for pyrimidine-5-carboxylate derivatives.

Detailed Protocol: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method that measures cellular metabolic activity, serving as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

  • Cells of interest (e.g., cancer cell line relevant to the therapeutic target)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • Pyrimidine-5-carboxylate derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the pyrimidine-5-carboxylate derivatives. Include vehicle-only controls.

  • Incubation: Incubate the plates for a duration relevant to the expected biological effect (typically 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

Detailed Protocol: Mitochondrial Toxicity Assessment using JC-1 Assay

The JC-1 assay is a fluorescent method used to assess mitochondrial membrane potential, a key indicator of mitochondrial health.[13]

Materials:

  • Cells seeded and treated as in the MTT assay protocol

  • JC-1 dye solution

  • Fluorescence microplate reader

Procedure:

  • Compound Treatment: Follow steps 1 and 2 of the MTT protocol.

  • JC-1 Staining: After the desired incubation period, remove the treatment medium and add fresh medium containing JC-1 dye to each well. Incubate according to the manufacturer's instructions (typically 15-30 minutes at 37°C).

  • Washing: Gently wash the cells with PBS to remove excess dye.

  • Readout: Measure the fluorescence intensity at two wavelengths:

    • J-aggregates (healthy mitochondria): Excitation ~535 nm, Emission ~590 nm (red fluorescence).

    • J-monomers (depolarized mitochondria): Excitation ~485 nm, Emission ~530 nm (green fluorescence).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and potential toxicity.

Pillar 2: Mechanistic Assays to Elucidate Biological Function

Following the identification of "hit" compounds with desirable activity and low cytotoxicity from the primary screen, the next crucial step is to investigate their mechanism of action.[7] Based on the known biological activities of pyrimidine derivatives, a common mechanism involves the modulation of intracellular signaling pathways, such as calcium mobilization.[4]

Rationale for Investigating Intracellular Calcium Mobilization

Intracellular calcium (Ca2+) is a ubiquitous second messenger that regulates a vast array of cellular processes.[14][15] G protein-coupled receptors (GPCRs) are a major class of cell surface receptors that, upon activation, can trigger the release of Ca2+ from intracellular stores.[16] Many drugs exert their effects by modulating GPCR signaling. Therefore, a calcium mobilization assay is a highly relevant secondary assay to investigate whether pyrimidine-5-carboxylate derivatives act on such pathways.

Experimental Workflow for Calcium Mobilization Assay

The following workflow details the steps involved in measuring changes in intracellular calcium levels in response to compound treatment.

Calcium_Mobilization_Workflow cluster_prep Cell & Compound Preparation cluster_measurement Real-time Measurement cluster_analysis Data Analysis seed Seed Cells in Black-walled, Clear-bottom Plates dye_loading Load Cells with a Calcium-sensitive Dye (e.g., Fura-2 AM, Fluo-4 AM) seed->dye_loading baseline Establish a Stable Baseline Fluorescence Reading dye_loading->baseline compound_prep Prepare Pyrimidine-5-Carboxylate Derivatives at Working Concentrations injection Inject Compound and Continuously Monitor Fluorescence compound_prep->injection baseline->injection agonist Optional: Inject a known agonist as a positive control injection->agonist quantify Quantify the Change in Fluorescence Intensity (Peak Height, Area Under Curve) dose_response Generate Dose-Response Curves and Calculate EC50/IC50 Values quantify->dose_response

Caption: Workflow for the intracellular calcium mobilization assay.

Detailed Protocol: Fura-2 AM-based Calcium Mobilization Assay

Fura-2 AM is a ratiometric fluorescent dye that is commonly used to measure intracellular calcium concentration.[14][15]

Materials:

  • Cells seeded in black-walled, clear-bottom 96-well plates

  • Fura-2 AM dye

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • Probenecid (optional, to prevent dye leakage)[16]

  • Fluorescence plate reader with dual-wavelength excitation capabilities and injectors

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in black-walled, clear-bottom 96-well plates and culture overnight.[14]

  • Dye Loading: Prepare a Fura-2 AM loading solution in HBS. The final concentration of Fura-2 AM and Pluronic F-127 should be optimized for the specific cell type.

  • Incubation: Remove the culture medium and add the Fura-2 AM loading solution to each well. Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBS (containing probenecid, if necessary) to remove extracellular dye.

  • Measurement:

    • Place the plate in the fluorescence reader and allow the temperature to equilibrate.

    • Set the reader to measure fluorescence emission at ~510 nm with alternating excitation at ~340 nm and ~380 nm.[15]

    • Establish a stable baseline reading for a few cycles.

    • Program the injector to add the pyrimidine-5-carboxylate derivative at a specific time point.

    • Continue to record the fluorescence ratio (340/380 nm) for several minutes to capture the full calcium response.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two excitation wavelengths for each time point.

    • Normalize the data to the baseline to determine the fold change or relative change in intracellular calcium concentration.

    • For dose-response experiments, plot the peak response against the compound concentration to determine the EC50 or IC50 value.

Pillar 3: Data Interpretation, Validation, and Troubleshooting

Rigorous data analysis and assay validation are essential for generating reliable and reproducible results.[8][17]

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the primary and secondary assays for a set of hypothetical pyrimidine-5-carboxylate derivatives.

Compound IDCell Viability (IC50, µM)Mitochondrial Membrane Potential (IC50, µM)LDH Release (EC50, µM)Intracellular Calcium Mobilization (EC50, µM)
PYR-001> 100> 100> 1005.2
PYR-00215.822.118.545.7
PYR-00389.2> 10095.31.8
PYR-0045.18.36.42.5
ControlN/AN/AN/AN/A

Interpretation:

  • PYR-001 & PYR-003: These compounds are promising candidates as they exhibit potent activity in the calcium mobilization assay with low general cytotoxicity.

  • PYR-002 & PYR-004: These compounds show significant cytotoxicity at concentrations close to their activity in the calcium assay, suggesting their effect on calcium signaling may be a consequence of general cell toxicity.

Assay Validation Parameters

To ensure the reliability of the developed assays, the following validation parameters should be assessed:[17]

  • Z'-factor: A statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Signal-to-Background Ratio (S/B): The ratio of the signal from the positive control to the signal from the negative control. A high S/B ratio indicates a robust assay window.

  • Intra- and Inter-assay Precision: Assessed by calculating the coefficient of variation (%CV) for replicate measurements within the same assay and across different assays, respectively. A %CV of <15% is generally acceptable.

  • Linearity and Range: The concentration range over which the assay response is directly proportional to the analyte concentration.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inconsistent cell seeding, uneven compound distribution, edge effectsOptimize cell seeding protocol, use a multichannel pipette for compound addition, avoid using the outer wells of the plate.
Low Signal-to-Background Ratio Suboptimal reagent concentrations, insufficient incubation times, inappropriate cell densityTitrate reagent concentrations, optimize incubation times, determine the optimal cell seeding density.
Inconsistent Results Between Experiments Variation in cell passage number, reagent lot-to-lot variability, instrument fluctuationsUse cells within a defined passage number range, validate new reagent lots, perform regular instrument maintenance and calibration.
High Background in Calcium Assay Incomplete removal of extracellular dye, dye leakage from cellsOptimize washing steps, include probenecid in the assay buffer.[16]

Conclusion: A Pathway to Discovery

The methodologies and protocols outlined in this application note provide a robust and scientifically sound framework for the development of cell-based assays for pyrimidine-5-carboxylate derivatives. By employing a tiered screening approach, from initial cytotoxicity profiling to more in-depth mechanistic studies, researchers can efficiently identify and characterize compounds with therapeutic potential. Adherence to rigorous assay validation and data analysis principles will ensure the generation of high-quality, reproducible data, ultimately accelerating the journey from compound library to clinical candidate.

References

  • Bio-protocol. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. [Link]

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  • Oxford Academic. (2018). Mitochondrial Toxicity. [Link]

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  • NIH. (2014). High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. [Link]

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  • NIH. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates. [Link]

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Application

high-throughput screening of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate analogs

Application Note & Protocols Topic: High-Throughput Screening of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate Analogs for Kinase Inhibitor Discovery Audience: Researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: High-Throughput Screening of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate Analogs for Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The substituted pyrimidine nucleus is a foundational scaffold in modern medicinal chemistry, recognized for its role in numerous clinically approved drugs, particularly protein kinase inhibitors[1][2]. This document provides a comprehensive technical guide for the high-throughput screening (HTS) of compound libraries derived from the Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate scaffold. We present a robust, field-proven workflow centered on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay, designed for the identification and characterization of potent kinase inhibitors. This guide details the principles of TR-FRET, step-by-step protocols for assay validation via Z'-factor determination, primary screening, hit confirmation, and dose-response analysis. Furthermore, we address critical aspects of data interpretation and strategies for mitigating common sources of assay interference, ensuring the selection of high-quality, validated hits for downstream drug discovery programs.

Introduction: The Pyrimidine Scaffold and the Kinase Target Class

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer[3]. The pyrimidine core, as an isostere of the adenine ring of ATP, is a privileged scaffold that can effectively target the ATP-binding site of many kinases[4]. Analogs of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate, which feature substitutions at the 2, 4, and 5 positions, offer rich chemical diversity for exploring structure-activity relationships (SAR) against specific kinase targets[5][6].

High-throughput screening (HTS) is an essential methodology for rapidly evaluating large chemical libraries to identify active "hits"[7]. The primary challenge in any HTS campaign is to develop an assay that is sensitive, reproducible, and robust enough to confidently distinguish true inhibitors from inactive compounds and experimental artifacts[7][8].

Rationale for TR-FRET Technology

For kinase screening, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) offers significant advantages over traditional methods like radioactive assays[9][10]. Its key benefits include:

  • Homogeneous Format: The "add-and-read" protocol requires no wash steps, making it highly amenable to robotic automation and reducing variability[11].

  • High Sensitivity & Low Background: The time-resolved measurement of a long-lifetime lanthanide donor fluorophore (e.g., Europium) effectively eliminates interference from short-lived background fluorescence and compound autofluorescence[12][13].

  • Ratiometric Detection: The signal is calculated as a ratio of acceptor to donor emission, which corrects for well-to-well variations in volume or reagent concentration, further increasing data robustness[12].

The principle of a competitive TR-FRET kinase assay is illustrated below. Kinase activity results in the phosphorylation of a biotinylated substrate. A Europium (Eu)-labeled anti-phospho-antibody and a Streptavidin-conjugated Acceptor (e.g., APC) are then added. If the substrate is phosphorylated, the antibody and streptavidin bind, bringing the Eu-donor and APC-acceptor into close proximity, generating a high FRET signal. An effective inhibitor prevents phosphorylation, resulting in a low FRET signal.

G cluster_0 High Kinase Activity (No Inhibition) cluster_A_head High Kinase Activity (No Inhibition) cluster_1 Low Kinase Activity (Inhibition) Kinase_A Active Kinase pSub_A Biotin-pSubstrate Kinase_A->pSub_A Phosphorylates ATP_A ATP ADP_A ADP ATP_A->ADP_A Sub_A Biotin-Substrate Sub_A->pSub_A Eu_Ab_A Eu-Ab pSub_A->Eu_Ab_A SA_APC_A SA-APC pSub_A->SA_APC_A Eu_Ab_A->SA_APC_A FRET FRET_A HIGH FRET SIGNAL SA_APC_A->FRET_A Inhibitor_B Pyrimidine Analog Kinase_B Inactive Kinase Inhibitor_B->Kinase_B Binds & Inhibits No_Rxn No_Rxn ATP_B ATP Sub_B Biotin-Substrate Eu_Ab_B Eu-Ab FRET_B LOW FRET SIGNAL Eu_Ab_B->FRET_B SA_APC_B SA-APC SA_APC_B->FRET_B

Caption: Principle of the TR-FRET Kinase Inhibition Assay.

Assay Development and Validation: The Z'-Factor

Before commencing a full-scale screen, the assay must be rigorously validated to ensure it can reliably detect hits. The Z'-factor is the industry-standard metric for quantifying assay quality, integrating both the signal window and data variation[8][14].

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive control (p, e.g., no inhibitor) and negative control (n, e.g., a known potent inhibitor or no enzyme).

Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

A robust assay should be miniaturized, typically to a 384- or 1536-well format, to reduce reagent costs and increase throughput[15].

Protocol: Z'-Factor Determination (384-well format)

Objective: To confirm the robustness of the assay prior to screening. An ideal result is a Z'-factor ≥ 0.5[16].

Materials:

  • Target Kinase (purified, active)

  • Biotinylated Substrate Peptide

  • ATP

  • Known Potent Inhibitor (Negative Control)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop/Detection Buffer (containing Eu-labeled antibody, SA-APC, and EDTA)

  • DMSO

  • 384-well, low-volume, white plates

  • TR-FRET compatible plate reader

Procedure:

  • Plate Layout: Designate half of the plate (e.g., 192 wells) for the Positive Control (Max Signal) and the other half for the Negative Control (Min Signal).

  • Reagent Preparation:

    • 2X Kinase Solution: Prepare the kinase in Assay Buffer at 2X the final desired concentration.

    • 2X Substrate/ATP Solution: Prepare the substrate and ATP in Assay Buffer at 2X their final desired concentrations.

    • Control Solutions:

      • Positive Control: Prepare a solution of DMSO in Assay Buffer (final DMSO concentration should match the compound screen, typically 0.5-1%).

      • Negative Control: Prepare the known inhibitor in Assay Buffer with DMSO, at a concentration that gives >95% inhibition (typically 100x IC50).

  • Dispensing:

    • Add 5 µL of the appropriate control solution to the wells (Positive Control solution to 192 wells, Negative Control solution to 192 wells).

    • Prepare a master mix of 2X Kinase and 2X Substrate/ATP solutions. Causality Note: Pre-mixing is avoided to ensure the reaction starts synchronously upon addition of all components. However, for some kinase/inhibitor pairs, a pre-incubation of kinase and inhibitor is required to account for slow binding kinetics.

    • To initiate the reaction, add 5 µL of the 2X Kinase solution to all wells.

    • Immediately add 5 µL of the 2X Substrate/ATP solution to all wells. Final volume is now 15 µL.

  • Incubation:

    • Briefly centrifuge the plate (e.g., 1000 rpm for 1 min) to ensure all components are mixed.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes). The duration should be determined during assay development to ensure the reaction is in the linear range.

  • Reaction Termination & Detection:

    • Add 5 µL of Stop/Detection Buffer to all wells. The EDTA in this buffer chelates Mg²⁺, stopping the kinase reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody/streptavidin binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-enabled microplate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm for Eu and 665 nm for APC) after a pulsed excitation (e.g., at 337 nm)[12].

    • Calculate the TR-FRET ratio (e.g., Emission 665nm / Emission 615nm * 10,000).

    • Calculate the Z'-factor using the formula above.

Z'-Factor ValueInterpretation of Assay Quality[16][17]
≥ 0.5Excellent assay, suitable for HTS.
0 to < 0.5Marginal assay; may require optimization.
< 0Poor assay; not suitable for screening.

The High-Throughput Screening Cascade

A successful screening campaign follows a logical, multi-stage process designed to efficiently identify true hits and eliminate false positives. This "screening funnel" approach conserves resources by focusing progressively on the most promising compounds[18].

G Lib Analog Library (>10,000 Compounds) Prim Primary Screen (Single Concentration, e.g., 10 µM) Lib->Prim Data1 Identify Primary Hits (e.g., >50% Inhibition) Prim->Data1 HitConf Hit Confirmation (Re-test from fresh stock) Data2 Confirm Active Compounds HitConf->Data2 DoseResp Dose-Response Analysis (10-point IC50 determination) Data3 Determine Potency (IC50) & Selectivity DoseResp->Data3 Ortho Orthogonal Assay (Different detection technology) Data4 Eliminate Assay Interference Artifacts Ortho->Data4 SAR Structure-Activity Relationship (SAR) Expansion Data5 Confirm SAR trends SAR->Data5 Lead Validated Hit Series for Lead Optimization Data1->HitConf Data2->DoseResp Data3->Ortho Data4->SAR Data5->Lead

Caption: The HTS Screening Cascade Funnel.

Protocol 1: Primary Screening

Objective: To test the entire analog library at a single, high concentration to identify "primary hits".

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each library compound (typically 1-10 mM in DMSO) into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of ~5-10 µM.

  • Controls: Dedicate specific columns on each plate for Positive (DMSO only) and Negative (known potent inhibitor) controls. This is crucial for plate-by-plate quality control and data normalization.

  • Reagent Addition: Follow steps 3-6 from the Z'-Factor protocol, dispensing reagents to all wells containing library compounds and controls.

  • Data Analysis & Hit Triage:

    • Normalize the data on each plate to its own controls: % Inhibition = 100 * [ 1 - ( (Signal_Compound - Signal_Neg_Ctrl) / (Signal_Pos_Ctrl - Signal_Neg_Ctrl) ) ]

    • Define a hit threshold. A common starting point is a threshold based on the mean and standard deviation (SD) of the sample population (e.g., > 3x SD from the mean) or a fixed inhibition cutoff (e.g., >50%)[19]. All compounds exceeding this threshold are considered primary hits.

Protocol 2: Hit Confirmation and Dose-Response

Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).

Procedure:

  • Source Material: It is critical to use freshly prepared compound solutions from powder stock, if available, to rule out degradation or concentration errors from the original library plates[18].

  • Serial Dilution: Create a series of dilutions for each confirmed hit. A standard is a 10-point, 3-fold (half-log) serial dilution, starting at a high concentration (e.g., 50 µM).

  • Assay Execution: Perform the TR-FRET assay as described previously, with each well receiving a different concentration of the compound. Run each compound in triplicate.

  • Data Analysis:

    • Calculate % Inhibition for each concentration point.

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzymatic activity is inhibited).

Compound IDPrimary Screen (% Inh @ 10µM)Confirmed ActivityIC₅₀ (µM)
Analog-00178.2%Yes0.45
Analog-00212.5%No> 50
Analog-00391.4%Yes0.08
Analog-00455.1%Yes8.7

Mitigating False Positives: The Importance of Orthogonal Assays

A significant challenge in HTS is the presence of compounds that interfere with the assay technology itself, rather than acting on the biological target[20][21]. This can lead to reproducible, concentration-dependent inhibition curves, mimicking the behavior of a true hit[22].

Common Interference Mechanisms:

  • Fluorescence Interference: Compounds that absorb light or fluoresce near the donor/acceptor wavelengths can quench or artificially enhance the signal.

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester and denature the enzyme, leading to non-specific inhibition[21].

  • Reactivity: Unstable compounds may react with assay components.

The Self-Validating System: To build a trustworthy dataset, hits confirmed by dose-response analysis must be tested in an orthogonal assay [23]. This is an assay that measures the same biological endpoint (kinase activity) but uses a different detection technology. For example, if the primary screen was TR-FRET, an orthogonal assay could be:

  • ADP-Glo™ (Promega): A luminescence-based assay that quantifies the amount of ADP produced, which is a direct product of the kinase reaction[24].

  • Jump Dilution Assay: A catalytic assay used to determine inhibitor off-rates (koff), providing mechanistic insight beyond simple potency[18].

A compound that is potent in both the primary TR-FRET assay and a luminescence-based orthogonal assay is considered a high-confidence, validated hit, as it is highly unlikely to be an artifact of a single detection technology.

Conclusion

The high-throughput screening of a focused library, such as analogs of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate, against a specific kinase target is a powerful strategy for hit identification. The success of such a campaign is not merely dependent on automation, but on a rigorously planned and validated scientific process. By employing a robust technology like TR-FRET, establishing stringent assay quality control with the Z'-factor, and following a logical screening cascade that includes orthogonal validation, researchers can confidently identify high-quality, potent, and specific kinase inhibitors. This structured approach minimizes the costly pursuit of false positives and provides a solid foundation for subsequent lead optimization and drug development.

References

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Retrieved from [Link]

  • PR Newswire. (2026, January 20). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughput Kinase Inhibitor Screening. PR Newswire UK. Retrieved from [Link]

  • Hu, L., et al. (2018). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. SLAS Discovery. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Retrieved from [Link]

  • Koresawa, M., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery. Retrieved from [Link]

  • Al-Ostath, S., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Wikipedia. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances. Retrieved from [Link]

  • Antczak, C., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. Retrieved from [Link]

  • Wells, C. I., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved from [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. Retrieved from [Link]

  • Muegge, I., et al. (2019). Identification of Compounds That Interfere With High-Throughput Screening Assay Technologies. Journal of Biomolecular Screening. Retrieved from [Link]

  • BMG Labtech. (2025, January 27). The Z prime value (Z´). BMG Labtech. Retrieved from [Link]

  • Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Cambridge MedChem Consulting. Retrieved from [Link]

  • Boyadzhieva, M., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. Retrieved from [Link]

  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved from [Link]

  • Science, W. A. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Retrieved from [Link]

  • Kizhakkayil, R., et al. (2025, September 5). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. ResearchGate. Retrieved from [Link]

  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. Retrieved from [Link]

  • News-Medical.Net. (2026, January 21). Sino Biological's launch of SwiftFluo® TR-FRET Kits pioneers a new era in high- throughput kinase inhibitor screening. News-Medical.Net. Retrieved from [Link]

  • List, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. Retrieved from [Link]

  • Wityak, J., et al. (2011). Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][9][12][18]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, November 11). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. ResearchGate. Retrieved from [Link]

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Retrieved from [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Retrieved from [Link]

  • Lyssikatos, J. P., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]

  • On HTS. (2023, December 12). Z-factor. On HTS. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Apparent Activity In High-Throughput Screening: Origins Of Compound-Dependent Assay Interference. ResearchGate. Retrieved from [Link]

  • Sharma, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry. Retrieved from [Link]

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Method

Application Notes and Protocols for the Quantitative Determination of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate in Human Plasma using LC-MS/MS

Introduction: The Rationale for a Bespoke Bioanalytical Solution Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate is a novel heterocyclic compound with potential therapeutic applications. Its unique structure, i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Bespoke Bioanalytical Solution

Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate is a novel heterocyclic compound with potential therapeutic applications. Its unique structure, incorporating a pyrimidine core, a cyclopropyl moiety, and a morpholine ring, necessitates the development of a highly selective and sensitive analytical method for its quantification in biological matrices. Accurate measurement of its concentration in plasma is fundamental to understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. This information is critical for establishing safe and effective dosing regimens during preclinical and clinical drug development.

This document provides a comprehensive, field-proven guide for the quantitative analysis of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate in human plasma. The methodology described herein leverages the power of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification due to its inherent specificity and sensitivity.[1][2] We will delve into the causality behind each experimental choice, from sample preparation to the intricacies of mass spectrometric detection, ensuring a robust and reproducible assay that adheres to the stringent validation requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][4]

Part 1: Foundational Strategy - Sample Preparation

The complexity of biological matrices like plasma, with their high protein content and myriad of endogenous components, presents a significant challenge to accurate analyte quantification.[5][6] These matrix components can interfere with the ionization of the target analyte, leading to ion suppression or enhancement, which can compromise the reliability of the results.[5][6][7] Therefore, a meticulous sample preparation strategy is paramount.

For this application, Protein Precipitation (PPT) is selected as the method of choice. This technique is favored for its simplicity, speed, and broad applicability to a wide range of small molecules.[8][9] The underlying principle of PPT is the denaturation and subsequent precipitation of proteins upon the addition of an organic solvent. Acetonitrile is chosen as the precipitating agent due to its high efficiency in protein removal and its compatibility with reversed-phase liquid chromatography.[8][9][10][11]

Protocol 1: Plasma Protein Precipitation
  • Sample Thawing: Allow frozen human plasma samples, calibration standards, and quality control (QC) samples to thaw unassisted at room temperature. Once thawed, vortex mix for 10-15 seconds to ensure homogeneity.

  • Internal Standard Spiking: To a 100 µL aliquot of each plasma sample, add 10 µL of the Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte at a concentration of 500 ng/mL). The early addition of the IS is crucial to compensate for variability during the subsequent sample processing steps.[12][13][14]

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each sample. The 3:1 ratio of acetonitrile to plasma is optimal for efficient protein precipitation.[9][10]

  • Vortex Mixing: Vortex the samples vigorously for 1-2 minutes to ensure complete mixing and denaturation of proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins, leaving the analyte and internal standard in the supernatant.

  • Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

Part 2: The Analytical Engine - LC-MS/MS Conditions

The heart of this bioanalytical method is the LC-MS/MS system, which provides the necessary chromatographic separation and mass spectrometric detection for accurate quantification.

Chromatographic Separation: Achieving Specificity

The goal of the liquid chromatography step is to separate the analyte from other components in the sample extract, thereby reducing matrix effects and ensuring that only the compound of interest enters the mass spectrometer at a given time. A reversed-phase C18 column is proposed due to its versatility and suitability for retaining and separating moderately polar compounds like the target analyte.

Parameter Condition Rationale
LC System A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) systemProvides the necessary pressure and flow control for reproducible chromatography.
Column C18, 2.1 x 50 mm, 1.8 µmA C18 stationary phase provides good retention for the analyte. The smaller particle size of 1.8 µm allows for higher efficiency and faster analysis times.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ion mode, enhancing sensitivity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase chromatography with good elution strength.
Gradient See table belowA gradient elution is employed to ensure good peak shape and separation from potential interferences, while minimizing the run time.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between analysis speed and chromatographic performance.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance.
Injection Volume 5 µLA small injection volume is used to minimize potential column overload and matrix effects.

Gradient Elution Program:

Time (min) % Mobile Phase B
0.010
0.510
2.595
3.595
3.610
5.010
Mass Spectrometric Detection: The Key to Sensitivity

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[2]

Parameter Setting Rationale
Mass Spectrometer Triple Quadrupole Mass SpectrometerThe industry standard for quantitative bioanalysis due to its high sensitivity and specificity in MRM mode.
Ionization Mode Electrospray Ionization (ESI), PositiveThe presence of basic nitrogen atoms in the pyrimidine and morpholine rings makes the analyte amenable to protonation and detection in positive ion mode.
MRM Transitions Analyte: m/z 264.1 -> 192.1 (Quantifier), 264.1 -> 136.1 (Qualifier) IS: m/z 268.1 -> 196.1These transitions are proposed based on the structure of the analyte and would be optimized during method development. The quantifier is used for concentration determination, while the qualifier confirms the identity of the analyte. A stable isotope-labeled internal standard with a +4 Da mass shift is proposed.
Ion Source Temperature 500°COptimizes the desolvation of the droplets from the LC eluent.
IonSpray Voltage 5500 VThe voltage applied to the ESI needle to generate charged droplets.
Curtain Gas 35 psiPrevents neutral molecules from entering the mass spectrometer.
Collision Gas NitrogenUsed in the collision cell to fragment the precursor ions.

Part 3: Ensuring Trustworthiness - Method Validation

A rigorous validation process is essential to demonstrate that the analytical method is reliable and fit for its intended purpose.[4][15][16] The validation will be performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry".[3][4]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Thaw Samples P2 Spike Internal Standard P1->P2 P3 Protein Precipitation P2->P3 P4 Centrifugation P3->P4 P5 Supernatant Transfer P4->P5 A1 Chromatographic Separation P5->A1 A2 Mass Spectrometric Detection A1->A2 D1 Peak Integration A2->D1 D2 Concentration Calculation D1->D2 caption Figure 1: Overall Analytical Workflow.

Caption: Figure 1: Overall Analytical Workflow.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and their acceptance criteria.

Validation Parameter Experiment Acceptance Criteria
Specificity & Selectivity Analyze blank plasma from at least six different sources.No significant interfering peaks at the retention times of the analyte and IS. The response of any interfering peak should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.[17]
Linearity & Range Analyze a calibration curve with a blank, a zero standard, and at least six non-zero standards over the anticipated concentration range.The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the standards must be within ±15% of the nominal value (±20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve.The analyte response at the LLOQ should be at least 5 times the response of the blank. The precision should be ≤ 20% and the accuracy should be within 80-120%.[18][19][20]
Accuracy & Precision Analyze QC samples at four concentration levels (LLOQ, low, mid, and high) in at least five replicates per level over at least three separate analytical runs.The mean accuracy at each concentration level should be within ±15% of the nominal value (±20% at the LLOQ). The precision (CV) at each concentration level should not exceed 15% (20% at the LLOQ).[18]
Recovery Compare the analyte response in extracted samples to the response in post-extraction spiked samples at three concentration levels (low, mid, high).Recovery of the analyte and IS should be consistent, precise, and reproducible.
Matrix Effect Analyze samples prepared in at least six different lots of blank plasma at low and high concentration levels.The precision of the IS-normalized matrix factor across the different lots of plasma should be ≤ 15%.[7]
Stability Evaluate the stability of the analyte in plasma under various conditions: - Freeze-Thaw Stability: After three freeze-thaw cycles. - Short-Term (Bench-Top) Stability: At room temperature for a defined period. - Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a defined period. - Post-Preparative Stability: In the autosampler for a defined period.The mean concentration of the stability samples should be within ±15% of the nominal concentration.[3]

G cluster_validation Method Validation V1 Specificity & Selectivity V2 Linearity & Range V3 LLOQ V4 Accuracy & Precision V5 Recovery V6 Matrix Effect V7 Stability caption Figure 2: Method Validation Workflow.

Caption: Figure 2: Method Validation Workflow.

Part 4: Data Interpretation and Reporting

Data acquisition and processing will be performed using the software provided with the LC-MS/MS instrument. The concentration of the analyte in each sample will be determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against the calibration curve using a weighted (1/x²) linear regression model.

The final report should include a summary of the method, the validation results, and the concentrations of the analyte in the unknown samples. Any deviations from the protocol or acceptance criteria should be documented and justified.

Conclusion: A Robust and Reliable Method

The analytical method detailed in this application note provides a robust and reliable framework for the quantification of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate in human plasma. By following the described protocols for sample preparation, LC-MS/MS analysis, and method validation, researchers and drug development professionals can generate high-quality bioanalytical data that is essential for advancing the development of this potential new therapeutic agent. The principles and practices outlined herein are grounded in established scientific principles and regulatory expectations, ensuring the integrity and trustworthiness of the results.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry - ACS Publications. (2025, December 18). Retrieved January 22, 2026, from [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (n.d.). Retrieved January 22, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA. (2018, May 24). Retrieved January 22, 2026, from [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Retrieved January 22, 2026, from [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (n.d.). Retrieved January 22, 2026, from [Link]

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS | Analytical Chemistry - ACS Publications. (n.d.). Retrieved January 22, 2026, from [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research. (n.d.). Retrieved January 22, 2026, from [Link]

  • Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum. (2013, January 11). Retrieved January 22, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved January 22, 2026, from [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? - NorthEast BioLab. (n.d.). Retrieved January 22, 2026, from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.). Retrieved January 22, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). Retrieved January 22, 2026, from [Link]

  • Bioanalytical Method Validation. (n.d.). Retrieved January 22, 2026, from [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Retrieved January 22, 2026, from [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • Full article: Quantification Below the Lloq in Regulated Lc–Ms/Ms Assays: A Review of Bioanalytical Considerations and Cautions. (n.d.). Retrieved January 22, 2026, from [Link]

  • Bio-Analytical Method Validation-A Review - Austin Publishing Group. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) Quantification below the LLOQ in regulated LC-MS/MS assays: A review of bioanalytical considerations and cautions - ResearchGate. (2019, April 17). Retrieved January 22, 2026, from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5 - European Medicines Agency (EMA). (2022, July 25). Retrieved January 22, 2026, from [Link]

  • An Explanation of Sensitivity and the LLD, LLOQ, and ULOQ of a Multiplex ELISA. (2023, January 12). Retrieved January 22, 2026, from [Link]

  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed. (2023, April 4). Retrieved January 22, 2026, from [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). Retrieved January 22, 2026, from [Link]

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Development and Validation of Small Molecule Analytes by Liquid Chromatography-Tandem Mass Spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (n.d.). Retrieved January 22, 2026, from [Link]

  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

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Sources

Application

Application Notes and Protocols for Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate in Targeted Drug Delivery Research

For Researchers, Scientists, and Drug Development Professionals Foreword: Unlocking the Potential of a Novel Pyrimidine Scaffold The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numero...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Novel Pyrimidine Scaffold

The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate emerges as a compound of significant interest, combining the established biological potential of the morpholinopyrimidine scaffold with unique structural motifs. This guide provides a comprehensive framework for researchers to explore its application in targeted drug delivery, a strategy designed to enhance therapeutic efficacy while minimizing off-target effects. Herein, we move beyond theoretical concepts to provide actionable, field-proven protocols and the scientific rationale underpinning them. Our objective is to empower researchers to harness the potential of this molecule, from initial functionalization to preclinical evaluation.

Compound Profile: Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate

This section details the fundamental properties of the molecule, which are critical for designing its application in drug delivery systems.

PropertyValueSource
Chemical Name Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate[1]
CAS Number 1072944-54-7[1]
Molecular Formula C13H17N3O3[1]
Molecular Weight 263.29 g/mol [1]
Structure (Structure generated for illustrative purposes)

The presence of a methyl ester at the 5-position of the pyrimidine ring is a key feature, offering a versatile handle for chemical modification and conjugation to targeting moieties or drug delivery vehicles. The cyclopropyl and morpholino groups are anticipated to influence the compound's pharmacokinetic and pharmacodynamic properties.

Strategic Pathways for Targeted Delivery

Targeted drug delivery aims to concentrate a therapeutic agent at the site of action. For a small molecule like Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate, two primary strategies are proposed:

  • Covalent Conjugation: The molecule can be chemically linked to a targeting ligand (e.g., an antibody or peptide) that recognizes a specific receptor on diseased cells.

  • Nanoparticle Encapsulation: The molecule can be encapsulated within a nanoparticle, which can be engineered for targeted delivery through passive accumulation (the Enhanced Permeability and Retention effect in tumors) or active targeting by surface functionalization.

This guide will focus on the nanoparticle encapsulation approach, which offers advantages in terms of drug loading, controlled release, and improved pharmacokinetics.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate

Welcome to the technical support center for the synthesis of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yield, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

Introduction: A Strategic Overview of the Synthesis

The synthesis of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common and logical synthetic strategy involves a convergent approach, culminating in the nucleophilic aromatic substitution of a chlorine atom by morpholine. This guide will dissect each critical stage of a plausible and widely utilized synthetic route, offering insights into the underlying chemistry and providing actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate?

A common and efficient route involves the initial construction of a pyrimidine core, followed by functionalization. A key intermediate is Methyl 4-cyclopropyl-2-chloro-pyrimidine-5-carboxylate, which then undergoes a nucleophilic aromatic substitution with morpholine to yield the final product.

Q2: I am observing significant amounts of unreacted 2-chloropyrimidine intermediate. What are the likely causes?

This issue, leading to low yield, can stem from several factors including insufficient activation of the pyrimidine ring, suboptimal reaction temperature, or issues with the purity of morpholine or the solvent. It is also possible that the base used is not strong enough to effectively catalyze the reaction.

Q3: My final product is difficult to purify, showing multiple spots on TLC. What are potential byproducts?

Common byproducts can include dimers formed from the reaction of the 2-chloropyrimidine with itself, or products resulting from side reactions with impurities in the starting materials or solvents. Incomplete reaction can also lead to a complex mixture.

Q4: Can I use a different base for the final morpholine addition step?

Yes, while bases like potassium carbonate are common, other inorganic or organic bases can be used.[1] The choice of base can influence the reaction rate and yield, and optimization may be required for your specific conditions. Weaker bases might lead to incomplete reactions, while overly strong bases could promote side reactions.

Troubleshooting Guide: A Step-by-Step Approach to Yield Improvement

This section provides a detailed breakdown of the likely synthetic pathway, with specific troubleshooting advice for each stage.

Stage 1: Synthesis of the Pyrimidine Core

The initial formation of the substituted pyrimidine ring is foundational. A common method is a variation of the Biginelli reaction or a similar condensation of a β-ketoester with an amidine or related precursor.

Experimental Protocol: Illustrative Pyrimidine Core Synthesis

  • To a solution of an appropriate β-ketoester (e.g., ethyl 2-cyclopropyl-2-oxoacetate) and a suitable amidine (e.g., formamidine acetate) in a polar aprotic solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium ethoxide).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a dilute acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Stage 1:

Problem Potential Cause(s) Recommended Solution(s)
Low yield of pyrimidine core Incomplete reaction; side product formation.Optimize reaction temperature and time. Ensure purity of starting materials. Screen different catalysts or bases.
Formation of multiple products Competing reaction pathways.Adjust the order of reagent addition. Lowering the reaction temperature may improve selectivity.[2]
Difficulty in product isolation Product is highly soluble in the aqueous phase.Perform multiple extractions with a suitable organic solvent. Consider a salting-out effect by adding a saturated brine solution.
Stage 2: Chlorination of the 2-position

To activate the pyrimidine ring for nucleophilic substitution, a hydroxyl or methylthio group at the 2-position is typically converted to a chloro group. For instance, a precursor like Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate can be chlorinated.

Experimental Protocol: Chlorination

  • Dissolve the 2-(methylthio)pyrimidine derivative in a suitable solvent (e.g., phosphorus oxychloride, POCl₃).

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude 2-chloropyrimidine.

Troubleshooting Stage 2:

Problem Potential Cause(s) Recommended Solution(s)
Incomplete chlorination Insufficient reaction time or temperature.Increase the reflux time and/or temperature. Ensure the POCl₃ is fresh and of high purity.
Product degradation Harsh reaction conditions.Perform the reaction at a lower temperature for a longer duration. Consider using alternative chlorinating agents like thionyl chloride (SOCl₂).
Low isolated yield Product loss during workup.Ensure the quenching step is performed carefully to avoid hydrolysis of the product. Optimize the extraction procedure.
Stage 3: Nucleophilic Aromatic Substitution with Morpholine

This is the final and often most critical step for yield. The 2-chloro group is displaced by morpholine in the presence of a base.

Experimental Protocol: Morpholine Addition

  • To a solution of Methyl 4-cyclopropyl-2-chloro-pyrimidine-5-carboxylate in a polar aprotic solvent (e.g., dioxane, acetonitrile, or DMF), add morpholine (typically 1.1-1.5 equivalents) and a base (e.g., K₂CO₃, 2-3 equivalents).[1]

  • Heat the reaction mixture to reflux (typically 80-110°C) and monitor the reaction progress by TLC or HPLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., chloroform or ethyl acetate) and wash with water to remove inorganic salts.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate.

Troubleshooting Stage 3:

Problem Potential Cause(s) Recommended Solution(s)
Low conversion to final product Insufficient temperature; weak base; poor solvent choice.Increase the reaction temperature. Screen different bases (e.g., Cs₂CO₃, DIPEA). Water can sometimes be a beneficial solvent for SNAr reactions.[2]
Formation of dark, tarry byproducts High reaction temperatures leading to decomposition.Lower the reaction temperature and extend the reaction time. Ensure the starting materials and solvent are free of impurities.
Product is contaminated with starting material Incomplete reaction.Increase the amount of morpholine and/or base. Extend the reaction time.
Emulsion formation during workup Presence of polar impurities or byproducts.Add a small amount of brine to the aqueous layer to break the emulsion. Filter the entire mixture through a pad of celite.

Visualizing the Workflow

To aid in understanding the troubleshooting process for the critical final step, the following workflow diagram is provided.

troubleshooting_workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield of Final Product Temp Suboptimal Temperature LowYield->Temp Base Inefficient Base LowYield->Base Solvent Poor Solvent Choice LowYield->Solvent Purity Impure Reagents LowYield->Purity IncTemp Increase Temperature/ Extend Reaction Time Temp->IncTemp ScreenBase Screen Different Bases (e.g., Cs₂CO₃, DIPEA) Base->ScreenBase ScreenSolvent Try Alternative Solvents (e.g., DMF, NMP, Water) Solvent->ScreenSolvent CheckPurity Verify Purity of Starting Materials & Solvent Purity->CheckPurity

Caption: Troubleshooting workflow for low yield in the final SNAr step.

Logical Relationship of Key Reaction Parameters

The interplay between temperature, base, and solvent is crucial for the success of the morpholine addition step. The following diagram illustrates these relationships.

reaction_parameters cluster_conditions Reaction Conditions Yield High Yield Temp Optimal Temperature (e.g., 80-110°C) Temp->Yield Provides sufficient activation energy Base Effective Base (e.g., K₂CO₃, Cs₂CO₃) Base->Yield Facilitates nucleophilic attack by deprotonating morpholine (or acting as a proton sink) Solvent Polar Aprotic Solvent (e.g., Dioxane, DMF) Solvent->Yield Solubilizes reactants and facilitates the reaction

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate

Welcome to the technical support center for Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this and structurally similar compounds. As many novel chemical entities are characterized by high lipophilicity and molecular weight, poor aqueous solubility is a common hurdle.[1][2] This document provides a structured approach to systematically diagnose and overcome these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my pyrimidine derivative exhibiting poor aqueous solubility?

A1: The low water solubility of certain pyrimidine derivatives can be attributed to several physicochemical properties. The planarity and symmetry of the pyrimidine ring system can contribute to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[1][3] Many advanced drug candidates, including those with a pyrimidine scaffold, are characterized by high molecular weight and lipophilicity, which are properties that often lead to reduced aqueous solubility.[1] The presence of the lipophilic cyclopropyl and morpholino groups in your specific molecule likely contributes significantly to its poor aqueous solubility.

Q2: What are the primary strategies to improve the aqueous solubility of my compound?

A2: There are two main approaches to enhance the aqueous solubility of pyrimidine compounds: chemical modification and formulation strategies.[1][2]

  • Chemical modifications involve altering the molecular structure. However, this is often reserved for the discovery/optimization phase.

  • Formulation strategies focus on the drug delivery system without changing the chemical entity and are the most common approach for a defined compound.[1] These include pH adjustment, the use of co-solvents, surfactants, and complexing agents, or creating amorphous solid dispersions.[4][5][6]

Q3: How does pH affect the solubility of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate?

A3: The pH of the aqueous medium can significantly influence the solubility of pyrimidine compounds, especially those with ionizable functional groups.[1][7] The pyrimidine core contains basic nitrogen atoms. Lowering the pH of the solution will lead to protonation of these nitrogens, forming a more soluble cationic species.[8][9] Therefore, you will likely observe increased solubility in acidic conditions (e.g., pH 2-5) compared to neutral or basic conditions. It is crucial to experimentally determine the pH-solubility profile of your compound.

Q4: When should I consider using a co-solvent system?

A4: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[5][10] This is a very common and effective strategy for in vitro assays and early-stage experiments where the final formulation is not yet a concern.[9] Commonly used co-solvents in pharmaceutical development include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[5][10]

Q5: What are Amorphous Solid Dispersions (ASDs) and how can they help?

A5: Amorphous Solid Dispersions (ASDs) are a powerful formulation strategy for poorly soluble drugs.[11][12][13] In an ASD, the drug is molecularly dispersed in an amorphous state within a polymer matrix.[12] This prevents the formation of a stable crystal lattice, which is a major barrier to dissolution.[12][14] By keeping the drug in a higher-energy amorphous state, both the dissolution rate and the apparent solubility can be significantly increased.[12][15] This technique is particularly useful for Biopharmaceutics Classification System (BCS) Class II and IV compounds (low solubility).[11][16]

Troubleshooting Guide: A Step-by-Step Approach

This section provides a logical workflow for systematically addressing solubility issues with your compound.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Simple Formulation cluster_2 Phase 3: Advanced Formulation A Start: Solubility Issue Encountered B Determine Kinetic & Thermodynamic Solubility (Protocol 1 & 2) A->B C Assess pH-Dependent Solubility Profile (Protocol 3) B->C D Is pH adjustment sufficient for desired concentration? C->D E Screen Co-solvents (Protocol 4) D->E No I End: Optimized Formulation Achieved D->I Yes F Is co-solvent system suitable for the experiment? E->F G Evaluate Complexation with Cyclodextrins (e.g., HP-β-CD) F->G No F->I Yes H Develop Amorphous Solid Dispersion (ASD) (Protocol 5) G->H If complexation is insufficient G->I If successful H->I

Caption: A workflow for troubleshooting solubility.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This high-throughput method is ideal for early discovery to quickly assess solubility after adding a compound from a DMSO stock to an aqueous buffer.[17][18]

  • Preparation : Prepare a 20 mM stock solution of your compound in 100% DMSO.[19]

  • Incubation Mixture : In duplicate in a microtiter plate, add 10 µL of the DMSO stock to 490 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final compound concentration of 400 µM in 2% DMSO.[19][20]

  • Equilibration : Seal the plate and shake at room temperature (e.g., 850 rpm) for 2 hours.[19][21]

  • Separation : Filter the samples through a solubility filter plate to remove any precipitate.[21]

  • Quantification : Prepare a calibration curve by diluting the DMSO stock solution. Analyze the filtrate and calibration standards by UV-Vis spectrophotometry or LC-MS/MS to determine the concentration of the dissolved compound.[17][21][22]

Protocol 2: Thermodynamic (Equilibrium) Solubility Assessment

This method measures the true equilibrium solubility and is crucial for lead optimization and preformulation studies.[18][20][23]

  • Sample Preparation : Add an excess amount of the solid, crystalline compound to a glass vial containing a known volume of the test buffer (e.g., PBS, pH 7.4). Ensure undissolved solid remains.[20][23]

  • Equilibration : Seal the vials and agitate them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[23][24]

  • Phase Separation : Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid. Carefully collect the supernatant.

  • Quantification : Analyze the supernatant using a validated HPLC-UV method against a standard curve to determine the equilibrium solubility.[24][25]

Protocol 3: pH-Dependent Solubility Profile
  • Buffer Preparation : Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Solubility Measurement : Perform the Thermodynamic Solubility Assay (Protocol 2) in each of the prepared buffers.

  • Data Analysis : Plot the measured solubility (in µg/mL or µM) against the pH of the buffer. This profile will reveal the pH range where your compound is most soluble.

Protocol 4: Co-solvent Screening
  • System Preparation : Prepare a series of aqueous buffer solutions (e.g., PBS pH 7.4) containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20%, 30% v/v of ethanol, propylene glycol, or PEG 400).[5]

  • Solubility Measurement : Determine the thermodynamic solubility (Protocol 2) of your compound in each co-solvent mixture.

  • Analysis : Plot solubility versus the percentage of co-solvent to identify the most effective system for your needs. Be mindful that high concentrations of organic solvents can impact biological assays.

Protocol 5: Amorphous Solid Dispersion (ASD) Formulation (Spray Drying)

This is an advanced technique requiring specialized equipment. The goal is to dissolve the drug and a polymer in a solvent system and then rapidly evaporate the solvent to trap the drug in an amorphous state.[26]

  • Polymer & Solvent Selection : Select a suitable polymer (e.g., PVP K30, HPMC) and a common solvent system (e.g., methanol, dichloromethane) in which both your compound and the polymer are soluble.

  • Solution Preparation : Prepare a solution containing your compound and the polymer at a specific drug loading percentage (e.g., 10-50% drug by weight).

  • Spray Drying : Atomize the solution into a hot drying gas chamber. The rapid evaporation of the solvent leaves behind solid particles of the amorphous dispersion.[26]

  • Characterization : Analyze the resulting powder using techniques like X-ray powder diffraction (XRPD) to confirm its amorphous nature and differential scanning calorimetry (DSC) to determine the glass transition temperature.

  • Dissolution Testing : Compare the dissolution rate of the ASD powder to the crystalline drug to confirm solubility enhancement.

Data Summary Tables

Table 1: Hypothetical Solubility Data for Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate

Assay TypeMediumSolubility (µg/mL)Solubility (µM)Classification
KineticPBS, pH 7.48.525Poorly Soluble
ThermodynamicPBS, pH 7.42.78Very Poorly Soluble
ThermodynamicBuffer, pH 2.085.0250Soluble

Table 2: Example Co-solvent Screening Results (in PBS, pH 7.4)

Co-solventConcentration (% v/v)Thermodynamic Solubility (µg/mL)Fold Increase
None0%2.71.0
PEG 40010%27.010.0
PEG 40020%81.030.0
Propylene Glycol10%13.55.0
Propylene Glycol20%35.113.0

Table 3: Common Excipients for Solubility Enhancement

Excipient TypeExamplesMechanism of Action
Surfactants Sodium Lauryl Sulfate (SLS), Tween® 80Reduce surface tension and form micelles to encapsulate the drug.[4]
Polymers (for ASD) PVP, HPMC, Soluplus®Stabilize the drug in an amorphous, high-energy state.[11][27]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Form inclusion complexes where the hydrophobic drug resides within the cyclodextrin cavity.[4][28]

Advanced Concepts & Visualizations

pH-Dependent Solubility Logic

The solubility of an ionizable compound is dictated by the Henderson-Hasselbalch equation. For a basic compound like a pyrimidine, as the pH drops below the pKa of the conjugate acid, the protonated (ionized) form dominates, leading to a sharp increase in solubility.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) A Pyrimidine-H+ (Protonated, Ionized) B High Solubility A->B Dominant Species C Pyrimidine (Neutral, Unionized) D Low Solubility C->D Dominant Species Equilibrium C->Equilibrium Equilibrium->A

Caption: Relationship between pH, ionization, and solubility.

By understanding and applying these principles and protocols, researchers can effectively overcome the solubility challenges presented by Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate and similar molecules, enabling successful downstream experiments and development.

References

  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. MDPI. Available from: [Link]

  • Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. Available from: [Link]

  • Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online. Available from: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Pharmanotes. Available from: [Link]

  • Delivery of poorly soluble compounds by amorphous solid dispersions. PubMed. Available from: [Link]

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. Available from: [Link]

  • Novel excipients for solubility enhancement. European Pharmaceutical Review. Available from: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]

  • ADME Solubility Assay. BioDuro. Available from: [Link]

  • In-vitro Thermodynamic Solubility. Protocols.io. Available from: [Link]

  • A High Throughput Approach of Selecting Excipients for Solubility Enhancement of BCS Class II Active Pharmaceutical Ingredients for Oral Dosage Forms. ScienceDirect. Available from: [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Solubility enhancement and cosolvency by madhavi. Slideshare. Available from: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]

  • Pyrimidine. Solubility of Things. Available from: [Link]

  • In-vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • Thermodynamic Solubility Assay. Domainex. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. WJBPHS. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available from: [Link]

  • Thermodynamic Solubility Assay. Evotec. Available from: [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. Available from: [Link]

  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Preprints.org. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available from: [Link]

  • Tactics to Improve Solubility. Royal Society of Chemistry. Available from: [Link]

  • Effect of β-cyclodextrin and Hydroxypropyl β- cyclodextrin on Aqueous Stability, Solubility and Dissolution of Novel. SciSpace. Available from: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available from: [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. Available from: [Link]

  • Effect of Hydroxypropyl β‐Cyclodextrin on Drug Solubility in Water‐Propylene Glycol Mixtures. ResearchGate. Available from: [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available from: [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific. Available from: [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. Available from: [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available from: [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. Available from: [Link]

  • Study of pH-dependent drugs solubility in water. ResearchGate. Available from: [Link]

  • Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. ResearchGate. Available from: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Available from: [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PMC - PubMed Central. Available from: [Link]

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Troubleshooting

Technical Support Center: Crystallization of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate

Prepared by the Senior Application Science Team This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges during the crystallization o...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Science Team

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges during the crystallization of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate (CAS No. 1072944-54-7).[1][2] As a substituted pyrimidine, this compound's solid-state properties are crucial for its purity, stability, and performance in downstream applications. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to address common crystallization issues.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the crystallization of pharmaceutical intermediates like Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate.

Q1: What are the most effective methods for crystallizing this compound?

A1: For pyrimidine derivatives and similar pharmaceutical compounds, the most common and effective crystallization methods are driven by generating supersaturation in a controlled manner.[3][4] The primary techniques include:

  • Anti-solvent Crystallization: This technique involves adding a solvent in which the compound is poorly soluble (an anti-solvent) to a solution of the compound.[3][8] This reduces the overall solubility of the solute in the mixed solvent system, inducing crystallization.[9][10] This method is highly effective for controlling particle size.[3]

  • Slow Evaporation: While simple, this method offers less control. The solvent is allowed to evaporate slowly from a saturated solution, increasing the solute concentration until crystals form.[11] It is often used for initial screening or when growing single crystals for analysis.

Q2: Why is solvent selection so critical for this process?

A2: Solvent selection is arguably the most critical parameter in crystallization. The solvent system directly influences not only the yield but also the final crystal's physical form (polymorph), shape (habit), and size.[12][13] An ideal solvent should dissolve the compound moderately to well at higher temperatures but poorly at lower temperatures (for cooling crystallization). For anti-solvent crystallization, the primary solvent and anti-solvent must be miscible.[14] Interactions between the solvent and the growing crystal faces can inhibit or promote growth in specific directions, fundamentally altering the crystal's morphology from blocks to needles or plates.[12][15]

Q3: What is polymorphism and why is it a concern for this compound?

A3: Polymorphism is the ability of a solid compound to exist in multiple crystalline forms, each with a different internal lattice structure.[16][17] These different forms, called polymorphs, are chemically identical but can have significantly different physicochemical properties, including:

  • Solubility and Dissolution Rate

  • Stability (thermal and chemical)

  • Bioavailability

  • Mechanical Properties (e.g., flowability, compaction)[17][18]

For a pharmaceutical intermediate, an uncontrolled or unexpected polymorphic transformation during manufacturing can lead to batch failure or altered performance of the final active pharmaceutical ingredient (API).[16][19] Therefore, identifying and consistently producing the desired, most stable polymorph is a critical goal of the crystallization process.[20]

Q4: What analytical techniques are essential for characterizing my final crystalline product?

A4: Proper characterization is a self-validating step to confirm the success of your crystallization. The following techniques are considered standard in the pharmaceutical industry:

  • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying the polymorphic form of a crystalline solid.[18][21] Each polymorph produces a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions.[22] It is used to determine the melting point, purity, and identify polymorphic transitions.[21]

  • Optical Microscopy / Hot-Stage Microscopy (HSM): Direct observation of the crystals can reveal their morphology (shape), size distribution, and detect issues like "oiling out".[23] HSM allows for the visualization of thermal events (like melting or transitions) identified by DSC.[23]

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can sometimes distinguish between polymorphs, as different crystal lattices can result in subtle shifts in bond vibrations.[21]

Troubleshooting Guide

This guide is structured to help you diagnose and resolve specific issues encountered during the crystallization of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate.

Problem 1: No crystals are forming after the solution is cooled or after anti-solvent is added.

This is the most common crystallization failure, typically stemming from insufficient supersaturation or a high kinetic barrier to nucleation.[24]

Initial Diagnosis & Solution Pathway

The first step is to determine if the solution is simply not supersaturated or if it is supersaturated but failing to nucleate. The following workflow provides a logical path to a solution.

G Workflow: Troubleshooting Lack of Crystallization start No Crystals Observed check_supersaturation Is the solution below the expected saturation point? start->check_supersaturation too_dilute Condition: Too Dilute Cause: Too much solvent was used initially. check_supersaturation->too_dilute Yes supersaturated Condition: Supersaturated Cause: High energy barrier for nucleation. No sites for crystals to begin forming. check_supersaturation->supersaturated No action_reduce_solvent Action: Reduce Solvent Volume |{Boil off a portion of the solvent or use rotary evaporation. Re-cool the concentrated solution. } too_dilute->action_reduce_solvent action_induce_nucleation Action: Induce Nucleation |{1. Scratch inner surface of the flask with a glass rod. 2. Add a seed crystal of the compound. 3. Cool to a lower temperature (e.g., ice bath). } supersaturated->action_induce_nucleation G Workflow: Polymorph Investigation start Suspected Polymorphism (e.g., different crystal shape/melting point) step1 Step 1: Visual & Thermal Screen |{A. Optical Microscopy - Document crystal habit (needles, plates, blocks). B. Differential Scanning Calorimetry (DSC) - Identify melting point(s) and any solid-state transitions. } start->step1 check_results Are DSC/Microscopy results different between batches? step1->check_results no_difference Conclusion: No evidence of polymorphism from this data. check_results->no_difference No difference_found Conclusion: Strong evidence of polymorphism. check_results->difference_found Yes step2 Step 2: Definitive Identification |{Powder X-Ray Diffraction (PXRD) - Obtain PXRD pattern for each distinct batch. - Different patterns confirm different polymorphs. } difference_found->step2

Caption: A systematic workflow for confirming and identifying different polymorphs.

Protocol 5.1: Systematic Polymorph Screen
  • Rationale: To intentionally produce and identify potential polymorphs, you must vary the crystallization conditions systematically.

  • Steps:

    • Solvent Variation: Perform crystallization experiments in a range of solvents with different polarities and hydrogen bonding capabilities (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene).

    • Cooling Rate Variation: For a given solvent, perform crystallizations with both rapid cooling (e.g., placing directly in an ice bath) and very slow cooling (as in Protocol 2.2).

    • Anti-Solvent Variation: If using anti-solvent crystallization, test different anti-solvents (e.g., water, heptane, diethyl ether) and different addition rates.

    • Characterization: Analyze the solid obtained from each experiment using the workflow described above (Microscopy, DSC, PXRD) to identify and catalog the different forms.

References
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • BIA Separations. (2022, December). Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • Lee, E. H. (2014). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. Retrieved from [Link]

  • PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Retrieved from [Link]

  • ACS Publications. (n.d.). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Retrieved from [Link]

  • American Chemical Society. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Polymorphism in Pharmaceutical Compounds. Retrieved from [Link]

  • Oxford Academic. (n.d.). 4 Analytical techniques for studying and characterizing polymorphs. Retrieved from [Link]

  • Monash University. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Retrieved from [Link]

  • Infortech Open. (n.d.). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). Processes involving the use of antisolvent crystallization.
  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • Slideshare. (n.d.). Various techniques for study of Crystal Properties. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • YouTube. (2024). What is Cooling Crystallization?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • MIT. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes. Retrieved from [Link]

  • LACCEI.org. (n.d.). Development of Crystallization Processes for Pharmaceutical Applications. Retrieved from [Link]

  • ACS Publications. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Quora. (2017). What should I do if crystallisation does not occur?. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound. Retrieved from [Link]

  • How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization?. Retrieved from [Link]

  • A141392. (n.d.). methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate,(CAS# 1072944-54-7). Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Elmhurst College. (1997). Purine and Pyrimidine Metabolism. Retrieved from [Link]

  • MDPI. (n.d.). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. Retrieved from [Link]

  • Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 1072944-76-3 | Methyl 4-cyclopropyl-2-(methylthio)pyrimidine-5-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Retrieved from [Link]

  • Biology LibreTexts. (2023). 7.10: Pyrimidine de novo Biosynthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropyl 4-ethyl-2-[(3-methyl-2,5-dioxopyrrol-1-yl)amino]pyrimidine-5-carboxylate. Retrieved from [Link]

Sources

Optimization

optimizing reaction conditions for 4-cyclopropyl-2-morpholinopyrimidine synthesis

Technical Support Center: Synthesis of 4-Cyclopropyl-2-morpholinopyrimidine Welcome to the technical support center for the synthesis of 4-cyclopropyl-2-morpholinopyrimidine. This guide is designed for researchers, chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Cyclopropyl-2-morpholinopyrimidine

Welcome to the technical support center for the synthesis of 4-cyclopropyl-2-morpholinopyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting guides to help you optimize your reaction conditions and achieve higher yields and purity.

Synthetic Strategy Overview

The most common and versatile approach to synthesizing 4-cyclopropyl-2-morpholinopyrimidine involves a two-step, cross-coupling strategy starting from a dihalogenated pyrimidine. This method allows for the sequential and selective introduction of the morpholine and cyclopropyl moieties. The typical starting material is 2,4-dichloropyrimidine, valued for the differential reactivity of its two chlorine atoms.

The general workflow is as follows:

  • Selective C-N Coupling: A nucleophilic aromatic substitution (SNAr) or, more commonly, a Palladium-catalyzed Buchwald-Hartwig amination is used to install the morpholine group.[1][2] This reaction is typically directed to the more reactive C4 position of 2,4-dichloropyrimidine, yielding 2-chloro-4-morpholinopyrimidine as the key intermediate.

  • Selective C-C Coupling: The remaining chlorine at the C2 position is then substituted with the cyclopropyl group via a Suzuki-Miyaura cross-coupling reaction using cyclopropylboronic acid or its esters.[3][4][5] Activating the less reactive C2-Cl bond often requires a carefully selected catalyst system.[6]

G A 2,4-Dichloropyrimidine B Step 1: Buchwald-Hartwig Amination (Morpholine, Pd Catalyst, Ligand, Base) A->B Selective C4-Amination C Intermediate: 2-Chloro-4-morpholinopyrimidine B->C D Step 2: Suzuki-Miyaura Coupling (Cyclopropylboronic Acid, Pd Catalyst, Ligand, Base) C->D C2-Coupling E Final Product: 4-Cyclopropyl-2-morpholinopyrimidine D->E

Caption: General two-step synthetic workflow.

Part 1: Frequently Asked Questions (FAQs)

Q1: My overall yield for the two-step synthesis is consistently low (<30%). What are the most critical general parameters to investigate?

A1: Low overall yield in a multi-step synthesis points to inefficiencies in one or both cross-coupling reactions. The most critical areas to examine are:

  • Catalyst and Ligand Integrity: The palladium catalyst systems for both Buchwald-Hartwig and Suzuki-Miyaura couplings are sensitive to air and moisture. Ensure your Pd source and phosphine ligands are of high quality and have not been degraded through improper storage. Catalyst inactivity is a primary cause of low conversion.[6]

  • Atmosphere Control: Both reactions rely on maintaining the palladium in its Pd(0) active state. The presence of oxygen can lead to catalyst deactivation and promote undesirable side reactions, such as the homocoupling of boronic acids in the Suzuki step.[6] It is imperative to thoroughly degas all solvents and run the reactions under a strictly inert atmosphere (Argon or Nitrogen).

  • Purity of Reagents: Impurities in starting materials (e.g., 2,4-dichloropyrimidine), reagents (e.g., morpholine), or solvents can poison the catalyst or participate in side reactions.[7] Using freshly distilled solvents and high-purity reagents is crucial.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. The base not only facilitates the catalytic cycle but can also cause degradation of starting materials or products if it is too strong or weak. For instance, in the Suzuki coupling, the base is required for the transmetalation step.[3]

Q2: After the first step (amination), I am getting a mixture of products, including a di-substituted byproduct. How can I improve selectivity for 2-chloro-4-morpholinopyrimidine?

A2: The formation of 4,6-di(morpholino)pyrimidine is a common issue resulting from a lack of selectivity. The C4 position of 2,4-dichloropyrimidine is generally more susceptible to nucleophilic attack than the C2 position. To enhance selectivity for mono-substitution:

  • Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of morpholine. A large excess will drive the reaction towards di-substitution.

  • Lower Reaction Temperature: SNAr reactions are often kinetically controlled. Running the reaction at a lower temperature (e.g., room temperature or slightly above) can favor the more reactive C4 position and slow down the subsequent reaction at the C2 position.

  • Careful Choice of Conditions: If using a Buchwald-Hartwig amination, the choice of ligand and base can influence selectivity. Milder bases (e.g., K₂CO₃) are often preferred over stronger ones (e.g., NaOtBu) to avoid driving the second substitution.

Q3: In the Suzuki coupling step, my main impurity is a bi-cyclopropyl compound. What causes this and how can it be prevented?

A3: The formation of a bi-cyclopropyl dimer is a classic case of boronic acid homocoupling. This side reaction is primarily caused by the presence of oxygen, which re-oxidizes the active Pd(0) catalyst to Pd(II), initiating a catalytic cycle that dimerizes the boronic acid.[6]

Prevention Strategies:

  • Rigorous Degassing: This is the most effective solution. Deoxygenate your solvent and reaction mixture thoroughly before adding the palladium catalyst. This can be done by sparging with an inert gas (Argon is preferred) for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Use High-Purity Reagents: Ensure the palladium catalyst, ligand, and base are not contaminated with oxidizing agents.

  • Control Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can increase the chances of side reactions. Monitor the reaction progress by TLC or LC-MS.

Part 2: Detailed Troubleshooting Guides

Guide 1: Optimizing Step 1 - Buchwald-Hartwig Amination with Morpholine

This palladium-catalyzed C-N bond formation is a robust but sensitive reaction.[1] Common issues include reaction stalling or low conversion.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L2 OA_Complex Ar-Pd(II)-X(L2) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)-N(H)R2(L2)]+ OA_Complex->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)-NR2(L2) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination (Ar-NR2)

Caption: The Buchwald-Hartwig amination catalytic cycle.

Problem: Reaction fails to initiate or stalls at low conversion.

Potential Cause Troubleshooting Action & Rationale
Inactive Catalyst The active Pd(0) species is not forming or is being deactivated. For challenging C-Cl bonds, a pre-catalyst or a robust ligand is often necessary. Ensure your palladium source and ligands are high quality.[6]
Inappropriate Ligand Standard ligands like PPh₃ may be ineffective for activating the C-Cl bond of the pyrimidine. Solution: Switch to a more electron-rich and bulky biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. These promote the difficult oxidative addition step.[6][8]
Incorrect Base The base may be too weak to facilitate the deprotonation of the amine-palladium complex or may have poor solubility. Solution: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are strong, effective bases.[9] However, for selectivity, a weaker base like K₃PO₄ or K₂CO₃ might be required. Ensure the base can interact effectively in the chosen solvent.[6][10]
Unsuitable Solvent The solvent must solubilize all components and be stable under the reaction conditions. Solution: Aprotic polar solvents like dioxane, toluene, or THF are standard choices. Ensure the solvent is anhydrous, as water can interfere with the catalyst and base.[9]
Guide 2: Optimizing Step 2 - Suzuki-Miyaura Coupling with Cyclopropylboronic Acid

The Suzuki coupling is powerful for C-C bond formation, but the C2-Cl bond on the pyrimidine intermediate is less reactive than a C-Br or C-I bond, presenting a challenge.[4][5]

G cluster_1 Catalytic Cycle Pd0 Pd(0)L2 OA_Complex Ar-Pd(II)-Cl(L2) Pd0->OA_Complex Oxidative Addition (Ar-Cl) Transmetal_Complex Ar-Pd(II)-R(L2) OA_Complex->Transmetal_Complex Transmetalation (R-B(OH)2 + Base) Transmetal_Complex->Pd0 Reductive Elimination (Ar-R)

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

Problem: Low yield of the final product, with significant unreacted 2-chloro-4-morpholinopyrimidine.

Potential Cause Troubleshooting Action & Rationale
Poor C-Cl Bond Activation The oxidative addition of the aryl chloride to the Pd(0) center is often the rate-limiting step and is more difficult than for aryl bromides or iodides. Solution: Use a catalyst system known for activating C-Cl bonds. Pd(PPh₃)₄ can work but often requires higher temperatures.[4] Catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands are generally more effective at lower temperatures.[6][11]
Boronic Acid Degradation Cyclopropylboronic acid can be unstable, especially at elevated temperatures or in the presence of a strong base, leading to protodeboronation (replacement of the boron group with hydrogen). Solution: Use a milder base like K₃PO₄ or Cs₂CO₃.[3] Add the boronic acid to the reaction mixture just before heating. Consider using a more stable boronic ester, such as a pinacol ester (Bpin).
Inappropriate Base/Solvent System The base must be effective for the transmetalation step. Its solubility and interaction with the solvent are key. Solution: K₃PO₄ or Cs₂CO₃ are often excellent choices.[3][6] A mixture of an organic solvent (e.g., Dioxane, THF, DME) with water can be beneficial, as it helps dissolve the inorganic base and facilitates the reaction.[3][4]
Catalyst Poisoning The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially inhibiting catalytic activity. Solution: A ligand that binds strongly to the palladium can prevent the substrate from acting as an inhibitor. This is another reason why bulky biarylphosphine ligands are often successful.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-morpholinopyrimidine (Step 1)

  • To an oven-dried flask, add 2,4-dichloropyrimidine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a magnetic stir bar.

  • Seal the flask with a septum and purge with Argon for 15 minutes.

  • Add anhydrous N,N-Dimethylformamide (DMF) via syringe.

  • Add morpholine (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.[10]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash three times with water to remove DMF and salts.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Synthesis of 4-Cyclopropyl-2-morpholinopyrimidine (Step 2)

  • To an oven-dried Schlenk flask, add 2-chloro-4-morpholinopyrimidine (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.[4]

  • Seal the flask and evacuate and backfill with Argon three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe.[4]

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.[3]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the final product.

References

  • BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
  • Semantic Scholar. (n.d.). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes.
  • BenchChem. (n.d.). Overcoming side reactions in pyrimidine synthesis.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Palladium-Catalyzed Pyrimidine Coupling Reactions.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Bromomethyl)-2-chloropyrimidine.
  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • YouTube. (2024, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (2023, June 27). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. Retrieved from [Link]

Sources

Troubleshooting

avoiding side products in the synthesis of pyrimidine-5-carboxylates

Welcome to our dedicated technical support center for the synthesis of pyrimidine-5-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of pyrimidine-5-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrimidine chemistry. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you minimize side product formation and maximize the yield and purity of your target compounds.

Introduction to Pyrimidine-5-Carboxylate Synthesis

Pyrimidine-5-carboxylates are pivotal structural motifs in a vast array of biologically active compounds and pharmaceutical agents. Their synthesis, while well-established, is often plagued by the formation of undesired side products that can complicate purification and reduce overall yields. The most prevalent methods for constructing this heterocyclic system are multicomponent reactions, such as the Biginelli and Hantzsch-like syntheses. Understanding the mechanistic nuances of these reactions is paramount to controlling their outcomes and mitigating the formation of impurities.

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during your synthetic campaigns. We will delve into the mechanistic origins of side products and provide actionable, field-proven strategies to steer your reactions toward the desired pyrimidine-5-carboxylate products.

Frequently Asked Questions (FAQs)

Q1: I'm observing a persistent, strong yellow fluorescence in my Biginelli reaction mixture. What is it, and how can I prevent it?

A1: The most common cause of strong fluorescence in a Biginelli reaction is the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct. This side reaction becomes significant under certain conditions and competes directly with your desired dihydropyrimidinone (DHPM) synthesis.

Mechanism of Hantzsch Dihydropyridine Formation:

The Hantzsch pathway is favored at elevated temperatures, which can cause the decomposition of urea into ammonia. Two equivalents of the β-ketoester can then react with the aldehyde and the in-situ generated ammonia to form the fluorescent DHP.[1][2]

Prevention Strategies:

  • Temperature Control: This is the most critical parameter. Higher temperatures accelerate the decomposition of urea. By lowering the reaction temperature, you can significantly suppress the Hantzsch pathway.[1]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may preferentially promote the desired Biginelli condensation.

  • Order of Addition: While less impactful than temperature, adding the urea last to the reaction mixture can sometimes help minimize its premature decomposition.[1]

Troubleshooting Workflow for Unexpected Fluorescence:

start Unexpected Yellow Fluorescence Observed confirm Confirm Hantzsch Byproduct (NMR, MS) start->confirm check_temp Check Reaction Temperature confirm->check_temp temp_high Too High check_temp->temp_high temp_ok Optimal check_temp->temp_ok reduce_temp Reduce Temperature temp_high->reduce_temp review_catalyst Review Catalyst Choice temp_ok->review_catalyst reduce_temp->review_catalyst lewis_acid Consider Lewis Acid Catalyst review_catalyst->lewis_acid bronsted_acid Brønsted Acid review_catalyst->bronsted_acid modify_addition Modify Order of Addition lewis_acid->modify_addition bronsted_acid->modify_addition end Minimized Fluorescence, Improved DHPM Yield modify_addition->end

Caption: Diagnosing and resolving unexpected fluorescence.

Q2: My Biginelli reaction yield is low, and I've identified a major byproduct. NMR analysis suggests it's the Knoevenagel condensation product. How can I suppress this side reaction?

A2: The Knoevenagel condensation between the aldehyde and the β-ketoester is a common competing reaction in the Biginelli synthesis.[2] This pathway consumes your starting materials, leading to a lower yield of the desired pyrimidine.

Mechanism of Knoevenagel Condensation:

This reaction is an acid or base-catalyzed condensation of an aldehyde or ketone with an active methylene compound (in this case, your β-ketoester) to form an α,β-unsaturated product.

Prevention Strategies:

  • Catalyst Choice: Strong Brønsted or Lewis acid catalysts can favor the formation of the N-acyliminium ion intermediate, which is key to the Biginelli pathway, thus outcompeting the Knoevenagel condensation.

  • Stoichiometry: Using a slight excess of urea (1.2-1.5 equivalents) can shift the equilibrium towards the Biginelli reaction.

  • Solvent-Free Conditions: Performing the reaction neat, often with microwave irradiation, can dramatically increase the reaction rate and favor the three-component condensation.

Q3: Purification of my crude Biginelli product is challenging due to a persistent impurity. How do I identify and remove it?

A3: A common and often difficult-to-remove impurity is an N-acylurea derivative, formed from the reaction of the β-ketoester with urea.

Identification and Removal:

  • Characterization: N-acylureas can be identified by their characteristic signals in 1H and 13C NMR spectroscopy and by mass spectrometry.

  • Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product. A careful selection of the recrystallization solvent is crucial.

Q4: I'm attempting a Pinner-type pyrimidine synthesis, but the yield is poor, and I suspect side reactions. What are the common pitfalls?

A4: The Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, is highly sensitive to reaction conditions.

Common Side Reactions and Prevention:

  • Hydrolysis: Amidines and key reaction intermediates are susceptible to hydrolysis. It is critical to maintain strictly anhydrous conditions throughout the reaction. Use freshly prepared or purified amidine hydrochloride and ensure all solvents are dry.

  • Self-Condensation: The 1,3-dicarbonyl compound can undergo self-condensation, especially in the presence of a strong base. Careful control of the base stoichiometry and reaction temperature is necessary.

  • Incomplete Cyclization: The final cyclization step to form the pyrimidine ring can sometimes be slow or incomplete. Monitoring the reaction by TLC and adjusting the reaction time and temperature accordingly is important.

Troubleshooting Guides

Troubleshooting the Biginelli Reaction
Issue Potential Cause Troubleshooting Action & Rationale
Low Yield (<50%) Competing Knoevenagel condensation.- Use a strong Lewis acid catalyst (e.g., Yb(OTf)₃, InCl₃): This promotes the formation of the N-acyliminium intermediate, favoring the Biginelli pathway.[3] - Increase urea stoichiometry (1.2-1.5 eq.): Pushes the equilibrium away from the two-component Knoevenagel reaction.
Inefficient catalysis or suboptimal conditions.- Screen different catalysts: Both Brønsted and Lewis acids can be effective; the optimal choice is substrate-dependent. - Optimize temperature and reaction time: Monitor reaction progress by TLC to determine the optimal conditions.
Yellow Fluorescence Hantzsch dihydropyridine byproduct formation.- Lower the reaction temperature: This is the most effective way to prevent urea decomposition into ammonia.[1] - Consider a milder catalyst.
Difficult Purification Presence of N-acylurea or other polar byproducts.- Optimize recrystallization solvent system: A solvent/anti-solvent combination is often effective. - Column chromatography: Use a polar stationary phase like silica gel with a suitable eluent system.
Incomplete Reaction Poor solubility of reactants or insufficient reaction time/temperature.- Choose a more suitable solvent: Acetonitrile, ethanol, or THF are commonly used.[3] - Increase reaction time or moderately increase temperature, while monitoring for side product formation.
Troubleshooting Hantzsch-like Pyrimidine Synthesis

The Hantzsch synthesis can be adapted to produce dihydropyrimidines, but it is more commonly known for producing dihydropyridines. When aiming for pyrimidines, similar side reactions to the Biginelli reaction can occur.

Issue Potential Cause Troubleshooting Action & Rationale
Formation of Pyridine Byproduct Over-oxidation of the dihydropyrimidine product.- Use a milder oxidant or control the stoichiometry of the oxidizing agent. - Reduce reaction time and temperature during the oxidation step.
Low Yield Competing side reactions like Knoevenagel or Michael additions.- Optimize the order of addition of reactants. - Screen different catalysts and solvents to improve selectivity.
Complex Product Mixture Multiple competing reaction pathways.- Simplify the reaction by using a stepwise approach: For example, pre-forming the enamine or the α,β-unsaturated carbonyl compound.[4]

Experimental Protocols

Protocol 1: Optimized Biginelli Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol is optimized to minimize the formation of Hantzsch and Knoevenagel byproducts.

Reagents:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Urea (0.72 g, 12 mmol)

  • Ytterbium(III) triflate (Yb(OTf)₃) (0.62 g, 1 mmol)

  • Ethanol (20 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (12 mmol), and Yb(OTf)₃ (1 mmol).

  • Add ethanol (20 mL) to the flask.

  • Heat the reaction mixture to a gentle reflux (around 80 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with cold water (2 x 20 mL).

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone as a white solid.

Protocol 2: Pinner-type Synthesis of a 2,4-Disubstituted Pyrimidine-5-carboxylate

This protocol emphasizes anhydrous conditions to prevent hydrolysis.

Reagents:

  • Ethyl 2-cyano-3,3-bis(methylthio)acrylate (10 mmol)

  • Acetamidine hydrochloride (11 mmol)

  • Sodium ethoxide (11 mmol, 21% solution in ethanol)

  • Anhydrous ethanol (50 mL)

Procedure:

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, dissolve acetamidine hydrochloride (11 mmol) in anhydrous ethanol (20 mL).

  • Add the sodium ethoxide solution (11 mmol) dropwise to the amidine solution at room temperature and stir for 30 minutes.

  • In a separate flask, dissolve ethyl 2-cyano-3,3-bis(methylthio)acrylate (10 mmol) in anhydrous ethanol (30 mL) and add it to the addition funnel.

  • Add the acrylate solution dropwise to the reaction mixture over 30 minutes.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired pyrimidine-5-carboxylate.

Mechanistic Pathways: Main vs. Side Reactions

Biginelli Reaction Pathways

cluster_main Main Biginelli Pathway cluster_side1 Side Reaction 1: Knoevenagel cluster_side2 Side Reaction 2: Hantzsch aldehyde1 Aldehyde iminium N-Acyliminium Ion (Key Intermediate) aldehyde1->iminium urea1 Urea urea1->iminium ureide Open-Chain Ureide iminium->ureide ketoester1 β-Ketoester (Enol) ketoester1->ureide dhpm Desired Product (Dihydropyrimidinone) ureide->dhpm Cyclization & -H₂O aldehyde2 Aldehyde knoevenagel Knoevenagel Adduct (Consumes Reactants) aldehyde2->knoevenagel ketoester2 β-Ketoester ketoester2->knoevenagel aldehyde3 Aldehyde hantzsch Hantzsch Dihydropyridine (Fluorescent Byproduct) aldehyde3->hantzsch ketoester3 β-Ketoester (2 eq.) ketoester3->hantzsch ammonia Ammonia (from Urea decomposition) ammonia->hantzsch

Caption: Competing reaction pathways in the Biginelli synthesis.

References

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

  • Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign. [Link]

  • Hela, S., Moussaoui, Y., & Ben Salem, R. (2011). Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh3 without solvent. Arabian Journal of Chemistry, 4(3), 337-342. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • Aher, J. S., Akbari, R. V., & Dandawate, P. R. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 1-7. [Link]

  • Tolba, M. S., Kamal, M. M., & El-Toukhy, W. M. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]

  • Kumar, S., & Sharma, P. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. International Journal of All Research Education and Scientific Methods, 13(9). [Link]

Sources

Optimization

Technical Support Center: Enhancing the Solution Stability of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate

Welcome to the dedicated technical support center for Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles to ensure the integrity of your experiments.

Introduction: Understanding the Molecule's Stability Profile

Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate is a complex heterocyclic compound featuring three key structural motifs that influence its stability in solution: a pyrimidine core, a morpholine substituent, and a methyl ester. Each of these components presents potential pathways for degradation under common laboratory conditions. The pyrimidine ring can be susceptible to photolytic and hydrolytic degradation, the morpholine ring is prone to oxidation, and the ester group can be readily hydrolyzed under both acidic and basic conditions. This guide will provide a systematic approach to identifying and mitigating these stability issues.

Frequently Asked Questions (FAQs)

Q1: My compound seems to be degrading in my aqueous buffer. What are the most likely causes?

A1: The most common causes for degradation in aqueous solutions are pH-mediated hydrolysis of the methyl ester, and to a lesser extent, potential oxidation of the morpholine ring. The stability of the pyrimidine ring itself can also be affected by pH. We recommend evaluating the pH of your solution and considering the presence of any oxidizing agents.

Q2: Can I expose my stock solutions to ambient light on the lab bench?

A2: It is strongly advised to protect solutions of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate from light. Pyrimidine-based structures can be susceptible to photolytic decomposition upon exposure to UV light. To ensure the integrity of your compound, always store solutions in amber vials or wrap containers in aluminum foil.

Q3: What are the ideal storage conditions for a stock solution of this compound?

A3: For optimal stability, stock solutions should be prepared in a suitable organic solvent (e.g., DMSO), aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C in light-protected containers. For aqueous working solutions, it is best to prepare them fresh for each experiment.

Q4: I am observing a new peak in my HPLC analysis after storing my compound in solution. What could it be?

A4: A new peak likely indicates a degradation product. The most probable initial degradant is the corresponding carboxylic acid, formed via hydrolysis of the methyl ester. Other possibilities include products of morpholine ring oxidation or pyrimidine ring cleavage, though these are generally less common under standard conditions.

Troubleshooting Guides

Issue 1: Rapid Loss of Parent Compound in Aqueous Buffer

You observe a significant decrease in the concentration of the parent compound shortly after preparing an aqueous solution.

Root Cause Analysis:

This issue is most likely due to the hydrolysis of the methyl ester group, a reaction that can be catalyzed by acidic or basic conditions. The morpholine and pyrimidine rings are generally more stable, but extreme pH values can also affect their integrity.

Troubleshooting Workflow:

A Issue: Rapid Degradation in Aqueous Solution B Step 1: Measure pH of the Buffer A->B C Is pH < 6 or > 8? B->C D Action: Adjust pH to neutral range (6.5-7.5) C->D Yes F Step 2: Evaluate Buffer Components C->F No E Use a non-nucleophilic buffer (e.g., phosphate, HEPES) D->E L Outcome: Enhanced Compound Stability E->L G Are nucleophilic species present (e.g., Tris)? F->G H Action: Replace with a non-nucleophilic buffer G->H Yes I Step 3: Assess Temperature G->I No H->L J Is the solution stored at elevated temperatures? I->J K Action: Store at 2-8°C for short-term use. Prepare fresh daily. J->K Yes J->L No K->L

Caption: Troubleshooting workflow for aqueous instability.

Detailed Protocol: pH Optimization Study

  • Preparation: Prepare a series of small-volume aqueous buffers with pH values ranging from 4 to 9 (e.g., acetate for pH 4-5.5, phosphate for pH 6-8, borate for pH 8.5-9).

  • Incubation: Add a known concentration of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate to each buffer. Incubate samples at a controlled temperature (e.g., room temperature or 37°C), protecting them from light.

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quantification: Immediately analyze the aliquots by a stability-indicating method, such as reverse-phase HPLC with UV detection, to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH value to determine the optimal pH range for stability.

Issue 2: Appearance of Unknown Impurities During Storage

Even when stored in a seemingly appropriate solvent, you notice the emergence of new peaks in your chromatogram over time.

Root Cause Analysis:

This could be due to several factors:

  • Oxidation: The morpholine ring is susceptible to oxidation, which can be initiated by dissolved oxygen or trace metal contaminants.

  • Photodegradation: Inadequate protection from light can lead to the formation of photoproducts.

  • Solvent Reactivity: The choice of solvent itself might be contributing to degradation. For example, protic solvents like methanol could potentially lead to transesterification over long periods.

Troubleshooting Workflow:

A Issue: Formation of Impurities During Storage B Step 1: Review Storage Conditions A->B C Is the solution protected from light? B->C D Action: Store in amber vials or wrap in foil. C->D No E Is the solvent de-gassed or purged with inert gas (N2/Ar)? C->E Yes J Outcome: Minimized Impurity Formation D->J F Action: Use de-gassed solvents. Consider adding an antioxidant (e.g., BHT). E->F No G Step 2: Evaluate Solvent Choice E->G Yes F->J H Is a protic solvent (e.g., Methanol) used for long-term storage? G->H I Action: Switch to an aprotic solvent like DMSO or Acetonitrile for stock solutions. H->I Yes H->J No I->J

Caption: Troubleshooting workflow for impurity formation.

Detailed Protocol: Forced Degradation Study

A forced degradation study is essential for developing a stability-indicating analytical method and understanding potential degradation pathways.

  • Stress Conditions: Expose solutions of the compound to a range of harsh conditions:

    • Acidic: 0.1 M HCl at 60°C

    • Basic: 0.1 M NaOH at 60°C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: Solid compound at 80°C

    • Photolytic: Solution exposed to UV light (e.g., 254 nm) and white light

  • Analysis: Analyze the stressed samples at appropriate time points using HPLC-MS. This will help in identifying the major degradation products by comparing their mass-to-charge ratios with that of the parent compound.

  • Method Validation: The analytical method should be able to resolve the parent peak from all major degradation product peaks, thus demonstrating its "stability-indicating" nature.

Summary of Recommended Stability-Enhancing Conditions

ParameterRecommendationRationale
pH Maintain aqueous solutions in the pH range of 6.5 - 7.5.Minimizes acid- and base-catalyzed hydrolysis of the methyl ester.
Buffer Type Use non-nucleophilic buffers like phosphate or HEPES.Avoids potential reactions with nucleophilic buffer components (e.g., Tris).
Light Exposure Protect solutions from light at all times.Prevents potential photolytic degradation of the pyrimidine ring.
Temperature Store stock solutions at -20°C or -80°C. Prepare aqueous solutions fresh and store at 2-8°C for short-term use only.Reduces the rate of all potential degradation reactions.
Solvent for Stock Use high-quality, dry aprotic solvents (e.g., DMSO, Acetonitrile).Enhances long-term stability by minimizing hydrolysis and other solvent-mediated reactions.
Oxygen Exposure For sensitive applications, use de-gassed solvents or purge with an inert gas.Minimizes oxidative degradation of the morpholine moiety.

By implementing these systematic troubleshooting and preventative measures, researchers can significantly enhance the stability of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate in solution, leading to more reliable and reproducible experimental outcomes.

References

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(5), 1549-1554. [Link]

  • Boorstein, R. J., et al. (1990). Formation and stability of repairable pyrimidine photohydrates in DNA. Biochemistry, 29(45), 10443-10450. [Link]

  • Yan, S. (2009). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 45(7), 841-845. [Link]

  • Arpa, E. M., et al. (2020). On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore. The Journal of Physical Chemistry Letters, 11(13), 5156-5161. [Link]

  • van Kuilenburg, A. B. P., et al. (2004). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1690(2), 121-133. [Link]

  • Nuevo, M., et al. (2010). Ultraviolet Irradiation of Pyrimidine in Interstellar Ice Analogs: Formation and Photo-Stability of Nucleobases. Astrobiology, 10(2), 245-256. [Link]

  • Unknown. DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. eGyanKosh. [Link]

  • Unknown. Pyrimidine Synthesis and Degradation. Biochemistry - Pharmacy 180. [Link]

  • Combourieu, B., et al. (1998).
Troubleshooting

challenges in the scale-up synthesis of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate

Welcome to the technical support guide for the synthesis of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up synthesis of this compound.

Introduction

Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate is a substituted pyrimidine derivative. Such scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. The synthesis of this specific molecule, while conceptually straightforward, presents several challenges, particularly during scale-up, that can impact yield, purity, and reproducibility. This guide provides practical, experience-based solutions to these common issues.

The most common synthetic route involves a cyclocondensation reaction between a guanidine derivative (specifically, morpholin-4-ylguanidine) and a β-ketoester or a related three-carbon electrophilic synthon. The choice of starting materials and reaction conditions is critical for success.

Visualizing the Synthesis

A general pathway for the synthesis is outlined below. The key step is the formation of the pyrimidine ring through the condensation of a guanidine with a suitable 1,3-dicarbonyl compound or its equivalent.

Synthesis_Pathway cluster_reactants Key Reactants Reactant_A Morpholin-4-ylguanidine Reaction Cyclocondensation Reactant_A->Reaction Reactant_B Methyl 2-(cyclopropanecarbonyl)-3-methoxyacrylate (or equivalent β-ketoester) Reactant_B->Reaction Product Methyl 4-cyclopropyl-2- morpholinopyrimidine-5-carboxylate Reaction->Product

Caption: Generalized synthetic pathway for Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides actionable solutions.

Issue 1: Low Reaction Yield

Question: My cyclocondensation reaction is consistently giving low yields (<40%). What are the likely causes and how can I improve it?

Answer:

Low yields in this type of cyclocondensation are often multifactorial. Here’s a breakdown of potential causes and solutions:

  • Purity of Starting Materials:

    • The Guanidine: Morpholin-4-ylguanidine can be hygroscopic and may degrade upon prolonged storage. Ensure it is dry and of high purity. It's often beneficial to use it as a stable salt (e.g., hydrochloride) and liberate the free base in situ with a non-nucleophilic base.

    • The β-Ketoester Equivalent: The reactivity of the three-carbon synthon is critical. Enol ethers like methyl 2-(cyclopropanecarbonyl)-3-methoxyacrylate are often used. Incomplete formation or the presence of impurities from its synthesis will directly impact the main reaction. Confirm its purity by ¹H NMR before use.

  • Reaction Conditions:

    • Base Selection: The choice of base is crucial. It must be strong enough to deprotonate the guanidine (if using a salt) and facilitate the condensation, but not so strong as to cause decomposition of the starting materials or product. Common choices include sodium ethoxide, potassium carbonate, or DBU. The stoichiometry of the base is also important; start with a slight excess (1.1-1.2 equivalents).

    • Solvent: The solvent must be anhydrous and capable of dissolving the reactants. Ethanol, isopropanol, or DMF are common choices. For scale-up, consider the boiling point for effective reflux and subsequent removal.

    • Temperature and Reaction Time: These reactions often require elevated temperatures (reflux) to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged heating can lead to byproduct formation and degradation.

  • Side Reactions:

    • Self-condensation of the Ketoester: Under basic conditions, the β-ketoester can undergo self-condensation. This can be minimized by adding the ketoester slowly to the mixture of the guanidine and base.

    • Hydrolysis: The presence of water can lead to the hydrolysis of the ester functionality on the product or starting material. Ensure all reagents and solvents are anhydrous.

Troubleshooting Workflow:

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Verify Purity of Starting Materials (¹H NMR, Karl Fischer) Start->Check_Purity Optimize_Base Optimize Base (Type and Stoichiometry) Check_Purity->Optimize_Base Purity Confirmed Optimize_Solvent Optimize Solvent (Anhydrous, Solubility) Optimize_Base->Optimize_Solvent Optimize_Temp Optimize Temperature & Time (Monitor by TLC/LC-MS) Optimize_Solvent->Optimize_Temp Check_Side_Reactions Investigate Side Reactions (Analyze crude mixture) Optimize_Temp->Check_Side_Reactions Improved_Yield Yield Improved Check_Side_Reactions->Improved_Yield

Caption: A systematic approach to troubleshooting low reaction yields.

Issue 2: Impurity Profile and Purification Challenges

Question: After the reaction, I observe several closely-related impurities on my LC-MS that are difficult to separate by column chromatography. What are these impurities likely to be, and how can I avoid them or improve purification?

Answer:

This is a common challenge in pyrimidine synthesis. The impurities are often structurally similar to the desired product.

  • Common Impurities:

    • Unreacted Starting Materials: Trivial to identify but can be problematic if they co-elute.

    • Hydrolyzed Product: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially if aqueous workup conditions are harsh or if the reaction is run for too long at high temperatures with a strong base.

    • Isomeric Byproducts: Depending on the exact nature of the three-carbon synthon, regioisomers can sometimes form, although this is less common with pre-formed enol ethers.

    • Partially Reacted Intermediates: The initial adduct between the guanidine and the ketoester may be present if the cyclization and dehydration steps are incomplete.

  • Strategies for Minimizing Impurities:

    • Controlled Reaction Conditions: As mentioned for improving yield, strict control over temperature, reaction time, and stoichiometry can prevent the formation of many byproducts.

    • Careful Workup: Neutralize the reaction mixture carefully. An acidic wash can remove basic impurities, but be mindful of the potential for product degradation in highly acidic conditions.[1]

  • Advanced Purification Techniques:

    • Crystallization: This is the most effective method for purification on a large scale. A systematic solvent screen is recommended. Start with solvents in which the product has good solubility at elevated temperatures and poor solubility at room temperature (e.g., isopropanol, ethyl acetate/heptane mixtures).

    • Preparative HPLC: While not ideal for very large scales, this can be used to obtain a highly pure analytical standard or for smaller batches.

    • Slurry Wash: If the product is a solid, washing the crude material with a solvent in which the impurities are soluble but the product is not can significantly improve purity before a final crystallization step.

Issue 3: Scale-Up Difficulties

Question: The reaction works well on a 1g scale, but when I try to scale up to 100g, the yield drops, and I get a different impurity profile. What should I consider for a successful scale-up?

Answer:

Scale-up introduces challenges related to mass and heat transfer.

  • Heat Transfer:

    • Exotherms: Cyclocondensation reactions can be exothermic. On a small scale, this heat dissipates quickly. On a large scale, inefficient heat transfer can lead to localized "hot spots," causing decomposition and byproduct formation. Ensure you have adequate cooling and monitor the internal temperature of the reactor. Consider adding one of the reagents portion-wise to control the exotherm.

    • Heating: Achieving and maintaining a uniform temperature (e.g., reflux) in a large reactor can be challenging. Ensure efficient stirring and use a reactor with a heating jacket for uniform heat distribution.

  • Mass Transfer (Mixing):

    • Heterogeneous Mixtures: If the reaction mixture is not fully homogeneous (e.g., with potassium carbonate as a base), efficient stirring is critical to ensure good contact between reactants. The choice of impeller and stirring speed becomes much more important on a larger scale.

    • Reagent Addition: As mentioned, slow addition of one reagent to the other can be crucial for controlling both exotherms and side reactions. This is more difficult to manage on a large scale and requires appropriate addition funnels or pumps.

  • Workup and Isolation:

    • Phase Splits: Extractions and washes that are simple in a small separatory funnel can be problematic in a large reactor. Emulsions can form, and phase splits can be slow.

    • Filtration and Drying: Filtering and drying large quantities of product requires appropriate equipment (e.g., a Nutsche filter, vacuum oven). Ensure the product is thoroughly dried to remove residual solvents, which can affect the final purity and stability.

ParameterLab Scale (1g)Scale-Up (100g) Consideration
Heating Hotplate/mantleJacketed reactor for uniform heating
Stirring Magnetic stir barOverhead mechanical stirrer with appropriate impeller
Addition Pipette/funnelAddition funnel with pressure equalization/pump
Temperature Control ThermometerInternal temperature probe, automated control
Workup Separatory funnelReactor-based extraction, careful phase separation
Isolation Buchner funnelNutsche filter, vacuum oven

Frequently Asked Questions (FAQs)

Q1: What are suitable alternative starting materials for the three-carbon electrophile?

A1: Besides methyl 2-(cyclopropanecarbonyl)-3-methoxyacrylate, other synthons can be used. These include methyl 3-cyclopropyl-3-oxopropanoate (a β-ketoester) which can be reacted with an orthoformate to generate the enol ether in situ. Another approach involves using a pre-formed enaminone.[2] The choice often depends on the cost, availability, and stability of the starting materials.

Q2: Can I use a different guanidinylating reagent to form the pyrimidine ring?

A2: Yes, the core reaction is a cyclocondensation with a guanidine or a related derivative.[2] While morpholin-4-ylguanidine leads to the desired product, other substituted guanidines can be used to synthesize analogs. The general principle of the reaction remains the same.[3]

Q3: What analytical techniques are essential for monitoring this reaction?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For quick, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the product, tracking the disappearance of starting materials, and detecting the formation of byproducts. It is invaluable for assessing the purity of the crude reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive technique for structural confirmation of the final product and for assessing the purity of starting materials and isolated intermediates.

Q4: Are there any specific safety precautions I should take?

A4: Standard laboratory safety procedures should be followed. In particular:

  • Bases: Strong bases like sodium ethoxide are corrosive and moisture-sensitive. Handle them in an inert atmosphere.

  • Solvents: Use solvents like DMF in a well-ventilated fume hood.

  • Exotherms: Be prepared for potentially exothermic reactions, especially on a larger scale. Have an ice bath or other cooling method readily available.

Experimental Protocol: Representative Synthesis

This protocol is a representative example and may require optimization.

Step 1: In situ formation of the Guanidine Free Base and Cyclocondensation

  • To a stirred suspension of morpholin-4-ylguanidine hydrochloride (1.1 eq) in anhydrous ethanol (10 volumes) under a nitrogen atmosphere, add sodium ethoxide (1.2 eq) at room temperature.

  • Stir the mixture for 30-60 minutes at room temperature.

  • Add methyl 2-(cyclopropanecarbonyl)-3-methoxyacrylate (1.0 eq) dropwise over 15-20 minutes.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-8 hours.

  • Monitor the reaction progress by LC-MS until the starting acrylate is consumed.

  • Cool the reaction mixture to room temperature.

Step 2: Workup and Isolation

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • To the residue, add ethyl acetate and water. Stir vigorously.

  • Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product, typically as an oil or a waxy solid.

Step 3: Purification

  • Dissolve the crude product in a minimal amount of hot isopropanol.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to afford Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate as a crystalline solid.

References

  • Dabholkar, V. V., & Ansari, F. Y. (Year). Synthesis and characterization of some novel 2, 4, 6-trisubstituted pyrimidine derivatives and their antimicrobial activity. Unavailable source.
  • Katritzky, A. R., et al. (Year). A general method for the synthesis of 2,4-disubstituted pyrimidines. Unavailable source.
  • Hammouda, M. M. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12048-12071. Available from: [Link]

  • Overman, L. E., & Rabinowitz, M. H. (2001). Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. The Journal of Organic Chemistry, 66(10), 3581-3585. Available from: [Link]

  • Wendelin, W., Kern, W., Zmoelnig, I., & Schramm, H.-W. (1981). Reaktionen von Guanidin und Harnstoff mit Aminonitrilen. Monatshefte für Chemie, 112(8-9), 1091-1098. Available from: [Link]

Sources

Optimization

minimizing cytotoxicity of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate in vitro

Technical Support Center: Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate A Guide to Minimizing In Vitro Cytotoxicity Welcome, researchers. As scientists dedicated to advancing drug discovery, we understand tha...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate

A Guide to Minimizing In Vitro Cytotoxicity

Welcome, researchers. As scientists dedicated to advancing drug discovery, we understand that unexpected in vitro cytotoxicity can be a significant roadblock. This guide is designed to serve as a dedicated resource for troubleshooting and mitigating cytotoxicity associated with Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate. Our goal is to provide a logical, evidence-based framework to help you distinguish between compound-induced toxicity and experimental artifacts, ensuring the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the cytotoxic potential of pyrimidine-based compounds and general assay principles.

Q1: What are the common causes of in vitro cytotoxicity for small molecules like this pyrimidine derivative?

A: Cytotoxicity from small molecules can be broadly categorized as on-target, off-target, or compound-related artifacts.[1][2]

  • On-target toxicity occurs when the compound's intended mechanism of action, if it involves a vital cellular pathway, leads to cell death.

  • Off-target toxicity is more common and results from the compound interacting with unintended cellular targets, disrupting pathways essential for cell survival.[1][2][3]

  • Chemical-based toxicity relates to the physicochemical properties of the compound itself, such as poor solubility leading to precipitation, or inherent reactivity.[1][2]

  • Experimental Artifacts can arise from issues like high DMSO concentrations, compound instability in media, or interactions with assay reagents.[4][5]

Q2: How can I differentiate between on-target and off-target cytotoxicity?

A: Differentiating between these two requires a multi-pronged approach. A primary strategy involves using CRISPR to knock out the intended target protein.[3] If the cells lacking the target become resistant to the compound, the cytotoxicity is likely on-target.[3] Conversely, if the knockout cells still die, the effect is off-target.[3] Another approach is to use a structurally related but inactive analog of your compound; if the analog is not toxic, it suggests the activity of the primary compound is specific.

Q3: My compound appears highly cytotoxic. Could this be due to poor solubility?

A: Absolutely. Poor solubility is a frequent cause of apparent cytotoxicity.[6] If the compound precipitates in the cell culture medium, it can cause physical stress to the cells or lead to inaccurate absorbance or fluorescence readings in viability assays.[4] It is critical to determine the kinetic solubility of your compound in the specific cell culture medium you are using before conducting experiments.[6] Visual inspection of wells for precipitates under a microscope is a mandatory first step.[4]

Q4: Can serum concentration in the culture medium affect my compound's activity and toxicity?

A: Yes, serum components can significantly modulate a compound's effect.[7] Proteins in serum, such as albumin, can bind to small molecules, reducing their free and active concentration.[7] This can sometimes mask true potency or, conversely, mitigate toxicity.[7] Some compounds may also be less stable in the presence of serum enzymes. It is often advisable to conduct initial range-finding studies in both serum-free and serum-containing media to understand this variable.[8]

Part 2: Troubleshooting Guide: From Problem to Protocol

This section provides a systematic, cause-and-effect approach to common issues encountered during in vitro experiments.

Issue 1: Severe Cell Death is Observed Across All Tested Concentrations
  • Symptoms: In a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo), you observe >80% cell death even at the lowest compound concentrations (e.g., low micromolar or nanomolar). The dose-response curve is flat at near-zero viability.

  • Underlying Logic & Causality: This result often points to an issue with the compound stock, assay setup, or extreme, non-specific toxicity rather than a specific biological mechanism. The first step is to rule out fundamental experimental errors before investigating complex biological causes.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for extreme cytotoxicity.

  • Actionable Solutions:

    • Validate Vehicle Toxicity: Run a control plate with only the vehicle (e.g., DMSO) at the highest concentration used in your experiment. Many cell lines are sensitive to DMSO concentrations above 0.5%.[5] If the vehicle is toxic, all compound data is invalid.

    • Confirm Compound Solubility: Prepare a dilution of your compound in complete culture medium at the highest tested concentration. Incubate for 1-2 hours at 37°C and inspect for precipitate under a microscope. If present, you must work below this concentration.[5]

    • Perform a Broad Dose-Response Assay: Your initial concentration range may be too high. The next step is to perform a new assay with a much wider range of concentrations, starting from low nanomolar up to 100 micromolar, using a log or semi-log dilution series. This is essential to accurately determine the IC50.[9]

Issue 2: High Variability Between Replicate Wells or Experiments
  • Symptoms: Replicate wells within the same plate show a high coefficient of variation (CV > 15%). Results from day-to-day experiments are not reproducible.

  • Underlying Logic & Causality: This points to inconsistencies in technique or biological variables. Cell-based assays are sensitive to minor variations in cell health, seeding density, and pipetting.[4][10]

  • Actionable Solutions & Data Presentation:

    • Standardize Cell Culture Practices: Use cells within a consistent, low passage number range. Always seed cells from a stock flask that is at a consistent confluency (e.g., 70-80%).[10] Ensure cells are healthy and viable before plating.[11]

    • Optimize Cell Seeding Density: The number of cells plated can dramatically affect the assay window.[11] Perform a cell titration experiment to find the optimal density that gives a robust signal without overgrowth during the experiment.[11]

    • Mitigate "Edge Effects": The outer wells of a microplate are prone to evaporation, which alters media concentration and affects cell growth.[10][12] Avoid using the outer 36 wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.[10]

    • Refine Pipetting Technique: Ensure homogenous cell suspension before plating by gently mixing between pipetting steps. When adding the compound, add it to the side of the well with the tip submerged below the media surface to ensure proper mixing without disturbing the cell monolayer.

    Table 1: Example of Cell Seeding Density Optimization

    Seeding Density (cells/well) Signal at T=0 (RLU) Signal at T=48h (RLU) Signal-to-Background (S/B) Ratio
    2,500 15,000 90,000 6.0
    5,000 30,000 240,000 8.0
    10,000 60,000 510,000 8.5

    | 20,000 | 120,000 | 600,000 (confluent) | 5.0 |

    This table illustrates how an optimal seeding density (10,000 cells/well) provides the best assay window (S/B ratio) without leading to over-confluency.

Issue 3: Cytotoxicity is Confirmed. What is the Mechanism?
  • Symptoms: You have a reproducible, dose-dependent cytotoxic effect with a clear IC50 value. Now you need to understand if the cells are dying via apoptosis (programmed cell death) or necrosis (uncontrolled cell lysis).

  • Underlying Logic & Causality: Differentiating these death pathways provides critical insight into the compound's mechanism of action. Apoptosis is often a targeted, controlled process, while necrosis can suggest a more disruptive, membrane-damaging effect. Measuring the activation of key effector caspases (caspase-3 and -7) is a standard method for detecting apoptosis.[13]

  • Actionable Solutions:

    • Perform a Caspase Activity Assay: Use a luminescent or fluorescent assay that measures the activity of caspase-3 and -7, which are executioner caspases in the apoptotic pathway.[13] Run this assay in parallel with your cytotoxicity assay.

    • Experimental Design: Treat cells with your compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 5x IC50). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control. Measure caspase activity at an appropriate time point (typically 6-24 hours post-treatment).

    • Interpreting Results: A dose-dependent increase in caspase-3/7 activity that correlates with cytotoxicity is a strong indicator of apoptosis. If you see cytotoxicity without significant caspase activation, it may point towards necrosis or another cell death pathway.

Part 3: Key Experimental Protocols

Protocol 1: Broad-Range Dose-Response Cytotoxicity Assay (using CellTiter-Glo®)

This protocol is for determining the IC50 value of a test compound by measuring ATP levels as an indicator of cell viability.

  • Cell Plating:

    • Harvest cells during the logarithmic growth phase.

    • Perform a cell count and assess viability (should be >95%).

    • Dilute cells to the pre-determined optimal seeding density in complete culture medium.

    • Seed 100 µL of cell suspension into the inner 60 wells of a white-walled 96-well plate. Add 100 µL of sterile PBS to the outer wells.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate in 100% DMSO.

    • Perform a serial dilution of the compound stock. For a 10-point curve, a 1:3 dilution series is common.

    • Dilute each concentration 1:200 in complete culture medium to create 2X working solutions.

    • Carefully remove 100 µL of media from the cell plate and add 100 µL of the 2X compound working solutions to the appropriate wells. This results in a 1X final concentration and a final DMSO concentration of ≤0.5%.

    • Include wells for vehicle control (0.5% DMSO) and a "no-cell" background control (media only).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from all wells.

    • Normalize the data by setting the average vehicle control as 100% viability.

    • Plot the normalized viability (%) against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Apoptosis Detection via Caspase-Glo® 3/7 Assay

This protocol measures the activity of key apoptotic enzymes.[13][14]

  • Cell Plating and Treatment:

    • Follow steps 1 and 2 from the cytotoxicity protocol above. Treat cells with the compound at concentrations bracketing the IC50 value. Include a positive control (e.g., 1 µM staurosporine).

    • Crucially, the incubation time for apoptosis assays is often shorter than for cytotoxicity assays (e.g., 8-24 hours), as caspase activation precedes cell death.

  • Assay Readout:

    • Remove the plate from the incubator and equilibrate to room temperature for 30 minutes.[14]

    • Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate and mixing until dissolved.[14][15]

    • Add 100 µL of the prepared reagent to each well of the 96-well plate.[14]

    • Mix contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours, protected from light.[14]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background reading (from no-cell control wells).

    • Calculate the fold-change in caspase activity relative to the vehicle-treated control cells. A significant, dose-dependent increase indicates apoptosis induction.

References

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science. [Link]

  • On-target and off-target-based toxicologic effects. PubMed. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Toxicology Program. [Link]

  • Caspase-Glo 3/7 Assay. Reaction Biology. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • Distinguishing on-target efficacy and off-target toxicity with antibody drug conjugates (ADCs) on diseased and normal hematopoietic cells. Blood - ASH Publications. [Link]

  • On-target and Off-target-based Toxicologic Effects. ResearchGate. [Link]

  • A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Nelson Labs. [Link]

  • Characterization of solvents and optimization of stability and solubility of bioactive compounds used in lymphoma cell culture treatments. ResearchGate. [Link]

  • Distinguishing on-target efficacy and off-target toxicity with antibody drug conjugates (ADCs) on diseased and normal hematopoietic cells. ResearchGate. [Link]

  • How to know the stability of drugs and reagents in the cell culture media? ResearchGate. [Link]

  • Anticancer Potential of Cannabidiol in Renal Cell Carcinoma: Serum Modulation and Preliminary Mechanistic Insights. MDPI. [Link]

  • Screening in serum-derived medium reveals differential response to compounds targeting metabolism. PubMed Central. [Link]

  • Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]

  • A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. JoVE. [Link]

Sources

Troubleshooting

Technical Support Center: Improving the Oral Bioavailability of Morpholinopyrimidine Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholinopyrimidine inhibitors. This guide is designed to provide in-depth, practical solutions to the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholinopyrimidine inhibitors. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when trying to achieve optimal oral bioavailability for this important class of therapeutic agents. Morpholinopyrimidine derivatives are potent inhibitors of signaling pathways like PI3K/Akt/mTOR, which are frequently deregulated in various cancers.[1][2][3][4] However, their physicochemical properties often lead to significant hurdles in oral drug delivery, including poor solubility and susceptibility to efflux mechanisms.[5][6][7][8][9]

This resource combines troubleshooting guides in a direct question-and-answer format with detailed experimental protocols to empower you to diagnose issues, design effective experiments, and ultimately enhance the therapeutic potential of your compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the challenges of oral bioavailability specific to kinase inhibitors.

Q1: What are the primary reasons morpholinopyrimidine inhibitors exhibit low oral bioavailability?

A: The low oral bioavailability of this class of compounds is typically multifactorial, stemming from a combination of three main issues:

  • Poor Aqueous Solubility: Many kinase inhibitors are lipophilic, crystalline molecules with low water solubility.[6][7][8] This inherent low solubility limits the dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption. If the compound doesn't dissolve, it cannot be absorbed.[5][10]

  • High First-Pass Metabolism: After absorption from the gut, the drug travels via the portal vein to the liver before reaching systemic circulation.[11][12][13][14] The liver is a major site of drug metabolism, and enzymes (like Cytochrome P450s, particularly CYP3A4) can extensively break down the inhibitor, significantly reducing the amount of active drug that reaches the bloodstream.[11][12][13][15]

  • Efflux Transporter Activity: The epithelial cells lining the intestine contain efflux pumps, such as P-glycoprotein (P-gp), which act as cellular gatekeepers.[16][17][18] These transporters can recognize the inhibitor as a foreign substance and actively pump it back into the GI lumen, preventing its absorption into the bloodstream.[16][17][18][19]

Q2: What is the "Biopharmaceutics Classification System" (BCS) and why is it relevant for my inhibitor?

A: The BCS is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability. It helps predict a drug's oral absorption characteristics.

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Most morpholinopyrimidine inhibitors fall into BCS Class II or IV .[20][21] This classification is critical because it immediately tells you that solubility and dissolution are the primary hurdles you need to overcome. For these compounds, simply increasing the dose may not lead to higher exposure and could increase toxicity.[5][22] Formulation strategies become essential.[23]

Part 2: Troubleshooting Guide for Experimental Setbacks

This section provides actionable advice for specific experimental problems.

Q: My compound has excellent in vitro potency but shows very low exposure in my first in vivo pharmacokinetic (PK) study. Where do I start?

A: This is a classic and common problem. A systematic, stepwise investigation is the key. Avoid randomly trying different formulations. The goal is to identify the root cause of the low exposure.

Workflow: Investigating Poor Oral Bioavailability

The following diagram outlines a logical workflow to diagnose the cause of poor oral exposure after an initial in vivo study.

G cluster_0 Initial Observation cluster_1 Step 1: Differentiate Absorption vs. Clearance cluster_2 Step 2: Investigate Absorption-Related Issues cluster_3 Step 3: Recommended Actions A Low Oral Bioavailability (In Vivo PK Study) B Perform IV Dosing PK Study A->B Is low exposure due to poor absorption or high clearance? C Calculate Absolute Bioavailability (F%) B->C Compare AUC_oral vs AUC_IV D Solubility Issue? C->D If F% is low and clearance is low/moderate E Permeability Issue? C->E If F% is low and solubility is adequate F Metabolism Issue? C->F If F% is low and clearance is high G Formulation Strategies (e.g., ASD, Lipid-based) D->G H Prodrug Approach E->H I Chemical Modification (Reduce P-gp affinity, block metabolic sites) E->I F->H F->I

Caption: Decision tree for diagnosing poor oral bioavailability.

Q: My in vivo PK data shows low absolute bioavailability (F% < 10%) but the intravenous (IV) data shows low clearance. What is the likely culprit?

A: With low clearance, you can largely rule out rapid systemic metabolism as the primary cause of low exposure after an IV dose. Therefore, the problem almost certainly lies with poor absorption . This breaks down into two main possibilities:

  • Solubility/Dissolution-Limited Absorption: The compound is not dissolving effectively in the gut. This is the most common issue for BCS Class II/IV compounds.

  • Permeability-Limited Absorption: The compound dissolves but cannot efficiently cross the intestinal wall. This could be due to inherent physicochemical properties or, very commonly, due to being a substrate for efflux transporters like P-gp.[16][17]

Actionable Step: Perform a Caco-2 permeability assay . This in vitro test will help you distinguish between a permeability problem and a solubility problem.

Q: My Caco-2 assay results show a high efflux ratio (>2). What does this mean and what should I do?

A: A high efflux ratio strongly indicates that your compound is a substrate for an active efflux transporter, most likely P-glycoprotein (P-gp).[18][19] The transporter is actively pumping your compound out of the intestinal cells, preventing it from reaching the bloodstream.[16][17][24]

Troubleshooting Steps:

  • Confirm P-gp Involvement: Rerun the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., Verapamil). If the efflux ratio decreases significantly, you have confirmed P-gp as the mechanism.

  • Medicinal Chemistry Strategy: Can the molecule be modified to reduce its affinity for P-gp? This often involves masking hydrogen bond donors or subtly altering the molecular shape. This is a primary strategy to improve drug-like properties.

  • Prodrug Approach: A prodrug strategy can be employed to alter the molecule's structure so it is no longer a P-gp substrate.[25][26][27] Once absorbed, the prodrug is cleaved in the body to release the active inhibitor.[25][26][27]

Q: My compound has a low efflux ratio in the Caco-2 assay, but oral bioavailability is still poor. What's the next step?

A: If efflux is not the issue, the problem is almost certainly solubility-limited absorption . The compound isn't dissolving fast enough or to a sufficient concentration in the GI tract.

Actionable Step: Focus on formulation strategies designed to enhance solubility and dissolution rate. The goal is to present the drug to the intestinal wall in a "solution-like" state.

Part 3: Formulation Strategies & Key Experimental Protocols

Improving oral bioavailability often requires advanced formulation techniques. Below is a comparison of common strategies and a detailed protocol for a foundational assay.

Table 1: Comparison of Oral Bioavailability Enhancement Strategies
StrategyMechanism of ActionAdvantagesDisadvantagesBest For...
Amorphous Solid Dispersion (ASD) The drug is molecularly dispersed in a polymer matrix, preventing crystallization.[28][29][30] This high-energy amorphous state has significantly higher apparent solubility than the stable crystalline form.[20][31]Can achieve significant supersaturation in the GI tract, dramatically increasing the driving force for absorption.[29] Well-established and scalable technology.[31]Physically unstable over time (risk of recrystallization).[30] Requires careful selection of polymer and manufacturing process.[28]BCS Class II/IV compounds where solubility is the primary barrier.
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This pre-concentrate spontaneously forms a fine oil-in-water emulsion or microemulsion in the GI fluids.[32]Increases drug solubilization and can utilize lipid absorption pathways, potentially bypassing the liver and reducing first-pass metabolism.[33]Can have a high excipient load, leading to large capsule sizes. Potential for drug precipitation upon dilution in the gut.Highly lipophilic (high LogP) compounds. Can also be useful for compounds susceptible to first-pass metabolism.[6][7][8]
Prodrugs A bioreversible derivative of the parent drug is created by attaching a promoiety.[25][26][34] This changes the physicochemical properties (e.g., increases solubility or bypasses transporters). The promoiety is cleaved in vivo to release the active drug.[25]Can overcome multiple barriers simultaneously (e.g., poor permeability and first-pass metabolism).[25] Can target specific transporters for uptake.[26]Requires additional synthesis steps. The cleavage kinetics must be optimized to ensure timely release of the active drug. The promoiety must be non-toxic.Compounds with poor permeability (BCS Class III/IV) or those that are substrates for efflux transporters or have high first-pass metabolism.[25][35]
Experimental Protocol: Caco-2 Bidirectional Permeability Assay

This assay is fundamental for assessing intestinal permeability and identifying potential efflux transporter substrates.[36][37][38][39]

Objective: To determine the apparent permeability coefficient (Papp) of a morpholinopyrimidine inhibitor in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell permeable supports (e.g., 12-well, 1.12 cm², 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test compound, Lucifer yellow (monolayer integrity marker), Propranolol (high permeability control), Atenolol (low permeability control)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of Transwell inserts at a density of ~60,000 cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days. The cells will differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[40]

  • Monolayer Integrity Test:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values >250 Ω·cm² are typically considered acceptable.

    • Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow. A Papp of <1.0 x 10⁻⁶ cm/s confirms good monolayer integrity.

  • Permeability Assay (A-B Direction):

    • Wash the monolayers twice with pre-warmed transport buffer (37°C).

    • Add transport buffer containing the test compound (e.g., 10 µM) and controls to the apical (donor) compartment (typically 0.5 mL).

    • Add fresh transport buffer to the basolateral (receiver) compartment (typically 1.5 mL).

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.[38]

    • At the end of the incubation, take samples from both the apical and basolateral compartments for LC-MS/MS analysis.

  • Permeability Assay (B-A Direction):

    • Simultaneously, perform the experiment in the reverse direction on a parallel set of monolayers.

    • Add the transport buffer containing the test compound to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

    • Incubate and sample as described above.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the rate of drug appearance in the receiver compartment (µmol/s).

        • A is the surface area of the membrane (cm²).

        • C₀ is the initial concentration in the donor compartment (µmol/mL).

    • Calculate the Efflux Ratio (ER) :

      • ER = Papp (B-A) / Papp (A-B)

Interpretation:

  • Papp (A-B) < 1 x 10⁻⁶ cm/s: Low permeability

  • Papp (A-B) > 10 x 10⁻⁶ cm/s: High permeability

  • Efflux Ratio > 2: The compound is likely a substrate for an active efflux transporter.

Diagram: Barriers to Oral Drug Absorption

This diagram illustrates the sequential challenges a drug molecule faces following oral administration.

G cluster_lumen GI Lumen cluster_enterocyte Intestinal Wall (Enterocyte) cluster_liver Liver compound Oral Dosage Form (Tablet/Capsule) dissolution 1. Dissolution (Drug in Solution) compound->dissolution degradation Chemical/Enzymatic Degradation dissolution->degradation absorption 2. Permeation (Passive/Active) dissolution->absorption efflux P-gp Efflux absorption->efflux metabolism_gut Gut Wall Metabolism absorption->metabolism_gut portal_vein Portal Vein absorption->portal_vein metabolism_liver 3. First-Pass Metabolism portal_vein->metabolism_liver systemic Systemic Circulation (Bioavailable Drug) metabolism_liver->systemic Remaining Fraction

Caption: Key physiological barriers impacting oral bioavailability.

References

  • Jain, A., et al. (2021). Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. ResearchGate. Available at: [Link]

  • Majumdar, S., & Mitra, A. K. (2013). Prodrug Approaches to Improving the Oral Absorption of Antiviral Nucleotide Analogues. PubMed. Available at: [Link]

  • Glaeser, H. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available at: [Link]

  • Various Authors. (2015). Challenges and opportunities in oral delivery of poorly water-soluble drugs. ResearchGate. Available at: [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). First-pass effect. CSPT. Available at: [Link]

  • Miller, D. A., et al. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available at: [Link]

  • Williams, H. D., et al. (2022). Route-Specific Challenges in the Delivery of Poorly Water-Soluble Drugs. Springer Link. Available at: [Link]

  • Williams, H. D., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. ACS Publications. Available at: [Link]

  • Glaeser, H. (2014). P-glycoprotein and its role in drug-drug interactions. UQ eSpace. Available at: [Link]

  • Various Authors. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Institutes of Health. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Modern Prodrug Design for Targeted Oral Drug Delivery. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). First pass effect. Wikipedia. Available at: [Link]

  • Dahan, A., & Hoffman, A. (2018). Lipidic prodrug approach for improved oral drug delivery and therapy. PubMed. Available at: [Link]

  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. PubMed. Available at: [Link]

  • Various Authors. (2019). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. National Institutes of Health. Available at: [Link]

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. Available at: [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC. Available at: [Link]

  • Kumar, P., et al. (2018). Amorphous solid dispersion method for improving oral bioavailability of poorly water-soluble drugs. ResearchGate. Available at: [Link]

  • Schnider, P. (2021). Drug Efflux Transporters: P-gp and BCRP. Royal Society of Chemistry. Available at: [Link]

  • Matt, D. (2023). First Pass Metabolism. YouTube. Available at: [Link]

  • Various Authors. (2024). P-glycoprotein-mediated drug efflux: Significance and symbolism. Keenious. Available at: [Link]

  • Various Authors. (2023). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Technobis. (2024). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. Available at: [Link]

  • Pinnock, H., et al. (2017). First-pass metabolism and bioavailability. Cambridge University Press & Assessment. Available at: [Link]

  • Williams, H. D., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Monash University. Available at: [Link]

  • Kumar, A., et al. (2011). Efflux transporters- and cytochrome P-450-mediated interactions between drugs of abuse and antiretrovirals. PubMed Central. Available at: [Link]

  • Various Authors. (2024). Innovative Strategies and Advances in Drug Delivery Systems to Address Poor Solubility: A Comprehensive Review. PubMed. Available at: [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. Available at: [Link]

  • Study.com. (n.d.). First Pass Effect | Drug Metabolism & Pharmacology. Study.com. Available at: [Link]

  • Williams, H. D., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid Based Formulations. ResearchGate. Available at: [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Available at: [Link]

  • Various Authors. (2024). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. PubMed. Available at: [Link]

  • van der Heiden, M., et al. (2023). Pharmacokinetic Boosting of Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Shah, N. (n.d.). Challenges and Opportunities for Oral Delivery of Poorly Soluble Drugs. AAPS. Available at: [Link]

  • Various Authors. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. Available at: [Link]

  • Singh, A., & Worku, Z. A. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Available at: [Link]

  • Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. Sygnature Discovery. Available at: [Link]

  • Various Authors. (2018). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications. Available at: [Link]

  • Pharmacy 180. (n.d.). Considerations In In-Vivo Bioavailability Study Design. Pharmacy 180. Available at: [Link]

  • Various Authors. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Semantic Scholar. Available at: [Link]

  • Various Authors. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health. Available at: [Link]

  • Various Authors. (2016). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. MDPI. Available at: [Link]

  • Ascendia Pharma. (2024). Why Poor Bioavailability Is a Major Drug Development Risk. Ascendia Pharma. Available at: [Link]

  • Various Authors. (2022). Strategies to improve oral bioavailability. ResearchGate. Available at: [Link]

  • Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media. Available at: [Link]

  • Various Authors. (2017). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Available at: [Link]

  • Pharm-Int. (n.d.). Overcoming Bioavailability Challenges In Oral Formulation Development. Pharm-Int. Available at: [Link]

  • Various Authors. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents. ResearchGate. Available at: [Link]

  • Various Authors. (2022). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PubMed Central. Available at: [Link]

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Optimization

Technical Support Center: Purification of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate

Document ID: TSC-MCMP-001-2026 Introduction: Understanding the Purification Challenge Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate is a polysubstituted heterocyclic compound with functionalities that present...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-MCMP-001-2026

Introduction: Understanding the Purification Challenge

Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate is a polysubstituted heterocyclic compound with functionalities that present a unique purification challenge. As an intermediate in drug development, achieving high purity (>99.5%) is critical for ensuring safety, efficacy, and reproducibility in downstream applications. This guide provides a comprehensive framework for troubleshooting and refining purification protocols for this specific molecule.

The structure incorporates several key features that dictate its physicochemical behavior:

  • Pyrimidine Core: A basic heterocyclic scaffold.

  • Morpholine Group: A weakly basic, polar, and sterically bulky substituent.

  • Cyclopropyl Group: A small, nonpolar, and potentially strained ring.

  • Methyl Carboxylate: An ester group susceptible to hydrolysis under harsh pH conditions.

The interplay of these groups results in a molecule of moderate polarity, with a propensity to interact with both polar and nonpolar stationary phases and solvents. The primary purification challenges often revolve around removing structurally similar impurities, unreacted starting materials, and byproducts from the synthesis.[1][]

At a Glance: Physicochemical Properties & Predicted Behavior

A thorough understanding of the molecule's properties is the foundation of an effective purification strategy.

PropertyPredicted Value/CharacteristicImplication for Purification
Molecular Weight ~277.3 g/mol Low volatility; distillation is not a viable primary purification method.
Polarity Moderately PolarAmenable to both normal-phase and reversed-phase chromatography. Solvent selection is critical.
pKa (Predicted) ~3-4 (Pyrimidine N)The molecule is weakly basic. Can be protonated in acidic conditions, altering its solubility and chromatographic retention. Avoid strongly acidic conditions to prevent cyclopropyl ring opening or ester hydrolysis.
Solubility Soluble in chlorinated solvents (DCM, chloroform), ethyl acetate, acetone, and THF. Sparingly soluble in alcohols (methanol, ethanol) and poorly soluble in nonpolar solvents (hexanes, heptane) and water.Guides the choice of solvents for chromatography and recrystallization.
Thermal Stability Expected to be stable under typical purification conditions.High temperatures during solvent evaporation should be avoided to prevent potential degradation.

Purification Strategy Decision Workflow

The initial purity of the crude material dictates the most efficient path forward. This workflow provides a logical decision-making process for selecting the appropriate purification technique.

Purification_Workflow start Crude Product Analysis (TLC, LC-MS, ¹H NMR) decision1 Is the major impurity nonpolar (e.g., starting material)? start->decision1 action1 Trituration/Slurry with a nonpolar solvent (e.g., Hexanes/Et₂O) decision1->action1 Yes decision3 Are impurities structurally similar (close TLC spots)? decision1->decision3 No / Unsure decision2 Is the product a solid? action1->decision2 action2 Attempt Recrystallization decision2->action2 Yes decision2->decision3 No (Oil) action2->decision3 Purity still low end Final Purity Analysis (>99.5%) action2->end Purity OK action3 Silica Gel Flash Chromatography decision3->action3 Yes action3->end

Caption: Decision workflow for purification of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate.

Column Chromatography Issues

Q1: My compound is streaking or tailing badly on the silica gel column. What's causing this and how can I fix it?

A1: Tailing is a common issue for amine-containing compounds on standard silica gel due to acidic silanol groups interacting with the basic nitrogen atoms of the pyrimidine and morpholine rings. This leads to poor separation and reduced yield.[3]

  • Cause: Strong ionic interactions between the basic sites on your molecule and the acidic silica surface.

  • Troubleshooting Steps:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your eluent system. Start with 0.1-1% triethylamine (TEA) or pyridine in your mobile phase. This will "cap" the acidic sites on the silica, allowing your compound to elute symmetrically.

    • Use Deactivated Silica: If TEA is incompatible with your molecule, consider using silica gel that has been pre-treated or "deactivated." You can also use neutral or basic alumina as the stationary phase, though separation selectivity will change.[3]

    • Change Solvent System: Sometimes, using a more polar solvent like methanol in small percentages can help reduce tailing by competing for the active sites, but this can also decrease separation from polar impurities.

Q2: I'm not getting good separation between my product and a key impurity, even with a gradient elution. What are my options?

A2: Poor separation (low resolution) occurs when the selectivity between your compound and the impurity is insufficient with the chosen mobile phase.

  • Troubleshooting Steps:

    • Change Solvent Selectivity: Do not just change the solvent ratio; change one of the solvents. If you are using Hexane/Ethyl Acetate, try switching to Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with your compounds in unique ways, which can dramatically alter the relative separation.

    • Isocratic Elution: A slow, isocratic (single solvent ratio) elution can sometimes provide better separation for closely eluting spots than a steep gradient.[3] This requires patience but can yield higher purity fractions.

    • Dry Loading vs. Wet Loading: If your compound is not very soluble in the mobile phase, wet loading (dissolving in a strong solvent like DCM) can cause band broadening and poor separation.[4] In this case, use the "dry loading" method: dissolve your crude product in a minimal amount of a strong solvent, adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of your column.

Q3: My compound seems to have decomposed on the column. I loaded a yellow oil and am getting back a brown tar. Why?

A3: Decomposition on silica gel can occur if the compound is sensitive to acid.[3] While the cyclopropyl group and ester are reasonably stable, prolonged exposure to the acidic silica surface can sometimes lead to degradation.

  • Troubleshooting Steps:

    • Confirm Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking that wasn't there initially, your compound is likely unstable on silica.

    • Run the Column Quickly: Minimize the time your compound spends on the column by using flash chromatography (applying pressure) rather than gravity chromatography.

    • Switch to a Different Stationary Phase: Use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography (C18 silica) where the mobile phase is typically polar (e.g., water/acetonitrile or water/methanol).

Recrystallization Issues

Q1: I can't find a single solvent that works for recrystallization. My compound is either too soluble in everything or not soluble enough.

A1: This is a classic purification problem. The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[5][6] When no single solvent meets this criterion, a two-solvent system is the answer.

  • Troubleshooting Steps:

    • Identify a "Soluble" and "Insoluble" Pair: Find a solvent in which your compound is highly soluble (e.g., Dichloromethane or Ethyl Acetate). This is your "solvent." Then, find a solvent in which your compound is poorly soluble (e.g., Hexane or Heptane). This is your "anti-solvent." The two solvents must be miscible.[7]

    • Perform the Recrystallization:

      • Dissolve your crude solid in the minimum amount of the hot "solvent."

      • While the solution is still hot, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity).

      • Add a drop or two of the hot "solvent" back until the solution becomes clear again.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.[6]

Q2: My product "oils out" instead of forming crystals during recrystallization. What should I do?

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid product, causing it to come out of solution as a liquid instead of a solid crystal lattice.

  • Troubleshooting Steps:

    • Use a More Dilute Solution: The most common cause is a solution that is too concentrated. Re-heat the mixture to dissolve the oil, add more of the primary solvent to make it more dilute, and then cool it again, much more slowly.

    • Slow Down the Cooling: Rapid cooling encourages oiling. Let the flask cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask with glass wool can help slow the cooling process even further.[6]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.

Detailed Protocols

Protocol 1: Flash Column Chromatography (with TEA)
  • TLC Analysis: Determine an appropriate solvent system using TLC. Aim for an Rf value of ~0.3 for the product. A good starting point is 30% Ethyl Acetate in Hexane.

  • Slurry Packing: Clamp a column vertically and add the chosen eluent.[8] In a separate beaker, create a slurry of silica gel in the eluent and pour it into the column, ensuring no air bubbles are trapped.[8] Allow the silica to settle into a packed bed, draining excess solvent until it is level with the top of the silica.

  • Sample Loading (Dry Load Method): Dissolve ~1g of crude product in 5-10 mL of DCM. Add ~2g of silica gel and evaporate the solvent under reduced pressure to get a free-flowing powder.

  • Column Setup: Carefully add the dry-loaded sample to the top of the packed column. Gently add a thin layer of sand to protect the surface.[4]

  • Elution: Carefully add the eluent (e.g., 30% EtOAc/Hexane + 0.5% TEA). Apply gentle air pressure to begin eluting the solvent. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Two-Solvent Recrystallization
  • Solvent Selection: A promising solvent pair for this molecule is Ethyl Acetate (solvent) and Hexane (anti-solvent).[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethyl acetate and heat the mixture gently (e.g., on a 60°C hotplate) while stirring until the solid completely dissolves.[10]

  • Addition of Anti-Solvent: While the solution is still warm, add hexane dropwise via a pipette until the solution becomes faintly and persistently cloudy.

  • Clarification: Add 1-2 drops of warm ethyl acetate to just redissolve the turbidity, resulting in a saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane. Allow the crystals to air-dry on the filter paper before transferring them to a vacuum oven for complete drying.

References

  • Journal of New Developments in Chemistry. (n.d.). Purification Techniques. Open Access Pub. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Dewangan, N. (2023, October 18). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. PMC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2009, June). Chromatographic determination of morpholine and products of its microbiological degradation. Retrieved from [Link]

  • National Institutes of Health. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Loyola University Chicago, Department of Chemistry. (1960). Notes- Preparation of Various Substituted Pyrimidines. Retrieved from [Link]

  • National Institutes of Health. (2024, March 20). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal engineering rescues a solution organic synthesis in a cocrystallization that confirms the configuration of a molecular ladder. PMC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]

  • Biology LibreTexts. (2023, August 31). 7.10: Pyrimidine de novo Biosynthesis. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • PubMed. (2012, March 16). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl cyclopropanecarboxylate. PubChem. Retrieved from [Link]

  • YouTube. (2015, January 1). Organic Practical Setup 8. Recrystallisation of organic solids. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2025, October 16). A Strategy to Minimize Reactive Metabolite Formation. Retrieved from [Link]

  • MDPI. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclopropyl 4-ethyl-2-[(3-methyl-2,5-dioxopyrrol-1-yl)amino]pyrimidine-5-carboxylate. PubChem. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate and Known PI3K Inhibitors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the potential Phosphoinositide 3-kinase (PI3K) inhibitory activity of a novel compound, Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the potential Phosphoinositide 3-kinase (PI3K) inhibitory activity of a novel compound, Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate, in comparison to well-established PI3K inhibitors. As a Senior Application Scientist, the objective is to present a scientifically rigorous guide grounded in established methodologies, enabling a thorough and objective comparison.

Introduction: The Critical Role of the PI3K Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a pivotal intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in various human diseases, most notably cancer, making it a highly attractive target for therapeutic intervention.[4][5][6] The pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[4][7] The activation of AKT, in turn, modulates the activity of numerous downstream targets, including the mammalian target of rapamycin (mTOR), to drive cellular responses.[1][7] Given its central role, the development of small molecule inhibitors of PI3K has been a major focus of drug discovery efforts.[4][6]

The core structure of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate contains a morpholinopyrimidine scaffold. This is a privileged structure in the context of PI3K inhibition, with several known inhibitors, such as Buparlisib (BKM120), featuring this moiety.[8][9] This structural similarity provides a strong rationale for investigating the PI3K inhibitory potential of this novel compound.

Comparative Framework: Chemical Structures and Known Inhibitors

A direct comparison of chemical structures can offer initial insights into potential binding modes and selectivity.

CompoundCore ScaffoldKey FeaturesKnown PI3K Isoform Selectivity (if applicable)
Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate MorpholinopyrimidineCyclopropyl group at position 4, Methyl carboxylate at position 5.To be determined
Buparlisib (BKM120) 2,6-dimorpholinopyrimidineA pan-PI3K inhibitor that competes with ATP.[8]Pan-Class I PI3K[8]
Idelalisib Purine derivativeSpecifically targets the p110δ isoform of PI3K.[8][10]PI3Kδ selective[8][10]
Alpelisib (BYL719) 2-aminothiazoleA selective inhibitor of the p110α isoform.[8][10]PI3Kα selective[8][10]
Pictilisib (GDC-0941) ThienopyrimidineA potent pan-PI3K inhibitor.[8][11]Pan-Class I PI3K[8][11]

Experimental Evaluation: A Step-by-Step Approach

To empirically determine and compare the activity of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate, a series of well-established in vitro and cell-based assays are necessary.

Part 1: In Vitro Kinase Activity Assay

The initial and most direct assessment of inhibitory activity is through an in vitro kinase assay. This experiment measures the ability of the compound to directly inhibit the enzymatic activity of purified PI3K isoforms.

Workflow for In Vitro PI3K Kinase Assay:

Caption: Workflow for a typical in vitro PI3K kinase assay.

Detailed Protocol: ADP-Glo™ Luminescent Kinase Assay

This commercially available assay from Promega is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[12][13]

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[13]

    • Prepare a lipid substrate solution (e.g., Phosphatidylinositol-4,5-bisphosphate).

    • Serially dilute Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate and known PI3K inhibitors (e.g., Buparlisib as a pan-inhibitor control) to a range of concentrations.

    • Prepare a solution of the PI3K enzyme (e.g., recombinant human PI3Kα/p85α).

  • Assay Procedure (384-well plate format):

    • Add 0.5 µL of the test compound or vehicle control to the wells.[13]

    • Add 4 µL of the PI3K enzyme and lipid substrate mixture.[13]

    • Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration to be optimized, e.g., 25 µM).[13]

    • Incubate at room temperature for a defined period (e.g., 60 minutes).[13]

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Part 2: In-Cell Target Engagement and Pathway Inhibition

Demonstrating that the compound can inhibit the PI3K pathway within a cellular context is a critical next step. This is typically achieved by measuring the phosphorylation status of downstream signaling proteins, such as AKT, using Western blotting.

PI3K Signaling Pathway and Points of Measurement:

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT pAKT_T308 p-AKT (Thr308) PDK1->pAKT_T308 Phosphorylation pAKT_S473 p-AKT (Ser473) AKT->pAKT_S473 Phosphorylation by mTORC2 mTORC1 mTORC1 pAKT_T308->mTORC1 Activation pAKT_S473->mTORC1 Full Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: Simplified PI3K/AKT signaling pathway highlighting key phosphorylation events.

Detailed Protocol: Western Blotting for p-AKT

This protocol outlines the steps to assess the phosphorylation of AKT at key residues (Threonine 308 and Serine 473) as a readout of PI3K pathway activity.[5][14][15]

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line known to have an active PI3K pathway (e.g., MCF-7, U87-MG).

    • Seed cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate, a known PI3K inhibitor (e.g., Pictilisib), and a vehicle control for a specified time (e.g., 2-24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[14]

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), phospho-AKT (Thr308), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14][16]

    • Wash the membrane three times with TBST.[14]

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-protein signals to the total protein and loading control signals.

Data Interpretation and Comparative Summary

The experimental data should be compiled and presented in a clear, comparative format.

Table 1: Hypothetical Comparative Activity Profile

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Cellular p-AKT (Ser473) Inhibition IC50 (nM)
Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate TBDTBDTBDTBDTBD
Buparlisib (BKM120) ~50~160~116~260~500
Pictilisib (GDC-0941) ~3~38~3~17~80
Alpelisib (BYL719) ~5>1000>1000~250~60
Idelalisib ~800~4000~2.5~80~10

TBD: To be determined experimentally. Note: IC50 values for known inhibitors are approximate and can vary based on assay conditions.

Conclusion and Future Directions

This guide provides a robust framework for the initial characterization of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate as a potential PI3K inhibitor. The presence of the morpholinopyrimidine scaffold is promising, and the outlined experimental procedures will allow for a direct and quantitative comparison with established inhibitors.[9]

A thorough evaluation based on the generated data will reveal the potency and potential isoform selectivity of this novel compound. Positive results from these initial studies would warrant further investigation, including cell proliferation assays, in vivo efficacy studies in xenograft models, and pharmacokinetic and toxicological profiling to assess its potential as a therapeutic agent.

References

  • PI3K/AKT/mTOR pathway - Wikipedia. (n.d.). Retrieved from [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. (2023, March 31). Retrieved from [Link]

  • PI3K-AKT Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • PI3K-PKB/Akt Pathway - PMC - NIH. (n.d.). Retrieved from [Link]

  • PI3K-Akt signaling pathway - Cusabio. (n.d.). Retrieved from [Link]

  • Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Phosphoinositide 3-kinase inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • List of PI3K Inhibitors + Uses, Types, Side Effects - Drugs.com. (2023, April 12). Retrieved from [Link]

  • Measuring PI3K Lipid Kinase Activity - Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. (2023, February 28). Retrieved from [Link]

  • Antineoplastic PI3K Inhibitors: Drug Class, Uses, Side Effects, Drug Names - RxList. (2021, October 25). Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - NIH. (n.d.). Retrieved from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. (2014, April 28). Retrieved from [Link]

  • PI3K/AKT Cell Signaling Pathway - Bio-Rad Antibodies. (n.d.). Retrieved from [Link]

  • Ginseng Polysaccharides Protect Against Endoplasmic Reticulum Stress-Induced Damage via PI3K/Akt Signalling Pathway in Bovine Ovarian Granulosa Cells - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - MDPI. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024, October 21). Retrieved from [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors - ResearchGate. (2025, August 8). Retrieved from [Link]

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Comparative

Comparative Validation Guide: Elucidating the Mechanism of Action of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate

This guide provides a comprehensive framework for the experimental validation of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate (hereafter designated Cpd-X ). Given its chemical structure, featuring a 2-morpho...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the experimental validation of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate (hereafter designated Cpd-X ). Given its chemical structure, featuring a 2-morpholinopyrimidine core, a known pharmacophore for kinase inhibition, we will proceed under the working hypothesis that Cpd-X is an inhibitor of the Phosphoinositide 3-Kinase (PI3K) signaling pathway.

This document is designed for researchers, scientists, and drug development professionals. It is not a rigid template but a dynamic guide that explains the causality behind experimental choices, ensuring a self-validating and robust investigation into the compound's true mechanism of action. We will compare Cpd-X against established PI3K pathway inhibitors to contextualize its performance and selectivity.

Introduction: The Rationale for a Multi-Tiered Validation Approach

Validating a novel small molecule's mechanism of action is a foundational step in drug discovery. A superficial assessment can lead to misinterpretation of biological effects and costly failures in later development stages. The core principle of our approach is to build a pyramid of evidence, starting with direct target interaction and progressively moving to complex cellular and phenotypic consequences.

Our investigation into Cpd-X will be benchmarked against two well-characterized PI3K pathway inhibitors with distinct mechanisms and selectivity profiles:

  • Pictilisib (GDC-0941): A potent, ATP-competitive pan-PI3K inhibitor that has been extensively studied in clinical trials.

  • Wortmannin: A classic, irreversible, and covalent inhibitor of PI3K, often used as a tool compound for pathway elucidation.

By comparing Cpd-X to these standards, we can not only confirm its primary mechanism but also uncover nuances in its isoform selectivity, potency, and cellular effects.

Experimental Framework: A Step-Wise Validation Cascade

Our validation strategy is structured as a logical cascade, where each experimental stage builds upon the last. This ensures that resources are spent efficiently and that the resulting data tells a coherent and defensible story about the compound's mechanism of action.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Activates Proliferation Cell Growth & Proliferation S6K->Proliferation Promotes CpdX Cpd-X Pictilisib Wortmannin CpdX->PI3K Inhibit

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Protocol: Western Blot for Phospho-AKT and Phospho-S6 Ribosomal Protein

This assay directly measures the phosphorylation status of key downstream nodes in the PI3K pathway. A potent inhibitor should decrease the levels of phosphorylated AKT (p-AKT) and phosphorylated S6 (p-S6). [1][2][3]

  • Cell Culture and Treatment: Seed a relevant cell line (e.g., U87MG glioblastoma) and starve overnight in low-serum media to reduce basal pathway activity.

  • Stimulation & Inhibition: Pre-treat cells with Cpd-X, Pictilisib, or Wortmannin for 2 hours. Then, stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT, anti-p-S6, anti-total S6, anti-GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities. The key result is a dose-dependent decrease in the ratio of p-AKT/total AKT and p-S6/total S6 in Cpd-X treated samples compared to the stimulated control.

Protocol: Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of pathway inhibition on cell proliferation and viability by measuring intracellular ATP levels, an indicator of metabolic activity. [4][5][6][7][8]

  • Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in a 96-well opaque-walled plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of Cpd-X and comparator compounds. Incubate for 72 hours.

  • Assay: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.

  • Lysis & Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence with a plate reader.

  • Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Comparative Data Summary (Hypothetical Data)

CompoundCellular p-AKT IC50 (nM)Cell Viability GI50 (nM, U87MG)
Cpd-X 55250
Pictilisib46950
Wortmannin15120

This table presents hypothetical data for illustrative purposes. Real experimental results would be required.

Conclusion and Interpretation

This structured, multi-tiered validation guide provides a robust framework for characterizing the mechanism of action of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate (Cpd-X). By proceeding from direct biochemical inhibition to cellular target engagement and finally to downstream pathway modulation and phenotypic outcomes, a researcher can build a comprehensive and defensible data package.

The comparative analysis against established inhibitors like Pictilisib and Wortmannin is crucial. It not only validates the primary findings but also helps to position Cpd-X in the broader landscape of PI3K inhibitors, highlighting potential advantages in isoform selectivity, cellular potency, or other pharmacological properties. This rigorous, evidence-based approach is essential for making informed decisions in any drug discovery and development program.

References

  • Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks. PubMed Central. Available at: [Link]

  • First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. PubMed Central. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Western blot analysis of p-AKT, AKT, p-mTOR, mTOR, rpS6, prpS6, Fbx32,... ResearchGate. Available at: [Link]

  • CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. Available at: [Link]

  • Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. PubMed. Available at: [Link]

  • PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells. Spandidos Publications. Available at: [Link]

  • CETSA. Karolinska Institutet. Available at: [Link]

  • Pictilisib | C23H27N7O3S2 | CID 17755052. PubChem - NIH. Available at: [Link]

  • Wortmannin. Wikipedia. Available at: [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available at: [Link]

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Validation

A Technical Guide to the Structure-Activity Relationship of 4-Cyclopropyl-2-Morpholinopyrimidine Analogs as Kinase Inhibitors

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the pyrimidine scaffold has emerged as a cornerstone for the development of targeted therapies.[1] Its inherent ability t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the pyrimidine scaffold has emerged as a cornerstone for the development of targeted therapies.[1] Its inherent ability to mimic the purine core of ATP allows for competitive binding within the kinase active site, providing a robust foundation for inhibitor design.[2] This guide delves into the nuanced structure-activity relationships (SAR) of a promising subclass: 4-cyclopropyl-2-morpholinopyrimidine analogs. While direct, comprehensive public data on this specific scaffold is emergent, by synthesizing insights from closely related 2-morpholinopyrimidine series and the well-documented roles of cyclopropyl moieties in medicinal chemistry, we can construct a predictive SAR model to guide future research and development.[3]

This analysis will focus primarily on the role of these analogs as inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway, a critical signaling cascade frequently dysregulated in cancer. We will explore the causal relationships behind experimental design choices, present comparative data from analogous series, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

The 4-Cyclopropyl-2-Morpholinopyrimidine Scaffold: A Privileged Core

The 4-cyclopropyl-2-morpholinopyrimidine core combines three key pharmacophoric elements: the pyrimidine ring, the 2-morpholino group, and the 4-cyclopropyl substituent. The pyrimidine acts as the primary hinge-binding motif, while the morpholine group often enhances solubility and metabolic stability, with its oxygen atom capable of forming crucial hydrogen bonds.[1] The cyclopropyl group, a small, rigid, and lipophilic moiety, can confer a range of desirable properties, including increased potency, improved metabolic stability, and favorable conformational restriction of the molecule.[3]

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the SAR of the 4-cyclopropyl-2-morpholinopyrimidine scaffold by examining the impact of substitutions at key positions. The insights are drawn from published data on analogous 2-morpholinopyrimidine and pyrido[3,2-d]pyrimidine kinase inhibitors.

The Significance of the 2-Morpholino Group

The morpholine moiety at the 2-position of the pyrimidine ring is a common feature in many PI3K inhibitors. Its primary role is to improve the physicochemical properties of the molecule, enhancing solubility and oral bioavailability. The oxygen atom of the morpholine ring can also act as a hydrogen bond acceptor, interacting with residues in the solvent-exposed region of the kinase active site.

The Role of the 4-Cyclopropyl Group

The introduction of a cyclopropyl group at the 4-position is a strategic design choice aimed at enhancing potency and metabolic stability. Cyclopropane rings are conformationally restricted and can orient substituents in a well-defined manner, potentially leading to more favorable interactions with the target protein. Furthermore, the cyclopropyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

Substitutions at the 5- and 6-Positions of the Pyrimidine Ring

Modifications at the 5- and 6-positions of the pyrimidine ring have a profound impact on the potency and selectivity of these analogs.

  • Position 5: Introduction of a cyano group (-CN) at this position has been shown to significantly enhance PI3K inhibitory activity.[4][5] The electron-withdrawing nature of the cyano group can modulate the electronics of the pyrimidine ring, potentially enhancing its hinge-binding affinity.

  • Position 6: The 6-position is often a key point for introducing diversity and modulating selectivity. Attaching various aryl or heteroaryl groups at this position can lead to interactions with specific subpockets within the kinase active site, thereby influencing the selectivity profile across the kinome. For instance, in related pyrido[3,2-d]pyrimidine series, substitutions at the analogous C7 position with groups capable of forming hydrogen bonds or hydrophobic interactions led to potent PI3Kα inhibitors with IC50 values in the low nanomolar range.[6]

Comparative Performance of 2-Morpholinopyrimidine Analogs

To provide a quantitative understanding of the SAR, the following table summarizes the in vitro activity of representative 2-morpholinopyrimidine and related analogs from published studies. While these compounds do not all feature the 4-cyclopropyl substituent, they provide a valuable framework for understanding the impact of other modifications.

Compound IDCore ScaffoldR1 (Position 5)R2 (Position 4/6/7)TargetIC50 (nM)Cell LineGI50 (µM)Reference
BKM-120 2-MorpholinopyrimidineH4-(trifluoromethyl)phenyl at C6PI3Kα44.6 ± 3.6MCF7-[5]
Compound 17p 2,4-Dimorpholinopyrimidine-CN4-morpholinoPI3Kα31.8 ± 4.1A2780-[5]
Compound 17p 2,4-Dimorpholinopyrimidine-CN4-morpholinoPI3Kδ15.4 ± 1.9A2780-[5]
Reference 1 2-Morpholino-pyrido[3,2-d]pyrimidineH3-hydroxyphenyl at C2PI3Kα19--[6]
Derivative 14 2-Morpholino-pyrido[3,2-d]pyrimidineH3-hydroxyphenyl at C2, various at C7PI3Kα3 - 10--[6]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental methodologies for key assays are provided below.

General Synthesis of 2,4-Disubstituted Pyrimidine-5-carbonitriles

A general synthetic route to key morpholinopyrimidine intermediates is outlined below, based on established procedures.[4][5]

Step 1: Synthesis of 2-chloro-6-morpholinopyrimidine-5-carbonitrile

  • To a solution of 2,6-dichloropyrimidine-5-carbonitrile in a suitable solvent (e.g., dichloromethane), add morpholine dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 2-chloro-6-morpholinopyrimidine-5-carbonitrile.

Step 2: Nucleophilic Aromatic Substitution to Introduce the 4-substituent

  • To a solution of 2-chloro-6-morpholinopyrimidine-5-carbonitrile in a suitable solvent (e.g., DMF), add the desired nucleophile (e.g., a substituted aniline or another amine).

  • Add a base (e.g., K2CO3 or DIPEA) and heat the reaction mixture.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, add water, and extract the product.

  • Purify the final compound by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (Example: PI3Kα)

The following protocol is a generalized procedure for assessing the in vitro inhibitory activity of compounds against a specific kinase isoform.[7]

  • Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., ATP), and a fluorescent probe.

  • Add varying concentrations of the test compound to the reaction mixture.

  • Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30 °C).

  • Stop the reaction after a defined period.

  • Measure the fluorescence signal, which is inversely proportional to the kinase activity.

  • Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of the compounds on cancer cell lines.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 4-Cyclopropyl-2-morpholinopyrimidine Analog Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 4-cyclopropyl-2-morpholinopyrimidine analogs.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Scaffold 4-Cyclopropyl-2-morpholinopyrimidine Scaffold Synthesis Chemical Synthesis of Analogs Scaffold->Synthesis Kinase_Assay In Vitro Kinase Assay (IC50) Synthesis->Kinase_Assay Cell_Assay Cell Proliferation Assay (GI50) Kinase_Assay->Cell_Assay ADME ADME/PK Studies Cell_Assay->ADME SAR_Analysis Structure-Activity Relationship Analysis ADME->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis

Caption: A typical workflow for the design, synthesis, and evaluation of novel kinase inhibitors.

Conclusion and Future Directions

The 4-cyclopropyl-2-morpholinopyrimidine scaffold represents a promising avenue for the development of novel kinase inhibitors, particularly targeting the PI3K/mTOR pathway. The strategic combination of the pyrimidine core for hinge binding, the morpholine moiety for improved physicochemical properties, and the cyclopropyl group for enhanced potency and metabolic stability provides a strong foundation for lead optimization.

Future research should focus on the systematic exploration of substitutions at the 5- and 6-positions of the pyrimidine ring to fine-tune potency and selectivity. Comprehensive in vivo studies, including pharmacokinetic and pharmacodynamic assessments, will be crucial to validate the therapeutic potential of lead compounds derived from this scaffold. The insights and protocols provided in this guide aim to facilitate these endeavors and accelerate the discovery of next-generation targeted cancer therapies.

References

  • Fatima, S., Zaki, A., Madhav, H., Khatoon, B. S., Rahman, A., Manhas, M. W., Hoda, N., & Ali, S. M. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19335–19348. [Link]

  • Khandelwal, K., Behera, S., & Sharma, N. (2024). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. Chemistry Africa. [Link]

  • Lherbet, C., Schio, L., Buron, F., Eclache, V., Routier, S., & Guillaumet, G. (2018). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 23(11), 2825. [Link]

  • Abdel-Ghani, T. M., El-Sayed, N. N. E., El-Sayed, M. A. A., & El-Sattar, N. E. A. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 12(45), 29330–29345. [Link]

  • Pocker, A. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676–4686. [Link]

  • Rathika, G., Mythili, S., Naveentha, X. P., Gayathri, N., & Ibrahim, K. S. (2021). SAR of some novel pyrimidine derivatives and chemical structure of target pyrimidine 11 as Aurora A and Aurora B inhibitor. ResearchGate. [Link]

  • Bai, X., Zhang, Y., Wang, Y., Zhang, Y., Zhang, X., & Zhang, Y. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1409395. [Link]

  • De, P., Baltas, M., Lamoral-Theys, D., Bruyère, C., Kiss, R., Bedos-Belval, F., & Saffon, N. (2010). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. Bioorganic & Medicinal Chemistry, 18(7), 2474–2483. [Link]

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  • Al-Ostath, A., Al-Qaisi, A. M., Al-Sawalha, M., & Al-Qirim, T. (2024). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[6][4]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. Heliyon, 10(10), e30833. [Link]

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Comparative

A Comprehensive Guide to the Cross-Reactivity Profiling of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidine Derivative In the landscape of modern drug discovery, particularly within oncology and immunology, the pyrimidine scaffold has emerged as a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidine Derivative

In the landscape of modern drug discovery, particularly within oncology and immunology, the pyrimidine scaffold has emerged as a cornerstone for the development of targeted therapies.[1] This guide focuses on Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate , a compound of interest due to its structural features that suggest potential kinase inhibitory activity. While direct biological data for this specific molecule is not extensively published, its core morpholinopyrimidine structure is a well-established pharmacophore in a class of potent inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway.[2][3]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs essential cellular processes such as proliferation, survival, and metabolism.[2][3] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Several approved drugs and clinical candidates, such as Apitolisib (GDC-0980) and Buparlisib (BKM-120), feature a morpholino-substituted heterocyclic core and exhibit potent inhibition of PI3K and/or mTOR.[4][5][6]

This guide provides a comprehensive framework for the cross-reactivity profiling of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate (herein referred to as "Compound-X" for brevity). We will objectively compare its hypothetical performance against established PI3K/mTOR inhibitors, providing supporting experimental designs and data interpretation strategies. The goal is to equip researchers, scientists, and drug development professionals with the rationale and methodologies to thoroughly characterize the selectivity and potential therapeutic window of this and similar novel chemical entities.

Comparator Compounds:

For a robust evaluation of Compound-X's activity and selectivity, we will compare it against three well-characterized inhibitors that also target the PI3K/mTOR pathway:

  • Apitolisib (GDC-0980): A potent, dual pan-Class I PI3K and mTOR inhibitor.[4][6]

  • Buparlisib (BKM-120): A pan-Class I PI3K inhibitor with reduced activity against mTOR.[5][7]

  • PI-103: A multi-targeted inhibitor of PI3K isoforms and mTOR.[8][9]

This comparative approach is essential to contextualize the potency and selectivity of Compound-X within the existing landscape of PI3K/mTOR inhibitors.

Biochemical Profiling: Determining On-Target Potency

The initial and most fundamental step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the purified target enzymes.[10] This is typically achieved through in vitro biochemical assays that measure the enzymatic activity in the presence of varying concentrations of the inhibitor, allowing for the calculation of the half-maximal inhibitory concentration (IC50).

Experimental Rationale:

We hypothesize that Compound-X, owing to its morpholinopyrimidine scaffold, will exhibit inhibitory activity against Class I PI3K isoforms (α, β, γ, δ) and mTOR. The inclusion of the four Class I PI3K isoforms is critical as they have distinct roles in normal physiology and disease, and isoform-selectivity can significantly impact the therapeutic profile of an inhibitor. For instance, potent inhibition of PI3Kδ is often sought for hematological malignancies, while PI3Kα is a key target in solid tumors.

Methodology: In Vitro Kinase Inhibition Assay

A common and reliable method for assessing PI3K and mTOR activity is a fluorescence polarization (FP)-based assay.[11] This assay measures the displacement of a fluorescently labeled phosphoinositide probe from a binding protein by the product of the kinase reaction.

Table 1: Comparative Biochemical Potency (IC50, nM)

CompoundPI3KαPI3KβPI3KδPI3KγmTOR
Compound-X (Hypothetical) 85250120300450
Apitolisib (GDC-0980)[6]52771417 (Ki)
Buparlisib (BKM-120)[5][7]52166116262>1000
PI-103[9]2331530

Interpretation of Hypothetical Data:

The hypothetical data in Table 1 positions Compound-X as a moderately potent inhibitor of Class I PI3Ks, with some preference for the α and δ isoforms over β and γ. Its activity against mTOR is weaker compared to its PI3K inhibition, suggesting it is more of a PI3K-selective inhibitor rather than a dual PI3K/mTOR inhibitor like Apitolisib or PI-103. Compared to the established inhibitors, Compound-X demonstrates lower potency, which would be a key consideration for its further development.

Cellular Pathway Analysis: Confirming Target Engagement in a Biological Context

While biochemical assays are crucial for determining direct enzyme inhibition, it is equally important to assess whether a compound can engage its target within a cellular environment and modulate downstream signaling.[12] Western blotting is a standard technique to measure the phosphorylation status of key proteins in a signaling pathway, providing a direct readout of the inhibitor's cellular activity.

Experimental Rationale:

Inhibition of PI3K and mTOR should lead to a decrease in the phosphorylation of their downstream effectors. A key substrate of PI3K is Akt (Protein Kinase B), which is phosphorylated at Ser473 and Thr308 upon pathway activation. mTORC1, a complex containing mTOR, phosphorylates the ribosomal protein S6 kinase (S6K), which in turn phosphorylates the S6 ribosomal protein. Therefore, by measuring the levels of phospho-Akt (Ser473) and phospho-S6 (Ser235/236), we can assess the cellular potency of our inhibitors.

Methodology: Western Blot Analysis of Pathway Inhibition

Cancer cell lines with known PI3K pathway activation (e.g., MCF-7 or PC-3) are treated with a dose range of each inhibitor for a defined period. Cell lysates are then subjected to SDS-PAGE and Western blotting using antibodies specific for the phosphorylated and total forms of Akt and S6.

Table 2: Comparative Cellular Potency (IC50, nM)

Compoundp-Akt (Ser473) Inhibitionp-S6 (Ser235/236) Inhibition
Compound-X (Hypothetical) 150500
Apitolisib (GDC-0980)Potent (low nM)Potent (low nM)
Buparlisib (BKM-120)Potent (mid nM)Moderate (high nM)
PI-103Potent (low nM)Potent (low nM)

Interpretation of Hypothetical Data:

The hypothetical cellular data for Compound-X aligns with the biochemical findings. It shows a reasonable ability to inhibit Akt phosphorylation, confirming its engagement with the PI3K pathway in cells. The higher IC50 for p-S6 inhibition is consistent with its weaker biochemical activity against mTOR. This profile is similar to that of a PI3K-selective inhibitor like Buparlisib. The discrepancy between biochemical and cellular IC50 values is common and can be attributed to factors like cell permeability, metabolism, and off-target effects.

Kinome-wide Selectivity Profiling: A Global View of Cross-Reactivity

A critical aspect of drug development is understanding an inhibitor's selectivity profile across the entire human kinome.[10][13] Poor selectivity can lead to off-target effects and associated toxicities. Conversely, specific off-target activities can sometimes be leveraged for therapeutic benefit in other indications.[13] Large-scale kinase panel screening is the gold standard for assessing selectivity.

Experimental Rationale:

To build a comprehensive cross-reactivity profile for Compound-X, it should be screened against a broad panel of kinases (e.g., the 468-kinase panel offered by MRC PPU at the University of Dundee or commercial services like Eurofins DiscoverX). The data is typically presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM) and can be used to calculate a selectivity score.

Methodology: Large-Panel Kinase Screen

Compound-X and the comparator compounds are submitted to a commercial kinase profiling service. The service performs radiometric or mobility-shift assays to determine the inhibitory activity of the compounds against a large panel of recombinant human kinases.

Table 3: Comparative Kinase Selectivity

CompoundPrimary Target(s)Selectivity Score (S-Score at 1 µM)Notable Off-Targets (>80% Inhibition at 1 µM)
Compound-X (Hypothetical) PI3Kα, PI3Kδ0.15CSK, GAK, MAP4K4
Apitolisib (GDC-0980)Pan-PI3K, mTOR0.08DNA-PK, other PIKK family members
Buparlisib (BKM-120)Pan-PI3K0.20Vps34
PI-103Pan-PI3K, mTOR0.05DNA-PK

S-Score is a measure of selectivity, with lower scores indicating higher selectivity. It is calculated by dividing the number of inhibited off-targets by the total number of kinases tested.

Interpretation of Hypothetical Data:

The hypothetical selectivity data suggests that Compound-X has a moderate selectivity profile. While its primary targets are within the PI3K family, it also shows significant inhibition of a few other kinases at a 1 µM concentration. These off-targets (CSK, GAK, MAP4K4) would require further investigation to determine their IC50 values and potential biological consequences. In comparison, the established inhibitors like Apitolisib and PI-103 show higher selectivity for the PI3K/mTOR family.

Experimental Protocols

Protocol 1: In Vitro PI3K/mTOR Kinase Assay (Fluorescence Polarization)
  • Reagents and Materials:

    • Recombinant human PI3Kα, β, γ, δ, and mTOR kinases.

    • PIP2 (substrate).

    • ATP.

    • Fluorescently labeled PIP3 probe.

    • GRP-1 PH domain (binding protein).

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl2, 1 mM DTT).

    • Compound-X and comparators, serially diluted in DMSO.

    • 384-well microplates.

  • Procedure:

    • Add 2 µL of serially diluted compound to the wells of a 384-well plate.

    • Add 10 µL of kinase and PIP2 substrate mix in assay buffer to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP in assay buffer.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of stop/detection mix containing EDTA, the fluorescent PIP3 probe, and GRP-1 PH domain.

    • Incubate for 30 minutes at room temperature.

    • Read the fluorescence polarization on a suitable plate reader.

    • Calculate IC50 values using a four-parameter logistic curve fit.

Protocol 2: Cellular Western Blot for Pathway Inhibition
  • Reagents and Materials:

    • MCF-7 or PC-3 cells.

    • Cell culture medium and supplements.

    • Compound-X and comparators.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-S6 (Ser235/236), anti-total S6, anti-GAPDH.

    • HRP-conjugated secondary antibodies.

    • ECL Western blotting substrate.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Starve cells in serum-free medium for 4-6 hours.

    • Treat cells with a dose range of each inhibitor for 2 hours.

    • Stimulate the pathway with a growth factor (e.g., insulin or EGF) for 15-30 minutes.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect chemiluminescence using an imaging system.

    • Quantify band intensities and normalize to total protein and loading control.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p-Thr308 mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis mTORC2 mTORC2 mTORC2->Akt p-Ser473 S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation EIF4EBP1->Proliferation CompoundX Compound-X CompoundX->PI3K Comparators Apitolisib Buparlisib PI-103 Comparators->PI3K Comparators->mTORC1 Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cellular Assays cluster_kinome Kinome-wide Profiling Compound Compound-X Biochem_Assay In Vitro Kinase Assay (PI3K isoforms, mTOR) Compound->Biochem_Assay Cell_Treatment Treat Cancer Cell Lines Compound->Cell_Treatment Kinase_Panel Broad Kinase Panel Screen (e.g., 468 kinases) Compound->Kinase_Panel IC50_Biochem Determine IC50 Values Biochem_Assay->IC50_Biochem Final_Analysis Comprehensive Cross-Reactivity Profile IC50_Biochem->Final_Analysis Western_Blot Western Blot for p-Akt and p-S6 Cell_Treatment->Western_Blot IC50_Cell Determine Cellular Potency Western_Blot->IC50_Cell IC50_Cell->Final_Analysis Selectivity_Score Calculate Selectivity Score & Identify Off-Targets Kinase_Panel->Selectivity_Score Selectivity_Score->Final_Analysis

Caption: Workflow for characterizing a novel kinase inhibitor.

Conclusion

This guide has outlined a systematic and comparative approach to characterizing the cross-reactivity profile of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate. Based on its structural similarity to known PI3K/mTOR inhibitors, we have proposed a series of experiments to define its biochemical potency, cellular activity, and kinome-wide selectivity. By comparing its (hypothetical) performance to that of established drugs like Apitolisib, Buparlisib, and PI-103, we can build a comprehensive understanding of its potential as a therapeutic agent. This rigorous, data-driven evaluation is fundamental to modern drug discovery, ensuring that only the most promising and well-characterized candidates advance toward clinical development.

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  • Kinexus Bioinformatics Corporation. Kinase-Inhibitor Profiling Services. [Link]

  • Zhang, Y., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology. [Link]

  • RCSB PDB. 4JT6: structure of mTORDeltaN-mLST8-PI-103 complex. [Link]

  • MRC PPU. Kinase Profiling Inhibitor Database. [Link]

  • Hu, Y., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. Minimizing the off-target reactivity of covalent kinase inhibitors. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. PI-103. [Link]

  • CORE. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link]

  • Hayakawa, K. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. [Link]

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Validation

A Comparative Analysis of Pyrimidine-5-Carboxylate Derivatives in Oncology Research: A Guide for Drug Discovery Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this broad class, pyrimidine-5-carboxylate derivatives have emerged as a particularly promising...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this broad class, pyrimidine-5-carboxylate derivatives have emerged as a particularly promising area of investigation in oncology. Their synthetic tractability and diverse biological activities have led to the development of a wide array of compounds with potent anti-cancer properties. This guide provides a comparative analysis of different classes of pyrimidine-5-carboxylate and related pyrimidine derivatives, offering insights into their mechanisms of action, experimental validation, and the technical protocols essential for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the critical information needed to navigate this complex and rapidly evolving field.

The Landscape of Pyrimidine Derivatives in Cancer Research

Pyrimidine derivatives exert their anti-cancer effects through a variety of mechanisms, often targeting key pathways involved in cell proliferation, survival, and metastasis.[1] This guide will focus on a comparative analysis of three distinct classes of pyrimidine derivatives that exemplify the diverse therapeutic strategies being explored:

  • Pyrimidine-5-Carbonitrile Derivatives as EGFR Inhibitors: These compounds are designed to target the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[2][3]

  • Dihydropyrimidinone (DHPM) Derivatives as Tubulin Polymerization Inhibitors: This class of compounds interferes with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, leading to mitotic arrest and apoptosis.[4]

  • Thiazolo[4,5-d]pyrimidine Derivatives with Broad-Spectrum Antiproliferative Activity: These derivatives represent a class of compounds with more complex and sometimes multi-targeted mechanisms of action, demonstrating the versatility of the pyrimidine scaffold.[5]

Comparative Efficacy and Mechanistic Insights

A critical aspect of drug discovery is the quantitative comparison of the efficacy of different compounds. The following sections provide a detailed analysis of the selected pyrimidine derivatives, supported by experimental data.

Pyrimidine-5-Carbonitrile Derivatives: Targeting the EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[5][6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6] Pyrimidine-5-carbonitrile derivatives have been extensively investigated as EGFR inhibitors.[2][3]

A notable example is compound 10b from a series of pyrimidine-5-carbonitrile derivatives, which has demonstrated potent inhibitory activity against the EGFR kinase.[2] In vitro studies have shown that this compound exhibits significant cytotoxicity against a panel of cancer cell lines, with IC50 values in the low micromolar range.[2]

Experimental Data Summary: Pyrimidine-5-Carbonitrile Derivatives

CompoundTargetHepG2 (Hepatocellular Carcinoma) IC50 (µM)A549 (Non-small Cell Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)EGFR Kinase IC50 (nM)Reference
10b EGFR3.565.857.688.29[2]
Erlotinib (Reference) EGFR0.871.125.272.83[2]

Table 1: Comparative in vitro activity of a representative pyrimidine-5-carbonitrile derivative (10b) and the known EGFR inhibitor, Erlotinib.[2]

The mechanism of action of these compounds involves blocking the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling cascade that promotes cell proliferation and survival.[2][3]

Visualizing the EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Pyrimidine-5-Carbonitrile Derivative Inhibitor->EGFR

Caption: EGFR signaling pathway and its inhibition by pyrimidine-5-carbonitrile derivatives.

Dihydropyrimidinone (DHPM) Derivatives: Disrupting Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin that play a crucial role in mitosis.[4] Compounds that interfere with tubulin polymerization are effective anti-cancer agents as they can induce cell cycle arrest and apoptosis.[4] Dihydropyrimidinone (DHPM) derivatives have been identified as a class of compounds that can inhibit tubulin polymerization.[4]

For instance, certain DHPM derivatives have been shown to induce significant cell death in A549 lung adenocarcinoma cells. In silico studies suggest that these compounds bind to the human kinesin Eg5 enzyme, a motor protein essential for mitotic spindle formation, which is a mechanism related to microtubule dynamics. Other studies have directly demonstrated the inhibition of tubulin polymerization by DHPMs.[4]

Experimental Data Summary: Dihydropyrimidinone Derivatives

Compound ClassTargetA549 (Lung Adenocarcinoma) ActivityReference
DHPMs with 3- or 4-chloro substitution Kinesin Eg5Significant cell death
DHPM derivatives (general) Tubulin PolymerizationInhibition of tubulin polymerization[4]

Table 2: Summary of the anticancer activity of representative dihydropyrimidinone derivatives.

The disruption of microtubule function by DHPMs leads to the activation of the spindle assembly checkpoint, causing a prolonged mitotic arrest and ultimately triggering apoptosis.

Visualizing the Mechanism of Tubulin Polymerization Inhibition

Tubulin_Inhibition cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitosis Microtubule->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis DHPM DHPM Derivative DHPM->Tubulin Inhibits Polymerization DHPM->Mitosis Arrest

Caption: Mechanism of action of DHPM derivatives as tubulin polymerization inhibitors.

Thiazolo[4,5-d]pyrimidine Derivatives: A Class with Diverse Activities

The thiazolo[4,5-d]pyrimidine scaffold has been explored for the development of anticancer agents with a broader spectrum of activity.[5] These compounds often exhibit inhibitory effects against multiple cancer cell lines, suggesting a more complex or multi-targeted mechanism of action.[5]

One study reported the synthesis and evaluation of a series of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.[5] Among these, compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[1][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione) was identified as the most active, showing potent antiproliferative activity against a panel of human cancer cell lines in the NCI-60 screen.[5]

Experimental Data Summary: Thiazolo[4,5-d]pyrimidine Derivatives (NCI-60 Five-Dose Screen)

CompoundCancer Cell Line SubpanelMean GI50 (µM)Reference
3b Leukemia1.35[5]
Non-Small Cell Lung Cancer1.29[5]
Colon Cancer1.15[5]
CNS Cancer1.48[5]
Melanoma0.98[5]
Ovarian Cancer1.55[5]
Renal Cancer1.29[5]
Prostate Cancer1.62[5]
Breast Cancer1.45[5]

Table 3: Mean GI50 values of compound 3b against the NCI-60 human tumor cell line panel. GI50 is the concentration required to inhibit cell growth by 50%.[5]

The precise mechanism of action for many thiazolo[4,5-d]pyrimidine derivatives is still under investigation, but their broad activity suggests they may interact with multiple cellular targets or pathways.

Essential Experimental Protocols for Evaluation

The comparative analysis of these pyrimidine derivatives relies on a set of standardized and robust experimental protocols. Here, we detail the methodologies for the key assays used to characterize their anti-cancer properties.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[8] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and a vehicle control (e.g., DMSO) and incubate for 48-72 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[10]

Visualizing the MTT Assay Workflow

MTT_Workflow cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add DMSO Incubate3->Solubilize Read Measure Absorbance at 570nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: A streamlined workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is crucial for understanding if a compound induces cell cycle arrest. The protocol typically involves staining the DNA of fixed cells with a fluorescent dye like propidium iodide (PI).[4]

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the pyrimidine derivative for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.[4]

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of RNA.[4]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.[12]

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.[12]

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome like FITC.[7] Propidium iodide is used as a counterstain to identify necrotic cells with compromised membranes.[7]

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the cell cycle analysis.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[13]

  • Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.[13][14]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[13]

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing the Apoptosis Assay Workflow

Apoptosis_Workflow cluster_workflow Annexin V/PI Apoptosis Assay Workflow Start Treat and Harvest Cells Wash Wash with cold PBS Start->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate 15 min in dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: A step-by-step workflow for the Annexin V/PI apoptosis assay.

Conclusion and Future Directions

The comparative analysis of pyrimidine-5-carboxylate and related derivatives highlights the immense potential of this chemical scaffold in the development of novel anti-cancer therapeutics. From highly specific EGFR inhibitors to broad-spectrum antiproliferative agents and disruptors of microtubule dynamics, the versatility of the pyrimidine core allows for the fine-tuning of biological activity against a range of cancer-relevant targets.

The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these compounds. As our understanding of cancer biology deepens, so too will the opportunities to design and synthesize next-generation pyrimidine derivatives with enhanced efficacy, improved selectivity, and reduced toxicity. Future research in this area will likely focus on the development of multi-targeted agents, the exploration of novel mechanisms of action, and the use of advanced drug delivery systems to optimize the therapeutic index of these promising compounds.

References

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). RSC Publishing. Retrieved from [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). Future Medicinal Chemistry. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (2023). RSC Advances. Retrieved from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2021). Molecules. Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. Retrieved from [Link]

  • Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship. (2023). Archiv der Pharmazie. Retrieved from [Link]

  • Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Dihydropyrimidinone Derivatives as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (2022). ASSAY and Drug Development Technologies. Retrieved from [Link]

  • Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. (2021). RSC Advances. Retrieved from [Link]

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? (2023). Expert Opinion on Therapeutic Targets. Retrieved from [Link]

  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. (2014). Pacifichem 2015. Retrieved from [Link]

  • Annexin V, FITC Apoptosis Detection Kit Technical Manual. (2018). Dojindo Molecular Technologies. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship. (2023). R Discovery. Retrieved from [Link]

  • Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (2014). Current Protocols in Immunology. Retrieved from [Link]

  • Cell Cycle Analysis By Flow Cytometry. (2023). YouTube. Retrieved from [Link]

  • Synthesis and anticancer activity of new dihydropyrimidinone derivatives. (2018). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2020). Bio-protocol. Retrieved from [Link]

  • Inhibition of tubulin polymerization evaluated by cell-free tubulin... (n.d.). ResearchGate. Retrieved from [Link]

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Comparative

confirming the target engagement of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate in cells

For researchers in drug discovery and chemical biology, identifying the cellular target of a novel bioactive compound and confirming its engagement are paramount steps. These processes are critical for elucidating the me...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and chemical biology, identifying the cellular target of a novel bioactive compound and confirming its engagement are paramount steps. These processes are critical for elucidating the mechanism of action, optimizing lead compounds, and building a strong foundation for further therapeutic development.[1][2] This guide provides an in-depth comparison of modern biophysical techniques to validate the interaction between a small molecule and its protein target within the complex cellular environment.

We will use Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate as a case study. As the specific biological target of this compound is not widely published, this guide will present a comprehensive workflow that a researcher would undertake, starting from target identification and moving through to rigorous engagement validation. This mirrors a common scenario in phenotypic drug discovery, where a compound is identified based on a cellular effect, and its direct molecular target must then be discovered and confirmed.

This guide is structured to provide not just protocols, but the scientific rationale behind choosing one method over another, ensuring a self-validating experimental strategy.

Part 1: From Bioactive Compound to Putative Target: Unbiased Identification Strategies

Before confirming target engagement, one must first identify the target. When the target is unknown, unbiased, proteome-wide methods are required to generate hypotheses. These techniques identify which of the thousands of proteins in a cell directly interact with the small molecule.

Photo-Affinity Labeling (PAL) for Covalent Target Capture

Photo-affinity labeling is a powerful chemical biology technique used to identify unknown targets of a ligand.[3][4] The core principle involves chemically modifying the compound of interest to include two key features: a photo-reactive group (like a diazirine or benzophenone) and a reporter tag (like biotin or an alkyne for click chemistry).[3][5][6] When the modified compound (the "probe") binds to its target protein and is exposed to a specific wavelength of UV light, the photo-reactive group becomes activated and forms a covalent bond with the nearest amino acid residues, permanently linking the probe to its target.[5][7] The reporter tag is then used to enrich and identify the covalently-linked protein, typically via mass spectrometry.

Conceptual Workflow for PAL

cluster_0 Probe Synthesis & Treatment cluster_1 Covalent Crosslinking & Lysis cluster_2 Enrichment & Identification Compound Methyl 4-cyclopropyl-2- morpholinopyrimidine-5-carboxylate Probe Synthesize Photo-Affinity Probe (add diazirine and biotin tag) Compound->Probe Cells Treat Live Cells with Probe Probe->Cells UV Irradiate with UV Light to Covalently Crosslink Cells->UV Lysis Lyse Cells UV->Lysis Enrich Enrich Biotinylated Proteins (Streptavidin Beads) Lysis->Enrich Digest On-Bead Digestion Enrich->Digest MS LC-MS/MS Analysis Digest->MS ID Identify Putative Target(s) MS->ID

Caption: Workflow for Photo-Affinity Labeling (PAL).

Key Considerations for PAL:
  • Probe Synthesis: The primary challenge of PAL is the need for chemical synthesis to create a probe. The modification must not disrupt the compound's original binding activity.

  • Non-Specific Labeling: UV irradiation can sometimes cause the probe to react with abundant, non-target proteins. Careful design of controls, such as a competition experiment with an excess of the original, unmodified compound, is essential.

Part 2: Validating the Interaction: A Head-to-Head Comparison of Target Engagement Assays

Once a putative target is identified (e.g., via PAL), the next critical step is to validate this interaction using label-free methods. This confirms that the original, unmodified compound engages the target in its native cellular context. The two leading methods for this are the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle of ligand-induced thermal stabilization.[1][8] When a small molecule binds to its target protein, it generally increases the protein's thermodynamic stability.[2][9] This means a higher temperature is required to denature the ligand-bound protein compared to the unbound protein.[1][10] In a CETSA experiment, cells are treated with the compound, heated to a specific temperature, and the amount of remaining soluble target protein is quantified.[9] An increase in the soluble fraction of the target protein in compound-treated cells compared to vehicle-treated cells indicates target engagement.

CETSA Experimental Workflow

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Cells + Vehicle (DMSO) HeatA Heat to Temp Gradient A->HeatA B Cells + Compound HeatB Heat to Temp Gradient B->HeatB LysisA Lysis & Centrifugation HeatA->LysisA LysisB Lysis & Centrifugation HeatB->LysisB WBA Western Blot for Soluble Target Protein LysisA->WBA WBB Western Blot for Soluble Target Protein LysisB->WBB Result Compare Soluble Protein Levels WBA->Result WBB->Result

Caption: CETSA workflow to detect target stabilization.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS assay also leverages ligand-induced protein stabilization, but it uses proteases instead of heat as the denaturing challenge.[11][12] The principle is that a protein bound to a small molecule may undergo conformational changes that hide protease cleavage sites, making it more resistant to digestion.[13][14] In a DARTS experiment, cell lysate is treated with the compound and then subjected to limited proteolysis.[13] A reduction in protein degradation in the presence of the compound indicates a direct binding interaction.[15]

DARTS Experimental Workflow

cluster_0 Lysate Preparation & Treatment cluster_1 Protease Challenge cluster_2 Analysis Lysate Prepare Cell Lysate Split Lysate->Split A Lysate + Vehicle (DMSO) Split->A B Lysate + Compound Split->B ProteaseA Add Protease (e.g., Pronase) A->ProteaseA ProteaseB Add Protease (e.g., Pronase) B->ProteaseB StopA Stop Digestion ProteaseA->StopA StopB Stop Digestion ProteaseB->StopB WBA Western Blot for Target Protein StopA->WBA WBB Western Blot for Target Protein StopB->WBB Result Compare Protein Degradation WBA->Result WBB->Result

Caption: DARTS workflow to detect protease protection.

Comparison of Target Engagement Validation Methods
FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Photo-Affinity Labeling (PAL)
Primary Use Target engagement validationTarget engagement validation & identificationPrimarily target identification
Principle Ligand-induced thermal stabilizationLigand-induced protease resistanceCovalent capture via photo-activation
Compound Modification Not required (Label-free)Not required (Label-free)Required (synthesis of a probe)
Cellular State Intact, live cells or lysates[2][10]Typically performed on cell lysates[12]Can be used in live cells[4]
Readout Western Blot, Mass Spec, Immunoassays[9]Western Blot, Mass Spectrometry[14]Mass Spectrometry
Key Advantage Measures engagement in a physiological, intact cell environment.[16]No special equipment (heat block) needed; versatile with proteases.[12][13]Covalently captures the interaction, enabling stringent purification.
Key Limitation Not all proteins show a thermal shift upon binding; requires specific antibodies.Indirect measure in lysates may miss cellular factors; protease concentration is critical.[12][13]Requires medicinal chemistry; probe may not retain activity; potential for non-specific labeling.[5]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) - Western Blot Readout
  • Cell Culture & Treatment: Plate cells and grow to 80-90% confluency. Treat cells with various concentrations of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate or vehicle (e.g., DMSO) for 1-2 hours.

  • Heating Step: Harvest cells and resuspend in a buffered saline solution. Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[10]

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and determine protein concentration. Analyze equal amounts of protein by SDS-PAGE and Western Blot using an antibody specific to the putative target protein.

  • Data Interpretation: A positive result is the presence of a stronger band for the target protein in the compound-treated lanes at higher temperatures compared to the vehicle-treated lanes, indicating thermal stabilization.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS) Assay
  • Lysate Preparation: Grow and harvest cells. Lyse cells in a non-denaturing lysis buffer (e.g., M-PER buffer) without proteases. Determine the total protein concentration.

  • Compound Incubation: Aliquot the cell lysate. Treat aliquots with various concentrations of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate or vehicle control. Incubate at room temperature for 1 hour to allow for binding.[11]

  • Proteolysis: Add a protease, such as pronase or thermolysin, to each sample. The optimal protease concentration and digestion time must be determined empirically but a good starting point is 1:100 (protease:total protein) for 15-30 minutes.[13]

  • Stop Reaction: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, then boiling the samples for 5 minutes.

  • Analysis: Analyze the samples via SDS-PAGE and Western Blotting for the putative target protein.

  • Data Interpretation: A positive result is the presence of a stronger, undigested band for the target protein in the compound-treated lanes compared to the vehicle-treated lanes, indicating protection from proteolysis.[14]

Part 3: Assessing Downstream Functional Consequences

Confirming target engagement is a biophysical validation. The final and essential step is to link this binding event to a functional cellular outcome. This involves measuring the effect of the compound on the known biological function of its target.

For example, if the target of our compound was identified as a specific kinase (e.g., p38α MAP kinase, which has been associated with similar chemical scaffolds[17]), a logical downstream assay would be to measure the phosphorylation of a known substrate of that kinase.

Example Functional Workflow: Kinase Target

Compound Compound binds to Target Kinase Inhibition Kinase Activity is Inhibited Compound->Inhibition Target Engagement Substrate Phosphorylation of Downstream Substrate Decreases Inhibition->Substrate Functional Readout Phenotype Cellular Phenotype is Observed (e.g., Reduced Inflammation) Substrate->Phenotype Biological Outcome

Sources

Validation

A Head-to-Head Comparison of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate with Other Anti-inflammatory Compounds: A Guide for Researchers

In the relentless pursuit of novel anti-inflammatory therapeutics, pyrimidine derivatives have emerged as a promising class of compounds. This guide provides a comprehensive head-to-head comparison of a novel pyrimidine...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel anti-inflammatory therapeutics, pyrimidine derivatives have emerged as a promising class of compounds. This guide provides a comprehensive head-to-head comparison of a novel pyrimidine derivative, Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate, with established anti-inflammatory agents. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis, supported by experimental data and protocols, to facilitate informed decisions in the exploration of new anti-inflammatory candidates.

While specific experimental data for Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate is not yet widely published, this guide will extrapolate its potential anti-inflammatory profile based on the well-documented activities of structurally related 2-morpholinopyrimidine derivatives.[1][2][3] These related compounds have demonstrated significant inhibitory effects on key inflammatory mediators. This guide will therefore compare this inferred profile against two widely used anti-inflammatory drugs with distinct mechanisms of action: Celecoxib , a selective COX-2 inhibitor, and Dexamethasone , a potent corticosteroid.

Mechanistic Overview: Targeting the Inflammatory Cascade

Inflammation is a complex biological response involving a cascade of signaling pathways and the release of various pro-inflammatory mediators. Key pathways implicated in the inflammatory process include the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6][7][8][9][10][11] These pathways, upon activation by stimuli such as lipopolysaccharide (LPS), lead to the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the release of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).

Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate , based on the activity of its analogs, is hypothesized to exert its anti-inflammatory effects by downregulating the expression of iNOS and COX-2, thereby reducing the production of nitric oxide (NO) and prostaglandins.[1][2][3] This action is likely mediated through the modulation of the NF-κB and/or p38 MAPK signaling pathways.

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[12][13] Its selectivity for COX-2 over COX-1 reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.

Dexamethasone , a synthetic glucocorticoid, exhibits broad anti-inflammatory and immunosuppressive effects. It acts by binding to the glucocorticoid receptor, which then translocates to the nucleus to suppress the expression of pro-inflammatory genes, including those for cytokines and COX-2.[14][15][16]

Comparative Efficacy: A Data-Driven Analysis

To provide a quantitative comparison, the following tables summarize the half-maximal inhibitory concentrations (IC50) of the comparator compounds in key in vitro anti-inflammatory assays. The projected IC50 values for Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate are based on published data for structurally similar morpholinopyrimidine derivatives.[1][2][3]

Table 1: Inhibition of LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

CompoundIC50 (µM)Reference
Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylateProjected: 10 - 25Inferred from[1][2][3]
Dexamethasone~5-10[14]
Celecoxib>100 (Not a primary mechanism)[12]

Table 2: Inhibition of Cyclooxygenase-2 (COX-2) Activity

CompoundIC50 (nM)Reference
Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylateProjected: 50 - 200Inferred from[1][2][3]
Celecoxib40[12][13]
DexamethasoneIndirect inhibitor (suppresses expression)[16]

Table 3: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production (TNF-α, IL-6)

CompoundIC50 (µM)Reference
Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylateProjected: 5 - 20Inferred from[1][2][3]
Dexamethasone~0.01 - 1[15][17]
Celecoxib>50[12]

Key Inflammatory Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the inflammatory response and the putative points of intervention for the compared compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MKK3_6 MKK3/6 TAK1->MKK3_6 NFkB_IkB NF-κB/IκB IKK_complex->NFkB_IkB phosphorylates IκB NFkB_active Active NF-κB NFkB_IkB->NFkB_active releases NF-κB p38_MAPK p38 MAPK Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) p38_MAPK->Gene_expression activates transcription factors MKK3_6->p38_MAPK NFkB_active->Gene_expression translocates to nucleus LPS LPS LPS->TLR4 Compound Methyl 4-cyclopropyl-2- morpholinopyrimidine-5-carboxylate (Hypothesized) Compound->IKK_complex Inhibits Compound->p38_MAPK Inhibits Dexamethasone Dexamethasone Dexamethasone->Gene_expression Suppresses

Caption: Simplified NF-κB and p38 MAPK signaling pathways.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols for key in vitro anti-inflammatory assays are provided below.

LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is fundamental for assessing the inhibitory effect of a compound on iNOS activity.

G cluster_workflow Nitric Oxide Production Assay Workflow start Seed RAW 264.7 cells (5x10^4 cells/well) incubate1 Incubate 24h start->incubate1 pretreat Pre-treat with compound (1h) incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL, 24h) pretreat->stimulate collect Collect supernatant stimulate->collect griess Add Griess Reagent collect->griess measure Measure absorbance (540 nm) griess->measure end Calculate % Inhibition measure->end

Caption: Workflow for the LPS-induced nitric oxide production assay.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate, Dexamethasone) for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.

  • Nitrite Measurement: After incubation, collect 100 µL of the cell culture supernatant and transfer it to a new 96-well plate. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to each well.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined using a sodium nitrite standard curve. The percentage of NO production inhibition is calculated relative to the LPS-treated control group.[18][19][20][21][22]

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of COX-2.

G cluster_workflow COX-2 Inhibition Assay Workflow start Prepare reaction mix (Buffer, Heme, COX-2 enzyme) add_inhibitor Add test compound or Celecoxib start->add_inhibitor preincubate Pre-incubate (10 min, 37°C) add_inhibitor->preincubate add_substrate Add Arachidonic Acid preincubate->add_substrate incubate_reaction Incubate (2 min, 37°C) add_substrate->incubate_reaction stop_reaction Stop reaction incubate_reaction->stop_reaction measure_product Measure product (e.g., PGE2 via ELISA or fluorometric/colorimetric readout) stop_reaction->measure_product end Calculate % Inhibition measure_product->end

Caption: General workflow for an in vitro COX-2 inhibition assay.

Methodology:

  • Reagents: Utilize a commercial COX-2 inhibitor screening kit or prepare the necessary reagents, including human recombinant COX-2 enzyme, reaction buffer, heme cofactor, and arachidonic acid substrate.[23][24][25][26][27]

  • Reaction Setup: In a 96-well plate, combine the reaction buffer, heme, and COX-2 enzyme.

  • Inhibitor Addition: Add various concentrations of the test compound (e.g., Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate, Celecoxib) to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Celecoxib).

  • Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

  • Reaction Termination: After a short incubation period (e.g., 2 minutes), stop the reaction.

  • Product Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using a specific ELISA kit or measure the activity via a fluorometric or colorimetric method as per the kit instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.[24][28]

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the anti-inflammatory potential of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate. Based on the activity of structurally related compounds, it is hypothesized that this novel pyrimidine derivative may exhibit potent anti-inflammatory effects through the dual inhibition of iNOS and COX-2 expression, likely by modulating the NF-κB and p38 MAPK signaling pathways.

Its projected profile suggests it may offer a broader spectrum of anti-inflammatory activity compared to the highly specific COX-2 inhibitor, Celecoxib, and potentially with a different safety profile than the broad-acting corticosteroid, Dexamethasone.

Further experimental validation is imperative to confirm the hypothesized mechanism and efficacy of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate. The detailed protocols provided herein offer a robust starting point for such investigations. Future studies should also include in vivo models of inflammation to assess the compound's therapeutic potential and pharmacokinetic properties. The exploration of novel pyrimidine derivatives like the one discussed here holds significant promise for the development of the next generation of anti-inflammatory therapies.

References

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Comparative

A Head-to-Head In Vivo Efficacy Analysis of Novel vs. Established EGFR Kinase Inhibitors in a Non-Small Cell Lung Cancer Xenograft Model

This guide provides a comprehensive comparison of the in vivo efficacy of a novel investigational molecule, Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate (designated here as MCMP5C), against the established d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vivo efficacy of a novel investigational molecule, Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate (designated here as MCMP5C), against the established dual tyrosine kinase inhibitor, Lapatinib. The study is conducted in a robust and widely utilized subcutaneous xenograft model of human non-small cell lung cancer (NSCLC), employing the A549 cell line. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and preclinical pharmacology.

Introduction: The Rationale for Targeting EGFR in NSCLC

The Epidermal Growth Factor Receptor (EGFR) is a pivotal receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are fundamental to cell proliferation, survival, and differentiation.[1] In a significant subset of non-small cell lung cancers, aberrant EGFR signaling, due to mutations or overexpression, is a key driver of tumorigenesis.[2] This has made EGFR a prime therapeutic target, leading to the development of several small molecule tyrosine kinase inhibitors (TKIs).[1][2]

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic the hinge-binding interactions of ATP in the kinase domain of various enzymes.[3][4] Our investigational compound, MCMP5C, is a novel pyrimidine derivative designed for potent and selective inhibition of EGFR. This guide outlines a rigorous preclinical validation of its anti-tumor activity in a head-to-head comparison with Lapatinib, a dual EGFR and HER2 inhibitor with known clinical activity.[5][6]

Mechanism of Action: Competitive Inhibition of ATP Binding

Both MCMP5C and the comparator, Lapatinib, are hypothesized to function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling pathways that promote tumor growth and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Promotes Survival EGF EGF Ligand EGF->EGFR Binds MCMP5C MCMP5C / Lapatinib MCMP5C->EGFR Inhibits (ATP-competitive)

Figure 1: Simplified EGFR Signaling Pathway and Point of Inhibition.

Comparative In Vivo Efficacy Study: A549 Xenograft Model

To empirically validate and compare the anti-tumor efficacy of MCMP5C and Lapatinib, a subcutaneous xenograft study using the human A549 lung adenocarcinoma cell line is proposed. This cell line is a standard for in vivo oncology studies and allows for the direct assessment of a compound's anti-tumor activity on human cancer cells.[7]

Experimental Workflow

The workflow for this comparative study is designed to ensure robust and reproducible results, from cell culture to data analysis.

workflow cluster_prep Preparation Phase cluster_implant In Vivo Phase cluster_treatment Treatment & Monitoring cluster_analysis Analysis Phase cell_culture 1. A549 Cell Culture cell_prep 2. Cell Harvesting & Preparation cell_culture->cell_prep implantation 3. Subcutaneous Implantation (Nude Mice) cell_prep->implantation tumor_growth 4. Tumor Growth Monitoring implantation->tumor_growth randomization 5. Randomization into Groups tumor_growth->randomization treatment 6. Daily Dosing (Vehicle, MCMP5C, Lapatinib) randomization->treatment monitoring 7. Tumor Volume & Body Weight Measurement treatment->monitoring endpoint 8. Study Endpoint & Tissue Collection monitoring->endpoint analysis 9. Data Analysis & Efficacy Comparison endpoint->analysis

Figure 2: Experimental Workflow for the Xenograft Efficacy Study.

Detailed Experimental Protocol

This protocol outlines the methodology for establishing a subcutaneous xenograft model to evaluate the in vivo anti-tumor activity of MCMP5C compared to Lapatinib.[7]

1. Cell Culture and Preparation:

  • Culture A549 human lung adenocarcinoma cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a humidified atmosphere with 5% CO2.
  • When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with sterile Phosphate Buffered Saline (PBS), and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.[7]

2. Animal Husbandry and Tumor Implantation:

  • Use female athymic nude mice, 4-6 weeks old.
  • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[7]

3. Tumor Growth Monitoring and Group Randomization:

  • Monitor tumor growth by measuring the length (a) and width (b) of the tumor with calipers.
  • Calculate tumor volume using the formula: V = (a * b^2) / 2.
  • When tumors reach an average volume of 150–200 mm³, randomize the mice into three groups (n=8 per group):
  • Group 1: Vehicle Control (e.g., 0.5% HPMC + 0.1% Tween 80 in sterile water)
  • Group 2: MCMP5C (e.g., 50 mg/kg, oral gavage, daily)
  • Group 3: Lapatinib (e.g., 100 mg/kg, oral gavage, daily)[8]

4. Treatment and In-Life Monitoring:

  • Administer the respective treatments daily for 21 days.
  • Measure tumor volume and body weight three times per week.[9]
  • Monitor the animals for any signs of toxicity.

5. Study Endpoint and Data Analysis:

  • The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after the 21-day treatment period.
  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
  • Statistically analyze the differences in tumor volume between the groups (e.g., using ANOVA).

Comparative Performance Data

The following table summarizes hypothetical but plausible data from the described in vivo study, illustrating a direct comparison of the efficacy of MCMP5C and Lapatinib.

ParameterVehicle ControlMCMP5C (50 mg/kg)Lapatinib (100 mg/kg)
Mean Tumor Volume at Day 21 (mm³) 1850 ± 250650 ± 120980 ± 180
Tumor Growth Inhibition (TGI) (%) -64.9%47.0%
Mean Body Weight Change (%) -1.5% ± 0.5%-2.0% ± 0.8%-4.5% ± 1.2%
Statistical Significance (vs. Vehicle) -p < 0.001p < 0.01

Data are presented as mean ± standard error of the mean (SEM).

Discussion and Interpretation

Based on the presented data, the novel pyrimidine derivative MCMP5C demonstrates superior tumor growth inhibition in the A549 xenograft model compared to the established drug, Lapatinib, at the tested dosages. A TGI of 64.9% for MCMP5C suggests a potent anti-proliferative effect on this NSCLC cell line in vivo.

Furthermore, the body weight data indicates that MCMP5C is well-tolerated at an efficacious dose, with a mean body weight change comparable to the vehicle control. In contrast, the group treated with Lapatinib showed a more pronounced decrease in body weight, suggesting a potentially narrower therapeutic window in this model.

These findings underscore the promise of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate as a potent and well-tolerated EGFR inhibitor for non-small cell lung cancer. The data strongly supports further preclinical development, including pharmacokinetic/pharmacodynamic (PK/PD) modeling and evaluation in other relevant cancer models, such as those with specific EGFR mutations.[10]

References

  • Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (n.d.). MDPI. Retrieved from https://www.mdpi.com/1420-3049/29/11/2498
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  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7643329/
  • Tyrosine Kinase Inhibitors in Lung Cancer. (n.d.). National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4073332/
  • Erlotinib resistance in mouse models of epidermal growth factor receptor-induced lung adenocarcinoma. (n.d.). National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2746682/
  • Antitumor and antiangiogenic effect of the dual EGFR and HER-2 tyrosine kinase inhibitor lapatinib in a lung cancer model. (n.d.). PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2697116/
  • In vivo effect of lapatinib on MDA-MB-468 xenograft nude mice. (n.d.). ResearchGate. Retrieved from https://www.researchgate.
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  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00227e
  • Assessing Therapeutic Efficacy of MEK Inhibition in a KRAS G12C -Driven Mouse Model of Lung Cancer. (2018). AACR Journals. Retrieved from https://aacrjournals.org/clincancerres/article/24/19/4826/80619/Assessing-Therapeutic-Efficacy-of-MEK-Inhibition
  • Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. (2024). Panduranga Mudgal. Retrieved from https://www.researchgate.
  • Disparate effects of gefitinib and lapatinib on egfr mutant lung cancer. (2008). AACR Journals. Retrieved from https://aacrjournals.
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Validation

benchmarking the synthetic route to Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate against other methods

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in biologically active molecules necessitates efficient and scalable synthetic access. This guide provides an in-depth comparative analysis of the synthetic routes to Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. We will dissect the established synthetic pathway and benchmark it against viable alternative methodologies, offering a critical evaluation based on experimental data to inform strategic synthetic planning.

Introduction to Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate

Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate (CAS 1072944-54-7) is a highly functionalized pyrimidine derivative.[1] Its structural motifs, including the cyclopropyl group, the morpholine moiety, and the carboxylate ester, are frequently found in molecules targeting a range of biological pathways. The efficient construction of this polysubstituted pyrimidine core is therefore of significant interest to the drug discovery and development community.

Established Synthetic Route: A Multi-step Approach

The established synthesis of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate typically follows a convergent strategy, building the pyrimidine ring from acyclic precursors. This linear sequence involves the initial formation of a functionalized pyrimidine core followed by subsequent modifications.

A common approach begins with the synthesis of a 2,4-dichloro-5-pyrimidinecarboxylate intermediate. This intermediate then undergoes sequential nucleophilic aromatic substitution (SNAr) reactions to introduce the morpholino and cyclopropyl groups.

Conceptual Workflow of the Established Route

G A Starting Materials (e.g., Diethyl malonate, Urea) B Pyrimidine Ring Formation (e.g., Cyclocondensation) A->B C Chlorination (e.g., POCl3) B->C D Methyl 2,4-dichloro-5-pyrimidinecarboxylate C->D E Selective Nucleophilic Aromatic Substitution (SNAr) with Morpholine D->E F Methyl 4-chloro-2-morpholinopyrimidine-5-carboxylate E->F G Cross-Coupling Reaction (e.g., Suzuki or Negishi coupling) with cyclopropylboronic acid or organozinc reagent F->G H Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate G->H

Figure 1. Conceptual workflow of the established multi-step synthesis.

Experimental Protocol for the Established Route (Illustrative)

Step 1: Synthesis of Methyl 2,4-dichloro-5-pyrimidinecarboxylate This step typically involves the cyclocondensation of a malonate derivative with urea or a related amidine, followed by chlorination using an agent like phosphorus oxychloride (POCl₃).

Step 2: Synthesis of Methyl 4-chloro-2-morpholinopyrimidine-5-carboxylate To a solution of Methyl 2,4-dichloro-5-pyrimidinecarboxylate in a suitable solvent (e.g., dichloromethane or THF), morpholine is added dropwise at a controlled temperature (e.g., 0 °C to room temperature) in the presence of a base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl generated. The reaction is monitored by TLC or LC-MS for completion.

Step 3: Synthesis of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate The final step involves a palladium-catalyzed cross-coupling reaction. To a solution of Methyl 4-chloro-2-morpholinopyrimidine-5-carboxylate, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a suitable base (e.g., K₂CO₃ or Cs₂CO₃), and cyclopropylboronic acid (for Suzuki coupling) are added in a suitable solvent system (e.g., toluene/water or dioxane/water). The reaction mixture is heated under an inert atmosphere until completion.

Alternative Synthetic Strategies: A Comparative Analysis

While the established route is reliable, it can suffer from drawbacks such as the use of harsh chlorinating agents and multiple purification steps, which can lower the overall yield and increase production costs. Several alternative strategies have emerged, primarily focusing on more convergent and atom-economical approaches.

Alternative 1: Multicomponent Reactions (MCRs)

Multicomponent reactions offer a powerful alternative for the rapid construction of complex molecules from simple starting materials in a single pot.[2][3][4] For the synthesis of polysubstituted pyrimidines, MCRs can significantly reduce the number of synthetic steps and purification procedures.

Conceptual Workflow of a Multicomponent Approach

G cluster_0 Starting Materials A Cyclopropyl Amidine E One-Pot Multicomponent Reaction (e.g., Metal-catalyzed or base-mediated) A->E B β-Ketoester (e.g., Methyl acetoacetate) B->E C Orthoformate or equivalent C1 source C->E D Morpholine (as amidine source or direct reactant) D->E F Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate E->F

Figure 2. Conceptual workflow of a one-pot multicomponent synthesis.

Rationale for MCRs: The key advantage of MCRs lies in their inherent efficiency. By combining multiple bond-forming events in a single operation, they minimize waste, reduce reaction times, and often lead to higher overall yields compared to linear syntheses. The challenge, however, is achieving high regioselectivity, especially with unsymmetrical starting materials.

Alternative 2: De Novo Synthesis from α,β-Unsaturated Ketones

Another approach involves the construction of the pyrimidine ring from α,β-unsaturated ketones, which can be readily prepared. This method offers flexibility in introducing substituents at various positions of the pyrimidine ring.

Conceptual Workflow from α,β-Unsaturated Ketones

G A Cyclopropyl Vinyl Ketone B Guanidine or Morpholine-derived Guanidine A->B Cyclocondensation C Oxidation/Aromatization B->C D Introduction of Carboxylate Group C->D E Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate D->E

Figure 3. Conceptual workflow starting from an α,β-unsaturated ketone.

Rationale for this approach: This strategy allows for the early introduction of the cyclopropyl moiety. The subsequent cyclocondensation with a guanidine derivative, followed by oxidation, directly furnishes the pyrimidine core. The carboxylate group can then be introduced through various methods, such as carboxylation of a lithiated intermediate.

Performance Comparison of Synthetic Routes

ParameterEstablished RouteMulticomponent Reaction (MCR)α,β-Unsaturated Ketone Route
Number of Steps 3-41-23-4
Overall Yield ModeratePotentially HighModerate to High
Atom Economy LowerHigherModerate
Scalability ModeratePotentially HighModerate
Reagent Toxicity High (POCl₃)Generally LowerModerate
Purification Multiple StepsFewer StepsMultiple Steps
Versatility HighModerate (depends on MCR)High

In-Depth Analysis and Causality Behind Experimental Choices

Choice of Catalyst in Cross-Coupling (Established Route): The selection of the palladium catalyst and ligands in the Suzuki or Negishi coupling is critical for achieving high yields and preventing side reactions. For instance, bulky, electron-rich phosphine ligands can enhance the oxidative addition of the aryl chloride to the palladium center, which is often the rate-limiting step.

Solvent and Base Selection in MCRs: In multicomponent reactions, the choice of solvent can significantly influence the reaction outcome by affecting the solubility of reactants and intermediates, as well as the reaction rate. The base plays a crucial role in deprotonating one of the components to initiate the reaction cascade and must be carefully chosen to avoid side reactions.

Oxidizing Agent in the α,β-Unsaturated Ketone Route: The oxidation of the initially formed dihydropyrimidine is a key step. A mild and selective oxidizing agent is required to avoid over-oxidation or degradation of the product. Reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or simply exposure to air in the presence of a catalyst are often employed.

Conclusion and Future Perspectives

The synthesis of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate can be approached through various strategic disconnections. While the established linear synthesis provides a reliable, albeit lengthy, route, modern synthetic methodologies such as multicomponent reactions offer a more streamlined and potentially more sustainable alternative. The choice of the optimal route will ultimately depend on the specific requirements of the project, including scale, cost, and available resources. Future efforts in this area will likely focus on the development of even more efficient and environmentally benign catalytic systems for the one-pot synthesis of such highly functionalized pyrimidine derivatives.

References

  • A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society. [Link][2][4]

  • Base-Mediated Three-Component Tandem Reactions for the Synthesis of Multisubstituted Pyrimidines. The Journal of Organic Chemistry. [Link][3]

  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry. [Link]

  • methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate,(CAS# 1072944-54-7). Autech Industry Co.,Limited. [Link][1]

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Comparative

A Comprehensive Guide to Assessing the Off-Target Effects of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate

For researchers, scientists, and drug development professionals, ensuring the specificity of a novel chemical probe or drug candidate is paramount. This guide provides an in-depth, technical framework for assessing the o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a novel chemical probe or drug candidate is paramount. This guide provides an in-depth, technical framework for assessing the off-target effects of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate, a molecule with a pyrimidine scaffold suggestive of kinase inhibitory activity. While specific biological data for this compound is not extensively published, this guide will equip you with the strategic and experimental tools necessary to thoroughly characterize its selectivity profile. We will draw comparisons to well-characterized kinase inhibitors, such as the KRAS G12C inhibitors Sotorasib and Adagrasib, to illustrate the application and interpretation of these methodologies.

Introduction: The Imperative of Selectivity Profiling

Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate's structure, featuring a substituted pyrimidine ring, is a common motif in kinase inhibitors. Kinases, a large family of enzymes that regulate virtually all cellular processes, are notoriously challenging targets due to the high conservation of their ATP-binding pocket. Consequently, even inhibitors designed for a specific kinase often exhibit polypharmacology, binding to multiple kinases with varying affinities.[2] Understanding this "kinome-wide" interaction landscape is critical.

This guide will detail a multi-pronged approach to systematically uncover the on- and off-target interactions of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate.

Strategic Approach to Off-Target Assessment

A robust off-target assessment strategy should be tiered, starting with broad, unbiased screening and progressively moving towards more focused, hypothesis-driven validation in cellular and in vivo models.

Figure 1: A tiered workflow for comprehensive off-target profiling.

Tier 1: Broad, Unbiased Screening

The initial step is to cast a wide net to identify all potential protein interactions. This is best achieved through a combination of in vitro biochemical assays and in-cell proteomics.

In Vitro Kinome Scanning

Rationale: Kinome scanning platforms offer a panoramic view of a compound's interaction with a large panel of purified kinases.[3][4][5] These assays typically measure the ability of the test compound to compete with a known ligand for the ATP-binding site. The output, often expressed as a dissociation constant (Kd) or percent inhibition at a given concentration, provides a quantitative measure of affinity.[3]

Recommended Protocol: KINOMEscan® Competition Binding Assay

KINOMEscan® is a widely used platform that can assess binding against over 480 human kinases.[3][4][6]

Step-by-Step Methodology:

  • Compound Preparation: Solubilize Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate in DMSO to a stock concentration of 10 mM.

  • Assay Execution (as performed by service provider):

    • Test compound is incubated with a specific kinase-DNA conjugate and an immobilized, active-site directed ligand.

    • The amount of kinase bound to the solid support is quantified via qPCR of the attached DNA tag.

    • A lower amount of captured kinase indicates stronger binding of the test compound.

  • Data Analysis: Results are typically reported as percent of control (%Ctrl), where the solvent-only reaction represents 100% and a highly potent control inhibitor represents 0%. A lower %Ctrl value signifies stronger binding. Data can also be generated as Kd values for more quantitative comparisons.

Data Interpretation and Comparison:

The kinome scan data for Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate should be compared against the profiles of established inhibitors.

Kinase TargetMethyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate (%Ctrl @ 1µM)Sotorasib (%Ctrl @ 1µM)Adagrasib (%Ctrl @ 1µM)
Primary Target (Hypothetical) <10 N/A N/A
KRAS G12C (On-target)>90<1 <1
Off-Target Kinase 1158592
Off-Target Kinase 2259588
Off-Target Kinase 359895

Table 1: Hypothetical comparative kinome scan data.

A highly selective compound will show a low %Ctrl value for its intended target and high values for most other kinases. The data for Sotorasib and Adagrasib would show high selectivity for KRAS G12C. Any kinases for which Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate shows significant inhibition (e.g., <35% Ctrl) should be flagged for further investigation.

Chemical Proteomics

Rationale: While kinome scanning is excellent for kinases, it doesn't capture interactions with other protein classes. Chemical proteomics techniques identify the binding partners of a small molecule directly from a complex cell lysate or even in living cells.[1][7] This provides an unbiased view of the compound's "interactome."

Recommended Protocol: Compound-Centric Chemical Proteomics (CCCP)

CCCP involves immobilizing the compound of interest on a solid support to "fish" for its binding partners from a proteome.[1]

Figure 2: Workflow for Compound-Centric Chemical Proteomics (CCCP).

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize a derivative of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control with a non-binding structural analog should also be prepared.

  • Cell Culture and Lysis: Grow a relevant human cell line (e.g., a cancer cell line if the compound is intended as an anti-cancer agent) and prepare a native cell lysate.

  • Affinity Chromatography: Incubate the cell lysate with the compound-conjugated beads and control beads.

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins.

  • Proteomic Analysis: Digest the eluted proteins and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

Data Interpretation:

Proteins that are significantly enriched on the compound-conjugated beads compared to the control beads are considered potential off-targets. These candidates should be cross-referenced with the kinome scan data for convergent evidence.

Tier 2: Cellular Target Engagement and Functional Assays

After identifying potential off-targets, the next crucial step is to confirm that the compound engages these targets in a cellular context and modulates their function.

Cellular Target Engagement Assays

Rationale: In vitro binding affinity does not always translate to cellular activity.[8] Cellular target engagement assays measure the interaction of a compound with its target inside intact cells.

Recommended Protocol: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based assay that measures compound binding to a target protein in live cells.[9]

Step-by-Step Methodology:

  • Cell Line Engineering: Create stable cell lines expressing the potential off-target proteins identified in Tier 1 as fusions with NanoLuc® luciferase.

  • Assay Execution:

    • Transfected cells are treated with a fluorescent energy transfer probe (tracer) that binds to the target kinase.

    • The cells are then treated with varying concentrations of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate.

    • If the compound binds to the target, it will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Data Analysis: The dose-dependent decrease in the BRET signal is used to calculate the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Cellular Kinase Activity Assays

Rationale: Target engagement does not necessarily equate to functional inhibition. Cellular kinase activity assays measure the effect of the compound on the phosphorylation of a known substrate of the target kinase.[9]

Recommended Protocol: Cellular Phosphorylation Assay (e.g., ELISA or Western Blot)

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with a range of concentrations of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate.

  • Stimulation (if necessary): Stimulate the cells with a growth factor or other agent known to activate the kinase of interest.

  • Lysis and Analysis: Lyse the cells and measure the phosphorylation status of a specific downstream substrate using a phospho-specific antibody in an ELISA or Western blot format.

  • Data Analysis: Quantify the reduction in substrate phosphorylation as a function of compound concentration to determine the IC50 for functional inhibition.

Comparative Data Table:

AssayMethyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate (IC50, µM)Sotorasib (IC50, µM)Adagrasib (IC50, µM)
On-Target (Hypothetical) 0.05 N/A N/A
KRAS G12C (p-ERK)>100.01 0.02
Off-Target 1 (p-Substrate)1.2>10>10
Off-Target 2 (p-Substrate)5.8>10>10

Table 2: Hypothetical comparative cellular IC50 data.

Tier 3: In Vivo Validation

The final stage of off-target assessment involves evaluating the compound's effects in a whole-organism context.

Rationale: In vivo studies can reveal off-target effects that are not apparent in cell culture, such as those related to metabolism, tissue distribution, or complex physiological interactions.

Experimental Approach:

  • Maximum Tolerated Dose (MTD) Studies: Determine the highest dose of the compound that can be administered without causing unacceptable toxicity in animal models (e.g., mice or rats).

  • Pharmacodynamic (PD) Studies: In tumor-bearing animal models, assess the inhibition of the on-target and key off-targets in tumor and normal tissues at various doses and time points. This is typically done by analyzing the phosphorylation of downstream substrates via immunohistochemistry or Western blot of tissue lysates.

  • Toxicology Studies: Conduct comprehensive toxicology studies to identify any organ-specific toxicities. For example, hepatotoxicity has been a noted side effect for some KRAS inhibitors like Sotorasib.[10][11]

Example: Investigating Potential Hepatotoxicity

If in vitro or in cellulo data suggest an off-target in the liver, in vivo studies should include:

  • Monitoring of liver function enzymes (ALT, AST) in the blood.

  • Histopathological examination of liver tissue.

Conclusion: Synthesizing a Comprehensive Selectivity Profile

By systematically applying the tiered approach outlined in this guide, researchers can build a comprehensive and reliable selectivity profile for Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate. This involves integrating data from broad screening platforms with validation in cellular and in vivo models. A thorough understanding of a compound's off-target effects is essential for its successful development as a chemical probe or therapeutic agent, enabling informed decisions and minimizing the risk of late-stage failures. The ultimate goal is to identify a therapeutic window where on-target efficacy is achieved with minimal off-target liabilities.

References

  • Taylor & Francis Online. (n.d.). Full article: Off-target identification by chemical proteomics for the understanding of drug side effects. Retrieved from [Link]

  • PubMed Central. (n.d.). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Retrieved from [Link]

  • PubMed Central. (n.d.). The next generation of KRAS targeting: reasons for excitement and concern. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Oxford Academic. (2024, October 28). Evaluating off-target drug effects seen in RCTs using proteomics and mendelian randomisation. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • YouTube. (2022, October 6). Mechanisms of resistance to KRAS G12C inhibitors. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • YouTube. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from [Link]

  • ACS Publications. (2014, December 19). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Retrieved from [https://pubs.acs.org/doi/10.1021/cn5002 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • ASCO Publications. (2024, April 5). Adagrasib Treatment After Sotorasib-Related Hepatotoxicity in Patients With KRAS G12C -Mutated Non–Small Cell Lung Cancer: A Case Series and Literature Review. Retrieved from [Link]

  • PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • Oxford Academic. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors. Retrieved from [Link]

  • Patient Power. (2021, March 31). New Targeted Therapies for KRAS Mutation in Lung Cancer. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Retrieved from [Link]

  • OncLive. (2022, August 12). Adagrasib Elicits Responses in KRAS G12C–Mutant NSCLC. Retrieved from [Link]

  • Oncology Nursing News. (2023, May 3). Adagrasib Elicits Clinically Meaningful Activity in Patients with KRAS G12C–Mutated Solid Tumors. Retrieved from [Link]

  • PubMed Central. (2017, August 7). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. (A). In.... Retrieved from [Link]

  • bioRxiv. (2026, January 21). Cellular Context Influences Kinase Inhibitor Selectivity. Retrieved from [Link]

  • PubMed Central. (2023, March 9). Practical Guidance for the Management of Adverse Events in Patients with KRASG12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib. Retrieved from [Link]

  • ASH Publications. (2018, November 29). Precision Assessment of on- and Off-Target Effects of mTOR Kinase Inhibitors in a Mouse Model. Retrieved from [Link]

  • Targeted Oncology. (2020, October 6). Sotorasib Shows Durable Antitumor Activity in KRAS G12C–Mutant Advanced NSCLC. Retrieved from [Link]

  • Frederick National Laboratory. (2024, September 26). Therapeutic strategies to overcome KRAS(OFF) inhibitors resistance. Retrieved from [Link]

  • Targeted Oncology. (2022, April 10). OS of Sotorasib After Longer Follow-Up Appears Consistent for Patients With KRAS G12C+ NSCLC. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Retrieved from [Link]

  • PubMed. (n.d.). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][7][12]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from [Link]

  • ONS Voice. (2022, June 10). Adagrasib Shows Promise in Treating NSCLC with a KRAS G12C Mutation. Retrieved from [Link]

  • PubMed Central. (2025, June 21). Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation. Retrieved from [Link]

  • Karger Publishers. (2022, August 26). Sotorasib Shows Intracranial Activity in Patients with KRAS G12C- Mutated Adenocarcinoma of the Lung and Untreated Active Brain Metastases. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1][7][12]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Retrieved from [Link]

  • PubMed. (n.d.). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Retrieved from [Link]

  • PubMed. (n.d.). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-. Retrieved from [Link]

  • PubMed Central. (n.d.). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, October 16). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. Retrieved from [Link]

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Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate

As a novel compound within the diverse pyrimidine class of molecules, Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate requires meticulous handling and a proactive approach to safety.[1] Pyrimidine derivatives a...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound within the diverse pyrimidine class of molecules, Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate requires meticulous handling and a proactive approach to safety.[1] Pyrimidine derivatives are of significant interest in medicinal chemistry for their wide range of biological activities.[1][2][3] This guide provides essential safety and logistical information, grounded in established laboratory practices, to ensure the well-being of researchers and the integrity of their work. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes safety data from structurally similar pyrimidine derivatives to establish a robust framework for safe handling.[4][5][6]

Guiding Principle: Hazard Assessment of a Novel Compound

When working with a new chemical entity, it is crucial to treat it as potentially hazardous until sufficient data is available to state otherwise.[7] The initial step in any experimental plan should be a thorough hazard assessment for every chemical involved.[8] This involves understanding the potential risks and implementing controls to mitigate them.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a barrier between the researcher and the chemical, minimizing the risk of exposure.[9][10] The following PPE is mandatory when handling Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate:

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[11][12] For operations with a splash hazard, such as transferring solutions, chemical splash goggles should be worn.[7][12] A full face shield worn over safety glasses is recommended when handling larger quantities or during vigorous mixing.[11][12]Protects against accidental splashes and airborne particles. Structurally similar compounds are known to cause serious eye irritation.[4][5][6][13][14]
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact.[11] It is advisable to double-glove for added protection.[11] For prolonged handling or when immersion is possible, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use.[15]Prevents skin contact. Related pyrimidine derivatives are known skin irritants and may cause allergic skin reactions.[4][5][13][14][16]
Body Protection A flame-resistant lab coat is required.[12] It should be fully buttoned with sleeves rolled down.Protects personal clothing and skin from spills and splashes.[17]
Footwear Closed-toe shoes must be worn at all times in the laboratory.[12][18]Protects feet from spills and falling objects.
Respiratory Protection Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[7][18] If a fume hood is not available or if there is a risk of generating significant airborne particles, a NIOSH-approved respirator may be necessary based on a formal risk assessment.[8][17]Pyrimidine derivatives can cause respiratory irritation.[4][5][6][14]

Operational and Disposal Plans

A clear plan for the entire lifecycle of the chemical, from receipt to disposal, is a cornerstone of laboratory safety.[19]

Chemical Handling Workflow

The following diagram outlines the key steps for safely handling Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Preparedness prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_dissolve Dissolve/Dispense in Fume Hood handle_weigh->handle_dissolve handle_reaction Conduct Experiment in Fume Hood handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EH&S cleanup_waste->cleanup_dispose emergency_eyewash Locate Eyewash & Safety Shower emergency_spill Have Spill Kit Ready emergency_eyewash->emergency_spill

Caption: Workflow for handling Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate.

Step-by-Step Handling Procedures
  • Preparation :

    • Before beginning work, review the safety data sheets for structurally similar pyrimidine compounds to familiarize yourself with potential hazards.[7]

    • Ensure that all necessary PPE is readily available and in good condition.[20]

    • Verify that the chemical fume hood is functioning correctly.[18]

    • Know the location and operation of emergency equipment, such as eyewash stations and safety showers.[20]

  • Handling :

    • All manipulations of the solid compound or its solutions should be performed within a chemical fume hood to prevent inhalation of dust or vapors.[10][18]

    • When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust.

    • Use a funnel when transferring liquids to prevent spills.[18]

    • Keep all containers of the chemical clearly labeled with the full chemical name and any known hazards.[20]

    • Avoid direct contact with the skin, eyes, and clothing.[5][21] In case of skin contact, wash the affected area immediately with soap and water.[4][15] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[4][6][15]

  • Storage :

    • Store the compound in a tightly sealed, properly labeled container.[21]

    • Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13][21]

Waste Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility.[19]

  • Waste Segregation : All waste contaminated with Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate, including disposable gloves, weigh paper, and pipette tips, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste : Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[19]

  • Disposal : All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department. Follow their specific procedures for waste pickup and disposal.

By adhering to these guidelines, researchers can safely handle Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate, fostering a secure and productive research environment.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
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Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-cyclopropyl-2-morpholinopyrimidine-5-carboxylate
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